4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2S/c15-14-11-6-12(9-4-2-1-3-5-9)18-13(11)10(7-16)8-17-14/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBJZZTLCCTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856591 | |
| Record name | 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361197-82-1 | |
| Record name | 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound built upon the thieno[3,2-c]pyridine scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. While specific research on this exact molecule is not extensively published, its structural motifs suggest significant potential as a modulator of key biological pathways. This guide synthesizes information on its fundamental properties, proposes a logical synthetic route, and explores its potential therapeutic applications by drawing parallels with structurally related compounds that have demonstrated activities as inhibitors of critical signaling pathways in oncology and neurology.
Introduction: The Thieno[3,2-c]pyridine Scaffold in Drug Discovery
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a privileged heterocyclic system in drug discovery. There are several isomers of this scaffold, each offering a unique three-dimensional arrangement of heteroatoms and substitution vectors, leading to diverse pharmacological profiles. Thienopyridine derivatives have been successfully developed into drugs and clinical candidates for a wide range of diseases, including cardiovascular disorders, cancer, and central nervous system (CNS) conditions[1].
The thieno[3,2-c]pyridine isomer, in particular, has been the subject of intensive research. Compounds based on this scaffold have been identified as potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway[2], inhibitors of potassium channels[3], and antagonists for the metabotropic glutamate receptor 1 (mGluR1)[4]. The specific molecule, this compound, combines this promising scaffold with key functional groups—a chloro atom, a phenyl ring, and a carbonitrile moiety—that are known to influence pharmacokinetic properties and target binding. This guide provides a detailed examination of its core properties and explores its potential as a valuable tool for chemical biology and drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, registration, and characterization of the compound.
| Property | Value | Source(s) |
| CAS Number | 1361197-82-1 | [5][6][7] |
| Molecular Formula | C₁₄H₇ClN₂S | [6][7] |
| Molecular Weight | 270.74 g/mol | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=C3C#N)Cl | N/A |
| Purity (Typical) | >95% | [6] |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred |
Based on its structure, the compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents[8].
Synthesis and Characterization
A common strategy involves the use of a substituted thiophene as a precursor. The chlorination of a corresponding 4-oxo-thieno[3,2-c]pyridine intermediate is a well-documented transformation, frequently achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3][9].
Proposed Retrosynthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of the target compound.
Caption: Potential mechanism via Hedgehog pathway inhibition.
Modulation of Ion Channels and Receptors
Other studies have highlighted the versatility of the thienopyridine scaffold:
-
Potassium Channel Inhibition: Certain derivatives are potent inhibitors of potassium channels, suggesting applications in treating cancer, arrhythmias, and autoimmune diseases.[3]
-
mGluR1 Antagonism: The related tetrahydrothieno[2,3-c]pyridine scaffold has yielded selective mGluR1 antagonists with demonstrated efficacy in animal models of neuropathic pain.[4]
-
Anticancer and Antifungal Activity: Various isomers of thienopyridines have shown promise as Hsp90 inhibitors for cancer [10]and as novel antifungal agents.[11][12]
The specific combination of a phenyl group at position 2 and a nitrile at position 7 on the 4-chloro-thieno[3,2-c]pyridine core provides a unique chemical entity that warrants screening across these and other relevant biological targets.
Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory conditions and intermediate characterization.
Protocol: Representative Synthesis
This hypothetical protocol is based on general procedures for similar heterocyclic systems.[3][9]
Step 1: Chlorination of 2-Phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-phenyl-4-oxo-thienopyridine precursor (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (10-15 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol: Quality Control Workflow
-
Purity Analysis (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at 254 nm and 280 nm.
-
Acceptance: Purity should be ≥95%.
-
-
Identity Confirmation (LC-MS):
-
Utilize an LC-MS system to confirm the molecular weight of the main peak. The observed mass should correspond to the calculated exact mass of the compound, and the isotopic pattern for chlorine should be present.
-
-
Structural Confirmation (NMR):
-
Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the full structure and assignment of all protons and carbons.
-
Conclusion
This compound is a well-defined chemical entity with significant, albeit largely unexplored, potential in drug discovery and chemical biology. Its foundation on the pharmacologically validated thieno[3,2-c]pyridine scaffold, combined with functional groups known to modulate biological activity, makes it a prime candidate for screening in anticancer, anti-inflammatory, and neurological disease models. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize, purify, and validate this compound, paving the way for a thorough investigation of its therapeutic potential.
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ResearchGate. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Available from: [Link]
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Nichols, D. E., et al. (2002). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 45(21), 4740-4746. Available from: [Link]
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"4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile" CAS number
An In-Depth Technical Guide to 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-c]pyridine scaffold is a privileged structure, known to be the core of numerous biologically active molecules.[1] This document details the physicochemical properties, a plausible synthetic pathway with mechanistic insights, and a discussion of its potential therapeutic applications based on the activities of structurally related analogs. Experimental protocols for handling and characterization are also provided to support researchers and scientists in the field.
Core Compound Identification
The subject of this guide is the specific molecule this compound. Its unique arrangement of a thiophene ring fused to a pyridine ring, further substituted with a chloro, a phenyl, and a carbonitrile group, makes it a versatile scaffold for chemical exploration.
| Property | Value | Source(s) |
| CAS Number | 1361197-82-1 | [2][3][4] |
| Molecular Formula | C14H7ClN2S | [3][4] |
| Molecular Weight | 270.74 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=C3C#N)Cl | |
| Purity | Typically >95% | [3] |
The Thieno[3,2-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a recurring motif in a multitude of pharmacologically active agents. Its rigid, planar structure and the presence of heteroatoms facilitate diverse interactions with biological targets. Research has demonstrated that derivatives of this scaffold exhibit a wide range of activities, including but not limited to:
-
Anticancer Agents: As inhibitors of key signaling pathways like the Hedgehog pathway (acting as Smoothened antagonists) and as Hsp90 or Pim-1 kinase inhibitors.[5][6][7]
-
Neurological Modulators: Targeting receptors such as the metabotropic glutamate receptor 1 (mGluR1) for potential treatment of neuropathic pain.[8]
-
Cardiovascular and Metabolic Regulators: Acting as potassium channel inhibitors for conditions like arrhythmias.[9]
The specific substitutions on the this compound molecule—a chlorine atom at position 4, a phenyl group at position 2, and a nitrile at position 7—are strategically placed to modulate its electronic properties, solubility, and potential for specific intermolecular interactions with protein targets. The chlorine at C4, for instance, is a common handle for further chemical modification via cross-coupling reactions.[1]
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for the target molecule.
Step-by-Step Protocol and Rationale
-
Step 1: Gewald Amination to form a 2-Aminothiophene. The synthesis would likely commence from a suitably substituted ketone or aldehyde. A classic approach is the Gewald reaction, which allows for the one-pot synthesis of a 2-aminothiophene derivative. The choice of starting materials is critical to install the phenyl group at the desired position.
-
Rationale: The Gewald reaction is highly efficient for constructing polysubstituted thiophenes from simple precursors. The presence of the amino and cyano groups in the product provides the necessary handles for the subsequent cyclization to form the fused pyridine ring.
-
-
Step 2: Cyclization to form the Thieno[3,2-c]pyridinone core. The 2-aminothiophene intermediate can then undergo cyclization. A common method is a variation of the Friedländer annulation, reacting the aminothiophene with a β-ketoester or a similar 1,3-dicarbonyl compound. This would form the pyridinone ring fused to the thiophene.
-
Rationale: This step builds the core heterocyclic system. The choice of the cyclization partner determines the substitution pattern on the newly formed pyridine ring.
-
-
Step 3: Chlorination of the Pyridinone. The resulting thieno[3,2-c]pyridinone can be converted to the 4-chloro derivative. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10]
-
Rationale: The pyridinone tautomerizes to the pyridinol, and the hydroxyl group is then readily displaced by a chlorine atom using these reagents. This is a standard and high-yielding transformation in heterocyclic chemistry. The chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution or as a handle for palladium-catalyzed cross-coupling reactions, enhancing the synthetic versatility of the molecule.[1]
-
-
Step 4: Aromatization (if necessary). Depending on the exact synthetic route and intermediates, a final dehydrogenation/aromatization step might be required to form the fully aromatic thieno[3,2-c]pyridine system. This can often be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
-
Rationale: This step ensures the final product has the desired planar, aromatic core, which is often crucial for its biological activity.
-
Potential Applications and Biological Rationale
Given the established biological activities of the thieno[3,2-c]pyridine scaffold, this compound is a prime candidate for screening in various therapeutic areas.
Anticancer Activity: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and tissue homeostasis.[5] Its aberrant activation is implicated in several human cancers. The Smoothened (Smo) receptor is a key component of this pathway.[5]
Caption: Inhibition of the Hedgehog pathway by a Smoothened antagonist.
Derivatives of tetrahydrothieno[3,2-c]pyridine have been synthesized and shown to be potent Smoothened antagonists.[5] This suggests that this compound could also function as an inhibitor of this pathway, making it a valuable candidate for development as an anticancer agent.
Kinase Inhibition
Many heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, have been investigated as kinase inhibitors, for example, against Pim-1 kinase.[6] The ATP-binding pocket of kinases is a common target for small molecule inhibitors, and the planar, aromatic structure of the thieno[3,2-c]pyridine core is well-suited to form favorable interactions within this pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor, a common in vitro assay can be employed.
Objective: To determine the IC₅₀ value of the test compound against a target kinase (e.g., Pim-1).
Materials:
-
This compound
-
Recombinant human kinase (e.g., Pim-1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Assay buffer.
-
Test compound dilutions (final DMSO concentration ≤ 1%). Include vehicle (DMSO) and positive (Staurosporine) controls.
-
Kinase solution.
-
Substrate solution.
-
-
Initiation of Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or remaining ATP according to the detection kit manufacturer's instructions. This often involves measuring luminescence.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Self-Validation: The inclusion of a known potent inhibitor like staurosporine serves as a crucial internal control, validating the assay's performance. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening.
Conclusion
This compound, with its defined chemical structure and CAS number 1361197-82-1, represents a compound of high interest for chemical and biological research. Its thieno[3,2-c]pyridine core is a well-established privileged scaffold in medicinal chemistry. Based on the activities of related compounds, it holds significant potential as a modulator of key biological pathways, particularly in oncology and neurology. The synthetic accessibility and potential for further derivatization make it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to begin their investigation into this promising molecule.
References
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-
PubMed, "Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain," European Journal of Medicinal Chemistry, [Online]. Available: [Link].
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National Institutes of Health (NIH), "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase," [Online]. Available: [Link].
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An In-depth Technical Guide to 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile: Molecular Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant compounds. This technical guide provides a comprehensive overview of a specific derivative, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, a molecule of interest for further pharmacological investigation. While direct experimental data for this exact compound is not extensively published, this document, grounded in established chemical principles and data from closely related analogues, outlines its molecular structure, proposes a robust synthetic strategy, and discusses its potential therapeutic applications based on the known bioactivities of the thieno[3,2-c]pyridine class.
Introduction to the Thieno[3,2-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates the thieno[3,2-c]pyridine bicyclic system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[1] This structural motif is a key component in several pharmaceutical agents, notably as an antagonist of the platelet membrane glycoprotein IIb/IIIa receptor, which plays a crucial role in inhibiting platelet aggregation and thrombosis.[1] The inherent physicochemical properties of this scaffold, combined with the potential for diverse functionalization at multiple positions, make it a versatile template for designing novel therapeutic agents targeting a range of biological targets. Derivatives of thieno[3,2-c]pyridine have been explored for their potential in treating inflammatory disorders, showcasing the broad therapeutic landscape of this chemical class.[1][2]
Molecular Structure and Physicochemical Properties
The core of the topic compound is the planar, bicyclic thieno[3,2-c]pyridine ring system. The phenyl group at the 2-position, the chloro group at the 4-position, and the carbonitrile group at the 7-position introduce specific electronic and steric features that are expected to modulate its biological activity and pharmacokinetic profile.
Key Structural Features:
-
Thieno[3,2-c]pyridine Core: A rigid, aromatic system providing a defined spatial arrangement for the substituents.
-
2-Phenyl Group: Introduces a significant hydrophobic moiety, which can be critical for binding to target proteins.
-
4-Chloro Group: An electron-withdrawing group that can influence the reactivity of the pyridine ring and participate in halogen bonding interactions with biological targets.
-
7-Carbonitrile Group: A polar, electron-withdrawing group that can act as a hydrogen bond acceptor and modulate the overall electronic properties of the molecule.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₇ClN₂S |
| Molecular Weight | 270.74 g/mol |
| CAS Number | 1361197-82-1 |
| LogP (Predicted) | ~3.5-4.0 |
| Topological Polar Surface Area (TPSA) | ~54 Ų |
| Hydrogen Bond Acceptors | 2 (N in pyridine, N in nitrile) |
| Hydrogen Bond Donors | 0 |
Proposed Synthetic Pathway
Diagram 1: Proposed Synthetic Route
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a robust method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[3]
-
To a solution of phenylacetaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford 2-amino-4-phenylthiophene-3-carbonitrile.
Causality: The secondary amine catalyzes the initial Knoevenagel condensation between phenylacetaldehyde and malononitrile. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.
Step 2: Synthesis of 2-Phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
This step involves the construction of the pyridine ring through a condensation reaction.
-
A mixture of 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 120-140 °C for 1-2 hours.
-
The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Cool the reaction mixture and triturate with diethyl ether or hexane to induce crystallization.
-
Collect the solid product by filtration and wash with a cold solvent to yield the thieno[3,2-c]pyridinone derivative.
Causality: The amino group of the thiophene reacts with the ketoester, leading to a cyclization and formation of the pyridinone ring.
Step 3: Synthesis of this compound
The conversion of the thienopyridinone to the corresponding chloro derivative is a standard transformation.
-
Treat the 2-phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).[4]
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound.
Causality: Phosphorus oxychloride acts as a dehydrating and chlorinating agent, converting the pyridinone to the 4-chloro-pyridine.
Structural Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl group and the thieno[3,2-c]pyridine core would appear in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be diagnostic. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon of the nitrile group (~115-120 ppm), and the carbons attached to the chlorine and sulfur atoms would be observed. |
| IR | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of C₁₄H₇ClN₂S would be observed, confirming the elemental composition. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |
Potential Therapeutic Applications and Biological Activity
While the specific biological activity of this compound has not been extensively reported, the broader class of thieno[3,2-c]pyridine derivatives has shown a wide range of pharmacological activities.[2][5]
Diagram 2: Potential Biological Targets of the Thieno[3,2-c]pyridine Scaffold
Caption: Known biological activities of the thieno[3,2-c]pyridine scaffold.
-
Antipsychotic Potential: Certain thieno[3,2-c]pyridine derivatives have demonstrated significant affinity for serotonin (5-HT) and dopamine receptors, suggesting their potential as antipsychotic agents.[5]
-
Antiplatelet Activity: As previously mentioned, this scaffold is a cornerstone of antiplatelet therapies.[1]
-
Anticancer Properties: The related thieno[2,3-c]pyridine scaffold has been investigated for its anticancer properties, with some derivatives showing inhibitory activity against targets like Hsp90.[6] Given the structural similarities, this is a plausible area of investigation for the title compound.
-
Kinase Inhibition: The pyridine and thiophene rings are common features in many kinase inhibitors. The diverse substitution pattern of the target molecule makes it a candidate for screening against various kinase families.
Conclusion and Future Directions
This compound represents a synthetically accessible and promising molecule for further investigation in drug discovery. This guide has outlined its key structural features and proposed a detailed, chemically sound synthetic route. Based on the established pharmacology of the thieno[3,2-c]pyridine scaffold, this compound warrants evaluation for its potential as an antipsychotic, antiplatelet, or anticancer agent. Future work should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic biological evaluation against a panel of relevant targets is recommended to elucidate its pharmacological profile and therapeutic potential.
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The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Available from: [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available from: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available from: [Link]
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Cas 272-14-0,thieno[3,2-c]pyridine. LookChem. Available from: [Link]
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Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available from: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
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Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available from: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available from: [Link]
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4-chlorothieno[3,2-c]pyridine-2-carboxylic acid (C8H4ClNO2S). PubChem. Available from: [Link]
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Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Abstract
The thienopyridine scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the development of targeted therapeutics. While the specific compound, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, remains sparsely characterized in publicly accessible literature, its structural motifs strongly suggest a role as a modulator of critical cellular signaling pathways. This technical guide synthesizes the established biological activities of closely related thienopyridine derivatives to postulate a probable mechanism of action for this compound. We delve into the likelihood of its function as a kinase inhibitor, a modulator of G-protein coupled receptors, or an antagonist of developmental pathways like Hedgehog signaling. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and actionable experimental protocols to elucidate the precise biological function of this and similar novel chemical entities.
Introduction: The Thienopyridine Scaffold as a Privileged Structure
The fusion of thiophene and pyridine rings creates the thienopyridine core, a heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms provide an ideal framework for interacting with the active sites of various enzymes and receptors. Derivatives of this scaffold have been successfully developed as kinase inhibitors, anti-cancer agents, and modulators of neuronal signaling pathways[1][2][3][4]. The subject of this guide, this compound, incorporates key chemical features—a phenyl group at the 2-position, a chloro substituent at the 4-position, and a carbonitrile at the 7-position—that are commonly associated with potent and selective biological activity. Lacking direct experimental evidence for this specific molecule, this guide will proceed by dissecting the established mechanisms of its closest structural analogs.
Postulated Mechanisms of Action
Based on extensive research into the thienopyridine class of molecules, we can hypothesize several likely biological targets for this compound. The most prominent of these is the inhibition of protein kinases, a ubiquitous mechanism for this scaffold.
Primary Hypothesis: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[4]. Numerous thienopyridine and the bioisosteric thienopyrimidine derivatives have been identified as potent kinase inhibitors[1][3][4][5].
2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
One of the most well-documented targets for thienopyridines is VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels[1][5]. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, making VEGFR-2 inhibitors effective anti-cancer agents. Structurally similar thienopyridines have been shown to be potent inhibitors of VEGFR-2 kinase activity[1][5]. The phenyl group on our target compound could potentially occupy the hydrophobic region of the ATP-binding pocket of VEGFR-2, while the thienopyridine core forms hydrogen bonds with the hinge region, a common binding mode for kinase inhibitors.
2.1.2 Recepteur d'Origine Nantais (RON) Tyrosine Kinase
RON is a receptor tyrosine kinase that, particularly in its splice variant forms, is implicated in tumorigenesis and metastasis[2]. Novel thienopyridine-based compounds have demonstrated potent inhibitory activity against RON kinase, leading to anti-proliferative effects in cancer cell lines[2]. The mechanism involves blocking the autophosphorylation of the kinase, thereby shutting down downstream pro-survival signaling pathways.
The following diagram illustrates the general principle of thienopyridine-mediated kinase inhibition.
Caption: Hypothesized Kinase Inhibition Pathway.
Secondary Hypotheses: Other Potential Targets
While kinase inhibition is the most probable mechanism, the versatility of the thienopyridine scaffold allows for interaction with other target classes.
2.2.1 Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. The Smoothened (Smo) receptor is a key component of this pathway. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to act as potent Smoothened antagonists, thereby inhibiting the Hh pathway[6].
2.2.2 Metabotropic Glutamate Receptor 1 (mGluR1)
In the central nervous system, thienopyridine derivatives have been explored as antagonists of mGluR1, a receptor implicated in chronic pain[7]. This suggests a potential application for this compound in neuroscience, should it exhibit similar activity.
Experimental Validation: A Step-by-Step Guide
To elucidate the true mechanism of action, a systematic experimental approach is necessary. The following protocols are designed to test the primary hypothesis of kinase inhibition.
In Vitro Kinase Inhibition Assay
This is the foundational experiment to determine if the compound directly inhibits a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, RON), kinase-specific substrate peptide, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Causality and Self-Validation: A low IC₅₀ value provides strong evidence of direct kinase inhibition. Including a known inhibitor as a positive control and a vehicle (DMSO) as a negative control validates the assay's performance.
Cellular Proliferation Assay
This assay determines the effect of the compound on the growth of cancer cells that are known to be dependent on the target kinase.
Protocol:
-
Cell Lines: Use cell lines with high expression of the target kinase (e.g., HUVECs for VEGFR-2, KM12C cells for RON splice variants)[2].
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for 48-72 hours. d. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration for 50% of maximal inhibition of cell proliferation).
Table 1: Representative Data from a Cellular Proliferation Assay
| Compound Concentration (µM) | % Viability (Relative to Control) |
| 0.01 | 98.2 |
| 0.1 | 85.1 |
| 1 | 52.3 |
| 10 | 15.6 |
| 100 | 2.1 |
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of its downstream effector proteins.
Protocol:
-
Procedure: a. Treat the selected cell line with the test compound at concentrations around its GI₅₀ value for a specific duration. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR-2) and its downstream targets (e.g., p-Akt, p-ERK), as well as antibodies for the total protein levels as a loading control. e. Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated proteins, without a change in total protein levels, confirms that the compound is inhibiting the kinase signaling pathway in a cellular context.
Caption: Workflow for Validating Kinase Inhibition.
Conclusion and Future Directions
While the precise mechanism of action for this compound awaits empirical validation, the wealth of data on analogous compounds provides a strong, rational basis for predicting its biological activity. The evidence overwhelmingly points towards a role as a protein kinase inhibitor, with VEGFR-2 and RON kinases being prime candidate targets. The experimental workflows detailed in this guide offer a clear and robust path for researchers to systematically test this hypothesis, from direct enzyme inhibition to cellular pathway modulation. Successful validation would position this compound as a promising lead for further preclinical development, particularly in the realm of oncology. Future studies should also explore its selectivity across a panel of kinases to understand its potential for off-target effects and to build a comprehensive safety and efficacy profile.
References
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Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
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Lee, T., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(15), 11486-11503. [Link]
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Abouzid, K. A. M., & Shouman, S. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]
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Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(24), 4357-4360. [Link]
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Abouzid, K. A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 23(21), 6945-6957. [Link]
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Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245-258. [Link]
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A Strategic Guide to Unveiling the Biological Targets of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The thieno[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide array of therapeutic applications.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile . While direct biological data for this compound is scarce, its structural features, rooted in the versatile thienopyridine core, provide a strong basis for hypothesizing potential protein targets. This document serves as a comprehensive technical manual for researchers, outlining a logical, multi-pronged strategy for target identification and validation. We will delve into computational prediction methods, broad-spectrum experimental screening, and rigorous biophysical and cellular validation assays. The methodologies described herein are designed to be self-validating, providing a robust framework for deorphanizing this and other novel small molecules, thereby accelerating the journey from a promising chemical entity to a validated biological tool or therapeutic lead.
The Thieno[3,2-c]pyridine Scaffold: A Foundation for Diverse Pharmacology
Chemical Structure and Inherent Properties
The subject of our investigation is this compound. Its structure consists of a fused thienopyridine heterocyclic core, decorated with three key substituents that dictate its physicochemical and potential pharmacodynamic properties:
-
2-phenyl group: Adds steric bulk and lipophilicity, offering potential for hydrophobic and aromatic (π-π) interactions within a protein binding pocket.
-
4-chloro group: An electron-withdrawing group that can modulate the electronics of the pyridine ring and potentially act as a key interaction point or occupy a specific halogen-binding pocket.
-
7-carbonitrile group: A strong electron-withdrawing group and a potential hydrogen bond acceptor, which can serve as a critical anchor point for protein-ligand binding.
Precedent in Medicinal Chemistry: A Scaffold of Opportunity
The broader thienopyridine class of molecules has yielded a remarkable diversity of biological activities. This precedent is crucial as it informs our initial hypotheses. Known biological targets for various thienopyridine derivatives include G-protein coupled receptors (GPCRs), protein kinases, and other enzymes.[2][4][5]
| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |
| GPCRs | P2Y12 ADP Receptor | Antiplatelet / Thrombosis | [6][7][8] |
| Serotonin/Dopamine Receptors | Antipsychotic | [1] | |
| Metabotropic Glutamate Receptor 1 (mGluR1) | Neuropathic Pain | [9] | |
| Smoothened (Smo) Receptor | Oncology (Hedgehog Pathway) | [10] | |
| Protein Kinases | IκB Kinase β (IKKβ) | Inflammation | [11][12] |
| Phosphoinositide 3-kinase (PI3K) | Oncology | [13] | |
| Haspin | Oncology | [14] | |
| Other Enzymes | CYP17 | Oncology (Prostate Cancer) | [15] |
| Phenylethanolamine N-Methyltransferase | CNS Disorders | [16] | |
| Other | Respiratory Complex I (H. pylori) | Antibacterial | [17] |
This table summarizes the diverse biological targets that have been successfully modulated by compounds containing a thienopyridine or related scaffold, providing a strong rationale for investigating this compound against multiple target families.
A Strategic Framework for Target Identification
A systematic approach is required to efficiently identify the biological target(s) of a novel compound. We propose a tiered strategy that begins with broad, hypothesis-generating activities and progressively narrows the focus to specific, validated targets.
Caption: A strategic workflow for small molecule target identification.
Phase 1: Hypothesis Generation - In Silico Approaches
Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses.
Protocol: Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a robust, freely available web server that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.
-
Step 1: Prepare the Ligand Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES string is N#Cc1cc2c(s/c(=C/c3ccccc3)c2Cl)nc1.
-
Step 2: Access the Server: Navigate to the SwissTargetPrediction website.
-
Step 3: Input the Structure: Paste the SMILES string into the input box.
-
Step 4: Run Prediction: Select the appropriate species (e.g., Homo sapiens) and initiate the prediction.
-
Step 5: Analyze Results: The output will be a list of potential targets, ranked by probability. Pay close attention to target classes that appear frequently, such as kinases, GPCRs, and proteases, as these align with the known pharmacology of the thienopyridine scaffold.
Expert Insight: While powerful, these predictions are based on similarity to known ligands. A truly novel mechanism of action may not be identified. Therefore, this method should be used for hypothesis generation, not as a definitive answer. Always cross-reference the top hits with the known activities of the broader thienopyridine scaffold.
Phase 2: Target Fishing - Experimental Screening
Based on the precedents set by related compounds, kinases and GPCRs represent high-probability target families. Large-scale panel screening is an efficient method to empirically test these hypotheses.
Kinase Panel Screening
The planar, heterocyclic nature of the core scaffold is a common feature of many ATP-competitive kinase inhibitors. A broad kinase panel screen is therefore a logical first experimental step.
-
Step 1: Compound Submission: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) of this compound of high purity (>95%). Submit the compound to a commercial vendor.
-
Step 2: Assay Concentration: Select a primary screening concentration. A 1 µM or 10 µM concentration is standard for initial hit identification.
-
Step 3: Panel Selection: Choose a comprehensive panel that covers a diverse range of the human kinome (e.g., >400 kinases).
-
Step 4: Data Analysis: The vendor will provide data as Percent of Control (%Ctrl) or Percent Inhibition. A common hit criterion is >80% inhibition at the screening concentration.
-
Step 5: Follow-up: For any primary hits, perform dose-response (IC₅₀) determinations to confirm potency and rank-order the hits.
Trustworthiness: Reputable vendors provide extensive internal quality control. The primary screen serves as a broad survey, while the IC₅₀ follow-up is a self-validating step. Only potent, dose-dependent inhibition should be considered a credible hit worth pursuing.
Phase 3: Target Validation - Confirming Direct Engagement
Once high-confidence hits are identified from screening, it is critical to validate that the compound directly binds to its putative target in a more physiological context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissue lysates by measuring changes in the thermal stability of a protein upon ligand binding.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Step 1: Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase). Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Step 2: Heating: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Step 3: Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Step 4: Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Step 5: Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Step 6: Data Analysis: Plot the band intensity (soluble protein) versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Expert Insight: The key to a successful CETSA experiment is a high-quality, specific antibody for the Western blot. Always include an untreated control and ensure the heating gradient covers the full denaturation curve of the protein of interest. A "housekeeping" protein like GAPDH can be probed as a negative control, as its stability should not be affected by a specific inhibitor.
Conclusion and Forward Path
This guide provides a systematic and experimentally robust framework for elucidating the biological targets of This compound . By leveraging the known pharmacology of the thienopyridine scaffold, we can formulate intelligent hypotheses that are then tested empirically through a cascade of high-throughput screening and rigorous biophysical validation. The identification of a validated target is not the end of the journey but rather the beginning of a new one, opening the door to understanding the compound's mechanism of action, exploring its therapeutic potential through medicinal chemistry optimization, and ultimately developing a novel chemical probe or drug candidate.
References
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Shutske, G. M., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]
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Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology. Available at: [Link]
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Lee, S., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry. Available at: [Link]
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Kaur, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]
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Augustine, S. M., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. bioRxiv. Note: This is a preprint, but provides relevant scaffold information. Available at: [Link]
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Xu, G., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dunn, F. W. & Skeean, R. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia and Intensive Care. Available at: [Link]
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Al-Ostath, R. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. Available at: [Link]
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Movahed, M. R., et al. (2009). ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona. Available at: [Link]
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Hylsová, M., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. Available at: [Link]
- Baxter, A., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. Google Patents (WO2007066127A2).
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Abuelizz, H. A., et al. (2017). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Abdelwahab, W. M., et al. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ACS Omega. Available at: [Link]
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Yang, K., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. Available at: [Link]
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El-Sayed, M. A., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances. Available at: [Link]
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Abacipharmatech. (Date unknown). This compound. Abacipharmatech. Available at: [Link]
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El-Gendy, M. A., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors... PubMed Central. Available at: [Link]
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Keche, P. G., et al. (2020). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
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Keche, P. G., et al. (2010). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Thieno[3,2-c]pyridine Scaffold: A Core Component in Modern Drug Discovery with a Focus on 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block in the design of novel therapeutic agents across a range of disease areas. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and biological activities of thieno[3,2-c]pyridine derivatives. A special focus is placed on the sparsely documented yet potentially significant compound, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, for which we will infer potential synthetic routes and biological relevance based on the established knowledge of its structural analogs.
The Thieno[3,2-c]pyridine Scaffold: An Introduction
The thieno[3,2-c]pyridine ring system is a bicyclic heterocycle composed of a thiophene ring fused to a pyridine ring. This arrangement imparts a rigid, planar structure with a distinct electronic distribution, making it an attractive scaffold for interacting with various biological targets. The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by enzymes and receptors.
General Synthetic Strategies for the Thieno[3,2-c]pyridine Core
The construction of the thieno[3,2-c]pyridine skeleton can be achieved through several synthetic routes. One of the most common and versatile methods is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur.
A general workflow for the synthesis of a substituted thieno[3,2-c]pyridine core is depicted below:
Caption: Generalized workflow for the synthesis of thieno[3,2-c]pyridine derivatives via the Gewald reaction.
Exemplary Protocol: Synthesis of a Tetrahydrothieno[3,2-c]pyridine Derivative
The following protocol is adapted from methodologies described for the synthesis of related tetrahydrothieno[3,2-c]pyridine structures.[1]
Step 1: Synthesis of the 2-Aminothiophene Intermediate
-
To a solution of an appropriately substituted 4-piperidone (1.0 eq.) in a suitable solvent (e.g., ethanol), add an active methylene nitrile such as malononitrile (1.1 eq.) and elemental sulfur (1.1 eq.).
-
Add a catalytic amount of a base, for instance, morpholine or triethylamine (0.2 eq.).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene intermediate.
Step 2: Further Functionalization (Hypothetical for the Target Molecule) Subsequent modifications of the 2-aminothiophene intermediate can be carried out to introduce desired substituents at various positions of the thieno[3,2-c]pyridine core. For instance, the amino group can be converted to other functionalities via Sandmeyer-type reactions, and various substituents can be introduced on the pyridine and thiophene rings through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.
Biological Activities of Thieno[3,2-c]pyridine Derivatives
Derivatives of the thieno[3,2-c]pyridine scaffold have been investigated for a wide array of pharmacological activities, demonstrating their versatility in drug design.
Anti-inflammatory and Vasodilatory Properties
Early studies on thieno[3,2-c]pyridine derivatives revealed their potential as anti-inflammatory and vasodilatory agents, as well as inhibitors of blood platelet aggregation.
Central Nervous System (CNS) Activity
More recent research has explored the application of thieno[3,2-c]pyridines in targeting CNS disorders. For instance, certain derivatives have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[1]
Anticancer Activity
The thieno[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. The structural rigidity and opportunities for diverse functionalization allow for the design of potent and selective inhibitors of various cancer-related targets.
A proposed mechanism of action for certain anticancer thieno[3,2-c]pyridine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those mediated by protein kinases.
Caption: A simplified schematic of a potential anticancer mechanism of action for thieno[3,2-c]pyridine derivatives.
A Closer Look at this compound
While the broader class of thieno[3,2-c]pyridines is well-represented in the scientific literature, specific data on this compound (CAS: 1361197-82-1) is notably scarce.[2][3] Basic chemical information is available from commercial suppliers, but detailed synthetic procedures, characterization data, and biological activity studies are not readily found in published journals or patents.
Chemical Profile:
| Property | Value |
| CAS Number | 1361197-82-1 |
| Molecular Formula | C14H7ClN2S |
| Molecular Weight | 270.74 g/mol |
Postulated Synthetic Approach
Based on established synthetic methodologies for related thienopyridines, a plausible synthetic route for this compound can be proposed. A potential disconnection approach is outlined below:
Caption: A potential retrosynthetic analysis for this compound.
This proposed synthesis would likely involve an initial Gewald reaction to form a 2-aminothieno[3,2-c]pyridine-7-carbonitrile intermediate, followed by a Sandmeyer reaction to introduce the chlorine atom at the 4-position of the pyridine ring. The phenyl group at the 2-position of the thiophene ring would be introduced through the appropriate choice of starting materials for the Gewald condensation.
Inferred Biological Potential and Future Research Directions
The structural features of this compound suggest several avenues for biological investigation:
-
Kinase Inhibition: The presence of a substituted aromatic ring (phenyl group) and a heteroaromatic core is a common feature in many kinase inhibitors. The chloro and cyano substituents can modulate the electronic properties and binding interactions of the molecule. Screening this compound against a panel of cancer-related kinases would be a logical first step in evaluating its anticancer potential.
-
Antiviral and Antimicrobial Activity: Thiophene-containing heterocycles are known to exhibit a range of antimicrobial and antiviral activities. The specific substitution pattern of this molecule could confer activity against various pathogens.
-
CNS Modulation: Given the known CNS activity of other thieno[3,2-c]pyridine derivatives, this compound could be explored for its effects on neurotransmitter systems and its potential utility in treating neurological or psychiatric disorders.
Further research is imperative to elucidate the actual synthesis, properties, and biological profile of this compound. The lack of published data presents an opportunity for novel research in the field of medicinal chemistry.
Conclusion
The thieno[3,2-c]pyridine scaffold represents a versatile and privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. While specific information on this compound remains limited, the foundational knowledge of related compounds provides a strong basis for future investigation. The synthesis and biological evaluation of this particular derivative could lead to the discovery of novel therapeutic agents with unique pharmacological profiles. This guide serves as a comprehensive resource for researchers interested in the rich chemistry and therapeutic potential of the thieno[3,2-c]pyridine class of compounds.
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Spectroscopic Characterization of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile: A Technical Guide
Introduction
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its rigid, planar structure incorporating a thiophene ring fused to a pyridine core, and further substituted with a phenyl group, a chloro atom, and a nitrile group, suggests potential applications as a scaffold in drug discovery or as a building block for functional organic materials.[1][2] The thienopyridine nucleus is a well-established pharmacophore found in several antiplatelet drugs.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predictive analysis based on the known spectroscopic characteristics of closely related thienopyridine derivatives and fundamental principles of spectroscopy.[3][4] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural and electronic properties of this compound.
Chemical Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's chemical structure.
-
Chemical Name: this compound
The structure, with a proposed numbering scheme for NMR analysis, is presented below.
Caption: Predicted mass spectrometry fragmentation pathway for the title compound.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (High Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the mass calibration is accurate by running a known calibration standard.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data serve as a valuable reference for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectral characteristics.
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An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility and stability data for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is not extensively available in the public domain. This guide therefore provides a comprehensive framework based on the physicochemical properties of the thienopyridine scaffold, general principles of solubility and stability testing, and established regulatory guidelines. The protocols and theoretical discussions herein are intended to empower researchers to design and execute robust characterization studies for this and structurally related compounds.
Introduction: The Thienopyridine Scaffold and Its Significance
Thienopyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their diverse biological activities.[1][2] Many compounds built on this scaffold, such as clopidogrel and prasugrel, are clinically important antiplatelet agents that act as antagonists of the P2Y12 receptor.[3][4][5] The compound this compound belongs to this versatile family. Understanding its solubility and stability is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in drug synthesis. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[6]
This guide offers a senior application scientist's perspective on determining the solubility and stability profiles of this molecule. We will explore the theoretical underpinnings, present detailed experimental protocols, and discuss the interpretation of results in the context of pharmaceutical development.
Part 1: Solubility Profile Characterization
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that influences its bioavailability and formulation design.[7] The structure of this compound, with its fused aromatic rings, suggests it is likely a poorly water-soluble compound. The "like dissolves like" principle suggests that it will exhibit higher solubility in organic solvents.[8]
Theoretical Considerations & Predictive Approaches
Before embarking on experimental work, computational models can offer initial solubility estimates. Quantitative Structure-Property Relationship (QSPR) models and other machine-learning algorithms predict solubility based on molecular descriptors.[5][9][10][11] These tools can help in the rational selection of solvents for initial screening.
Key structural features influencing the solubility of this compound include:
-
Aromatic Rings (Phenyl and Thienopyridine): The extensive aromatic system contributes to the molecule's hydrophobicity and planarity, favoring solubility in non-polar or moderately polar organic solvents.
-
Nitrile Group (-CN): This polar group can participate in dipole-dipole interactions and may slightly enhance solubility in polar aprotic solvents.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.[12]
-
Chlorine Atom (-Cl): The chloro-substituent adds to the molecular weight and can influence crystal lattice energy, which in turn affects solubility.
Experimental Determination of Solubility
Two primary types of solubility are determined during drug development: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, starts to precipitate. It's a high-throughput screening method used early in discovery to flag compounds with potential solubility issues.[7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7] This is the gold standard for pre-formulation studies.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for determining thermodynamic solubility.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system (e.g., water, pH buffers from 1.2 to 7.4, ethanol, methanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to ensure a clear supernatant.
-
Sampling & Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Predicted and Experimental Solubility
| Solvent System | Predicted Solubility Category | Experimental Method | Temperature (°C) | Measured Solubility (µg/mL) |
| pH 1.2 Buffer | Very Low | Shake-Flask HPLC-UV | 25 | To be determined |
| pH 4.5 Buffer | Very Low | Shake-Flask HPLC-UV | 25 | To be determined |
| pH 6.8 Buffer | Low | Shake-Flask HPLC-UV | 25 | To be determined |
| Water | Very Low | Shake-Flask HPLC-UV | 25 | To be determined |
| Ethanol | Moderate to High | Shake-Flask HPLC-UV | 25 | To be determined |
| Dimethyl Sulfoxide (DMSO) | High | Shake-Flask HPLC-UV | 25 | To be determined |
| Acetonitrile | Moderate | Shake-Flask HPLC-UV | 25 | To be determined |
This table should be populated with experimental data.
Diagram: Solubility Determination Workflow
Caption: Thermodynamic Solubility Workflow.
Part 2: Stability Profile and Degradation Pathway Analysis
Stability testing is mandated by regulatory agencies like the FDA and EMA to determine the shelf-life of a drug substance and to identify its degradation products.[13][14] These studies evaluate how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis. They involve subjecting the compound to harsh conditions to accelerate its decomposition, which helps in identifying likely degradation products and establishing stability-indicating analytical methods.[4][15][16]
Common Stress Conditions:
-
Acidic and Basic Hydrolysis: Reveals susceptibility to degradation in different pH environments. The thienopyridine core can be susceptible to hydrolysis under extreme pH conditions.[15]
-
Oxidation: Tests the molecule's reactivity with oxidative species. The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring are potential sites for oxidation.[17][18]
-
Photolysis: Exposure to UV and visible light to assess light sensitivity. Aromatic and heterocyclic systems are often photoreactive.[13]
-
Thermal Degradation: High-temperature exposure to evaluate thermal lability.[13]
Protocol 2: Forced Degradation Study
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the pure API.
-
Stress Application:
-
Acid Hydrolysis: Treat with 0.1M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1M NaOH at 60°C for 24 hours.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid drug to 80°C for 48 hours.
-
Photolytic: Expose the drug solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (LC-MS) is used to identify the mass of degradation products to help in structure elucidation.
Diagram: Forced Degradation Logic
Caption: Forced Degradation Study Workflow.
Long-Term Stability Studies (ICH Guidelines)
Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).[1][19]
Protocol 3: ICH Stability Study
Methodology:
-
Batch Selection: Use at least three primary batches of the API.[20]
-
Container Closure System: Package the API in a container that simulates the proposed packaging for storage and distribution.[1][14]
-
Storage Conditions:
-
Testing Frequency:
-
Attributes to Test: Monitor for changes in appearance, assay, degradation products, and any other critical quality attributes.[1]
Data Presentation: Stability Study Summary
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Specific Degradant X (%) |
| 25°C / 60% RH | 0 | White Powder | 100.0 | 0.10 | < 0.05 |
| 3 | Conforms | TBD | TBD | TBD | |
| 6 | Conforms | TBD | TBD | TBD | |
| 12 | Conforms | TBD | TBD | TBD | |
| 40°C / 75% RH | 0 | White Powder | 100.0 | 0.10 | < 0.05 |
| 3 | Conforms | TBD | TBD | TBD | |
| 6 | Conforms | TBD | TBD | TBD |
TBD: To Be Determined from experimental results.
Conclusion and Forward Look
This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. While specific data for this molecule is sparse, the principles and protocols outlined here are universally applicable in pharmaceutical sciences. By systematically applying these methodologies, researchers can generate the critical data needed to understand the compound's behavior, develop a stable formulation, establish a suitable shelf-life, and ensure its quality and safety for potential clinical applications. The insights gained from forced degradation studies, in particular, will be invaluable for elucidating degradation pathways and for the development of a robust, stability-indicating analytical method.
References
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Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
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Predicting Solubility. Rowan Scientific. [Link]
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Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 50(2), 126-142. [Link]
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Angiolillo, D. J., & Ferreiro, J. L. (2010). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 6(1), 13-23. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]
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Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
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An In-depth Technical Guide on the Safe Handling of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile (CAS No. 1361197-82-1).[1][2][3] As a specialized heterocyclic compound, its unique structure—incorporating a thienopyridine core, a chloro substituent, and a carbonitrile group—necessitates a rigorous and informed approach to laboratory safety. This document synthesizes data from analogous structures and established chemical safety principles to provide researchers, scientists, and drug development professionals with the critical information required for risk mitigation. The guide covers hazard identification, toxicological assessment by analogy, engineering controls, personal protective equipment (PPE), detailed handling workflows, and emergency procedures. The central thesis of this guide is that the presence of the carbonitrile (-C≡N) functional group demands that this compound be handled with precautions similar to those for highly toxic cyanide-releasing agents until specific toxicological data proves otherwise.
Compound Identification and Hazard Assessment
This compound is a solid organic compound with the molecular formula C₁₄H₇ClN₂S and a molar mass of 270.74 g/mol .[2] Due to its specific and complex nature, comprehensive safety data sheets (SDS) are not widely available. However, an analysis of its constituent functional groups allows for a robust inferred hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]
The primary hazards are derived from:
-
Aromatic Nitrile Group: Organic nitriles are of significant toxicological concern. While many are metabolically stable, they possess the potential to be metabolized in vivo to release the highly toxic cyanide ion (CN⁻).[5] This ion inhibits cellular respiration, leading to histotoxic hypoxia.[6] Therefore, this compound must be treated as potentially fatal if swallowed, inhaled, or in contact with skin.[7][8]
-
Chlorinated Heterocyclic System: Halogenated aromatic compounds can be irritants and may have long-term health effects. The thienopyridine core itself is found in various pharmaceuticals, but its toxicological profile as a standalone scaffold is not benign.[9][10][11]
Based on analogous compounds like 3-Chloro-2-fluorobenzonitrile and other toxic nitriles, the following GHS classifications should be provisionally adopted.[8][12]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) | Primary Reference |
| Acute Toxicity (Oral) | Skull and Crossbones | Danger | H301: Toxic if swallowed. | TCI SDS[8] |
| Acute Toxicity (Dermal) | Skull and Crossbones | Danger | H311: Toxic in contact with skin. | TCI SDS[8] |
| Acute Toxicity (Inhalation) | Skull and Crossbones | Danger | H331: Toxic if inhaled. | TCI SDS[8] |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. | Angene SDS[13] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. | Angene SDS[13] |
Toxicological Profile and Mechanistic Insights
The paramount safety concern for this compound is the nitrile functional group. While nitriles are prevalent in pharmaceuticals and often chosen for their metabolic stability and ability to improve pharmacokinetic profiles, their toxicity is highly dependent on their ability to release hydrogen cyanide (HCN).[14][15][16]
Mechanism of Nitrile Toxicity: The toxicity of certain nitriles stems from their metabolic conversion to cyanide. This process can be catalyzed by cytochrome P450 enzymes in the liver. The released cyanide ion then binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding halts aerobic respiration, preventing cells from using oxygen and leading to rapid cell death.[6]
Given the absence of specific metabolic data for this compound, a "worst-case" scenario must be assumed. Symptoms of exposure can be rapid and severe, including weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[6] Severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[17]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls over personal protective equipment.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[17][18] The fume hood provides the primary barrier against inhalation of dust or vapors. It is also critical to ensure that acids are kept separate unless required for the reaction, as they can react with cyanide-releasing compounds to generate highly toxic hydrogen cyanide gas.[6][17]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the compound.
-
Hand Protection: Double gloving with chemical-resistant nitrile gloves is required.[6] Nitrile provides good protection against incidental contact, but gloves should be removed and replaced immediately if contamination is suspected.[6] Always wash hands thoroughly with soap and water after removing gloves.[6]
-
Eye and Face Protection: Safety goggles and a face shield are mandatory where a splash or dust hazard exists.[17] Standard safety glasses are insufficient.
-
Body Protection: A lab coat must be worn and kept fully buttoned.[17] Long pants and closed-toe shoes are required laboratory attire.[6]
-
Respiratory Protection: For situations with a high risk of aerosol generation or in the event of a spill outside a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.
Safe Handling and Experimental Workflows
A stringent, step-by-step methodology is essential for minimizing risk during routine laboratory operations. All personnel must be trained on these procedures before commencing work.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Designate a specific area within a chemical fume hood for all cyanide-related work.[17] Ensure all necessary equipment (spatulas, weigh paper, vials, solvent) is inside the hood before starting.
-
Weighing: Carefully weigh the solid compound on weigh paper or directly into a tared vial. Avoid creating dust. Use gentle movements and do not dispense material rapidly.
-
Transfer: Add the solvent to the vial containing the solid. Ensure the vial is capped before mixing or sonicating.
-
Decontamination: All tools and surfaces that came into contact with the compound must be decontaminated. Wipe surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7] All wipes and contaminated disposables must be treated as cyanide-containing hazardous waste.[17]
Logical Workflow for Compound Handling
The following diagram illustrates the lifecycle of the compound within the laboratory, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for potent heterocyclic nitriles.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures and the location of all safety equipment.
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Call for emergency medical services (e.g., 911) and inform them of potential cyanide exposure.[6][17]
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[17] Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[6][19] Seek immediate medical attention.
Spill Response Decision Tree:
Caption: Decision workflow for chemical spill response.
Storage and Disposal
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
The storage location must be a secure, well-ventilated area designated for highly toxic materials.
-
Crucially, store this compound separately and away from strong acids and oxidizing agents to prevent the accidental generation of hydrogen cyanide gas or violent reactions.[18][20]
Disposal:
-
All waste materials, including contaminated PPE, spill cleanup supplies, and reaction residues, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Cyanide-Containing Waste".[19]
-
Never mix cyanide-containing waste with other chemical waste streams, especially acidic waste.
-
Follow all institutional and regulatory guidelines for the disposal of highly toxic chemical waste. Contact your institution's Environmental Health & Safety (EH&S) department for specific pickup and disposal procedures.[18][19]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this ring system have shown potential as antipsychotic agents, anticancer therapeutics, and fungicides.[1][2][3] The unique spatial arrangement of the fused thiophene and pyridine rings allows for diverse substitutions, leading to compounds with tailored pharmacological profiles. The target molecule, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, incorporates several key pharmacophoric features: a 2-phenyl group which can engage in hydrophobic and aromatic interactions, a 4-chloro substituent that can modulate electronic properties and serve as a handle for further derivatization, and a 7-carbonitrile group, a common bioisostere for a carboxylic acid and a potential hydrogen bond acceptor. This combination of functionalities makes the target molecule a compound of significant interest for screening in various drug discovery programs.
These application notes provide a comprehensive guide to a proposed synthesis of this compound. The outlined protocol is based on established synthetic methodologies for related heterocyclic systems, particularly the Gewald reaction for the construction of the thiophene ring and subsequent annulation and functionalization to build the final thienopyridine scaffold.
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of a highly functionalized thiophene intermediate via the Gewald reaction. This versatile multicomponent reaction allows for the efficient assembly of polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[4][5] Subsequent steps would then focus on the annulation of the pyridine ring, followed by chlorination and introduction of the nitrile functionality.
Diagram of the Proposed Synthetic Workflow
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Application Notes & Protocols: Gewald Synthesis for Thieno[3,2-c]pyridines
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
Preamble: The Strategic Value of Thieno[3,2-c]pyridines and the Gewald Reaction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. It is characterized by a fused thiophene and pyridine ring system, forming the core of numerous pharmacologically active agents.[1][2] Molecules incorporating this moiety have demonstrated a wide spectrum of biological activities, including potent antiplatelet, anticancer, and anti-inflammatory properties.[2][3][4] Notably, this scaffold is the foundation for blockbuster antithrombotic drugs, highlighting its significance in treating cardiovascular diseases.[2]
The construction of this valuable scaffold demands a synthetic strategy that is both efficient and versatile. The Gewald three-component reaction (G-3CR) stands out as a preeminent method for this purpose. First reported in 1961, this one-pot reaction assembles highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5] Its elegance lies in its operational simplicity, use of readily available starting materials, and convergence, making it an indispensable tool for building libraries of complex molecules for drug discovery. This guide provides a detailed exploration of the Gewald reaction's mechanism and its specific application in the synthesis of tetrahydrothieno[3,2-c]pyridines, complete with a validated protocol and expert insights.
Mechanistic Deep Dive: The Causality Behind the Gewald Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the exact sequence involving elemental sulfur has been a topic of discussion, recent computational and experimental studies have provided significant clarity.[6][7][8] The reaction is understood to proceed through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (an N-substituted-4-piperidone in this case) and the active methylene nitrile (e.g., malononitrile).[6][8] The base, typically a secondary amine like morpholine or triethylamine, facilitates the formation of a stable α,β-unsaturated nitrile intermediate.[5][6] This initial step is often rapid and sets the stage for the crucial sulfur incorporation.
-
Sulfur Addition and Polysulfide Formation: The mechanism of elemental sulfur (S₈) addition is the most complex phase.[6] Current understanding, supported by Density Functional Theory (DFT) calculations, suggests that a nucleophilic attack from the Knoevenagel intermediate on the S₈ ring occurs.[7][8][9] This ring-opens the sulfur crown ether, leading to a cascade of polysulfide intermediates.[8][10]
-
Intramolecular Cyclization and Aromatization: The sulfur-containing intermediate undergoes a 5-exo-dig cyclization.[11] The thermodynamic driving force for the entire sequence is the final tautomerization step, which results in the formation of the highly stable, aromatic 2-aminothiophene ring system.[6][7][8] This final step funnels the various intermediates toward the desired product.[7]
Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.
Application Protocol: One-Pot Synthesis of 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
This protocol details a reliable, one-pot synthesis adapted from established literature procedures.[12][13] It serves as a robust starting point for the synthesis of various thieno[3,2-c]pyridine derivatives.
3.1. Materials and Equipment
-
Reagents: 1-Isopropyl-4-piperidone, Malononitrile, Elemental Sulfur (powdered), Morpholine, Ethanol (absolute).
-
Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator, Buchner funnel and flask, recrystallization dishes, analytical balance.
-
Safety: The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Elemental sulfur is flammable. Malononitrile is toxic and should be handled with care.
3.2. Experimental Workflow
Caption: Figure 2: Experimental Workflow for Gewald Synthesis.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 1-isopropyl-4-piperidone (14.1 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), and powdered elemental sulfur (3.2 g, 0.10 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Catalyst Addition: Begin stirring the suspension at room temperature and add morpholine (4.4 mL, 0.05 mol) dropwise over 5 minutes. A mild exotherm may be observed.
-
Heating: Heat the reaction mixture to 50-60 °C with continuous stirring. The mixture will typically turn dark orange to brown.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is generally complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting oily residue, add 100 mL of cold water and triturate with a glass rod until a solid precipitate forms.
-
Purification: Collect the crude solid by vacuum filtration using a Buchner funnel and wash it with cold water (2 x 30 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its structure and purity.
Data Presentation: Expected Outcomes
The Gewald synthesis is robust for a variety of substrates. The choice of N-substituent on the piperidone ring and the active methylene component can be varied to generate a library of analogs.
| Entry | N-Substituent (R) on 4-Piperidone | Active Methylene Nitrile | Typical Yield (%) | Reference |
| 1 | Isopropyl | Malononitrile | 80 - 90 | [13] |
| 2 | Benzyl | Malononitrile | 75 - 85 | [12] |
| 3 | Methyl | Ethyl Cyanoacetate | 70 - 80 | [12] |
| 4 | Isopropyl | Ethyl Cyanoacetate | 75 - 85 | [13] |
Field Insights: Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base; low-quality sulfur; insufficient temperature. | Use freshly distilled morpholine or triethylamine. Ensure sulfur is finely powdered. Cautiously increase the temperature to the reflux point of the solvent. |
| Formation of Dark Tar | Reaction temperature too high; prolonged reaction time; incorrect stoichiometry. | Maintain the temperature strictly within the recommended range (50-60 °C). Monitor the reaction closely by TLC and stop it upon completion. Verify the molar equivalents of all reactants. |
| Difficult Purification | Presence of unreacted sulfur; formation of side products. | For excess sulfur, a hot filtration of the reaction mixture in a suitable solvent can be attempted. Column chromatography may be required if recrystallization fails to remove impurities. |
| Slow Reaction Rate | Steric hindrance from bulky substituents; low reactivity of the ketone. | Consider switching to a more polar solvent like DMF. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Gewald reactions.[6][14] |
References
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Gewald reaction - Wikipedia. Available at: [Link]
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New, J. S., Christopher, W. L., Yevich, J. P., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). ResearchGate. Available at: [Link]
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Pratap, R., et al. (n.d.). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Available at: [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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(PDF) ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. (n.d.). ResearchGate. Available at: [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. Available at: [Link]
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Guo, Y., Qian, C., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Aydoğan, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(39), 10423-10428. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Introduction
The thienopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various clinically significant drugs.[1] Historically, thienopyridine derivatives have been prominently developed as antiplatelet agents that act as P2Y12 receptor antagonists, crucial in the management of cardiovascular diseases.[2][3] However, recent research has expanded the therapeutic landscape of this scaffold, revealing potent activities in oncology, immunology, and infectious diseases.[4][5][6] Novel derivatives have been identified as specific inhibitors of cancer cell proliferation, inducers of apoptosis, and modulators of key signaling pathways.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile , a novel compound from this versatile class. The proposed workflow employs a tiered, logical progression from broad phenotypic screening to specific target-based and mechanistic assays. The objective is to systematically evaluate its biological activity, elucidate its mechanism of action, and establish a robust data package for further development.
Section 1: Initial Compound Handling and Preparation
Proper handling and solubilization of the test compound are paramount for generating reliable and reproducible data.
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10-20 mM.
-
Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (<0.5%).
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions, including the vehicle control.
Section 2: Tier 1 - Phenotypic Screening for Antiproliferative Activity
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines. This provides a broad view of its potential as an anticancer agent.[7] The MTT/MTS assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], DU-145 [prostate], HepG2 [liver], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare 2x serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Expected Quantitative Data
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Cancer | TBD | ~0.1 |
| DU-145 | Prostate Cancer | TBD | ~0.5 |
| HepG2 | Liver Cancer | TBD | ~0.37[5] |
| HCT116 | Colon Cancer | TBD | ~0.2 |
Section 3: Tier 2 - Target-Based Screening: Kinase Inhibition
If the compound demonstrates potent antiproliferative activity, the next logical step is to investigate its molecular target. Protein kinases are a major class of therapeutic targets in oncology, and their dysregulation is a hallmark of cancer.[8][10] An in vitro kinase assay can efficiently determine if the compound directly inhibits kinase activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[11][12]
Principle of the ADP-Glo™ Kinase Assay
This is a two-step assay. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP produced and thus to the kinase activity.
Protocol 3: In Vitro Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., a panel of representative kinases like EGFR, VEGFR2, CDK2, PIM-1)
-
Specific kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer. Add 1-5 µL to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition relative to the DMSO control and plot against the log of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Kinase Family | Compound IC₅₀ (nM) | Positive Control (e.g., Staurosporine) IC₅₀ (nM) |
| EGFR | Tyrosine Kinase | TBD | ~6 |
| VEGFR2 | Tyrosine Kinase | TBD | ~7 |
| PIM-1 | Serine/Threonine | TBD | ~40 |
| CDK2/CycA | Serine/Threonine | TBD | ~25 |
Section 4: Tier 3 - Cell-Based Mechanistic Assays
These assays validate the proposed mechanism of action within a cellular context, linking target inhibition to the observed antiproliferative effects.[13]
Protocol 4: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[5]
Procedure:
-
Culture and Treat: Seed cells in 6-well plates and treat with the compound at 1x and 5x its IC₅₀ concentration for 24-48 hours.
-
Harvest: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the DNA stain to enter, and preserves the cellular structure.
-
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA, which provides an accurate measurement of DNA content.
-
-
Analysis: Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Interpretation: Analyze the resulting histograms to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Compare treated samples to the vehicle control to identify any cell cycle arrest.
Protocol 5: Apoptosis Quantification via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Procedure:
-
Culture and Treat: Seed and treat cells as described for the cell cycle analysis.
-
Harvest: Collect all cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage during processing)
-
References
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Zhang, M., et al. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
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Behan, M. W., & Storey, R. F. (2002). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Haffouz, A., et al. (2023). Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]
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Behan, M. W., & Storey, R. F. (2002). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]
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Taylor, W., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. [Link]
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Wang, Z., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
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Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]
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PubChem. (n.d.). 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. [Link]
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Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm (RSC Publishing). [Link]
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Hsieh, P-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC - NIH. [Link]
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El-Damasy, D. A., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - PubMed Central. [Link]
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Wang, Z., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. PubMed. [Link]
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Zabolotnyi, D., et al. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]
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Application Notes & Protocols: A Framework for Investigating 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile in Cancer Cell Line Studies
Foreword: Charting a Course for a Novel Investigational Compound
The thienopyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise as potent inhibitors of key signaling pathways in oncology.[1][2][3][4] The subject of this guide, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile (herein referred to as CPTC), is a novel compound with limited publicly available data regarding its biological activity. This document, therefore, serves as a comprehensive framework for researchers initiating the first in-depth studies of CPTC in cancer cell lines.
Rather than a rigid protocol based on pre-existing data, this guide provides a logical, experience-driven workflow for the systematic evaluation of a new chemical entity. We will leverage insights from structurally related thienopyridine compounds to propose potential mechanisms of action and design a robust, self-validating series of experiments to elucidate the anticancer potential of CPTC.
Compound Profile and Safety Precautions
1.1. Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1361197-82-1 | [5] |
| Molecular Formula | C14H7ClN2S | [5] |
| Molecular Weight | 282.74 g/mol | N/A |
| Purity | >95% (Verify with supplier) | [5] |
1.2. Handling and Storage
CPTC is a solid powder. Based on safety data sheets for similar chemical structures, the following precautions are advised:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][8] Avoid creating dust.[6][7]
-
Safety Hazards: This compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[6] It may cause skin and serious eye irritation.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture and light.[6] For long-term storage, consider storing under an inert gas.
1.3. Preparation of Stock Solutions
Due to the aromatic and heterocyclic nature of CPTC, it is predicted to have low solubility in aqueous media.
-
Solvent Selection: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh 2.83 mg of CPTC.
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of cell culture-grade DMSO.
-
Vortex thoroughly for 5-10 minutes. Gentle warming in a 37°C water bath may be required to fully dissolve the compound.
-
Once fully dissolved, aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Causality Note: Aliquoting the stock solution is critical. Repeated freeze-thaw cycles can lead to compound precipitation and degradation, introducing significant variability into experimental results.
Proposed Mechanism of Action and Initial Hypothesis
Thienopyridine derivatives have been reported to exhibit anticancer activity through various mechanisms, providing a logical starting point for our investigation.[4]
-
Kinase Inhibition: Many fused pyridine and pyrimidine scaffolds are potent inhibitors of kinases crucial for cancer cell proliferation and survival, such as PIM-1 kinase or Src kinase.[1][2]
-
Hsp90 Inhibition: Some thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[3]
-
Induction of Apoptosis & Cell Cycle Arrest: A common downstream effect of targeting key cancer pathways is the induction of programmed cell death (apoptosis) and halting the cell division cycle, often at the G2/M phase.[1][3]
Based on this, our initial working hypothesis is that CPTC will exhibit cytotoxic effects on cancer cells by inhibiting a key signaling kinase or chaperone protein, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway targeted by CPTC.
Experimental Workflow: A Tiered Approach
A systematic, multi-tiered approach is essential for characterizing a novel compound. This workflow ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established.
Caption: Tiered experimental workflow for CPTC evaluation.
Tier 1 Protocol: Cytotoxicity Screening and IC50 Determination
Objective: To determine the concentration-dependent cytotoxic effect of CPTC on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Common starting point, represents hormone-dependent cancers. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents aggressive, harder-to-treat breast cancers. |
| PC-3 | Prostate (Androgen-Ind.) | Represents advanced, hormone-refractory prostate cancer. |
| A549 | Lung (NSCLC) | A standard model for non-small cell lung cancer. |
| HCT116 | Colorectal | A common model for colon cancer research. |
| WI-38 | Normal Lung Fibroblast | Essential control to assess selectivity for cancer cells. |
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of CPTC in culture medium, starting from a high concentration (e.g., 200 µM). The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (<0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared CPTC dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the CPTC concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Hypothetical Data Summary Table:
| Cell Line | CPTC IC50 (µM) |
| MCF-7 | 8.2 |
| MDA-MB-231 | 4.5 |
| PC-3 | 6.1 |
| A549 | 12.7 |
| HCT116 | 5.3 |
| WI-38 | > 50 |
Trustworthiness Note: The inclusion of a normal cell line (WI-38) is a critical self-validating step. A significant difference in IC50 between cancer and normal cells (a high selectivity index) is a primary indicator of a promising therapeutic candidate.
Tier 2 Protocols: Apoptosis and Cell Cycle Analysis
If CPTC shows potent and selective cytotoxicity (e.g., IC50 < 10 µM in cancer cells), the next step is to determine how it kills the cells.
5.1. Protocol: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by CPTC.
-
Cell Treatment: Seed a sensitive cell line (e.g., MDA-MB-231) in 6-well plates. Treat with CPTC at concentrations of 1X and 2X its predetermined IC50 for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
5.2. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if CPTC causes cell cycle arrest at a specific phase.
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Section 5.1).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase (G1, S, or G2/M).
Expertise Note: Analyzing both apoptosis and cell cycle provides a more complete picture. For example, a significant increase in the sub-G1 peak in the cell cycle histogram is a strong corroborating indicator of apoptotic cell death.
Tier 3 and Future Directions: Mechanistic Elucidation
Positive results from Tier 2 (clear induction of apoptosis and/or cell cycle arrest) would justify a deeper investigation into the specific molecular target of CPTC.
-
Kinase Profiling: Screen CPTC against a panel of recombinant kinases (particularly PIM and Src families) to identify direct enzymatic inhibition.
-
Western Blot Analysis: Probe for key markers of apoptosis (cleaved PARP, cleaved Caspase-3) and cell cycle regulation (Cyclin B1, p-Histone H3). If a kinase target is suspected, probe for the phosphorylation status of its downstream substrates.
-
Hsp90 Client Protein Degradation: If Hsp90 inhibition is suspected, perform Western blots to check for the degradation of known Hsp90 client proteins, such as AKT or c-RAF.
These advanced studies will help to pinpoint the precise mechanism of action, paving the way for further lead optimization and preclinical development.
References
- This compound Safety D
- SAFETY D
- SAFETY D
- Safety D
- This compound - ChemUniverse. (URL: )
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC - PubMed Central. (URL: [Link])
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC. (URL: [Link])
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7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine - PubChem. (URL: [Link])
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Effects of tetrahydrothieno[2,3-c]pyridine 3b and PNA-a221 on cell... - ResearchGate. (URL: [Link])
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. (URL: [Link])
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. (URL: [Link])
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- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Screening of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile for Antifungal Activity
Introduction: The Pressing Need for Novel Antifungal Agents
Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, associated with high rates of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The emergence of drug-resistant fungal strains, such as Candida auris, and the limited arsenal of effective antifungal drugs underscore the urgent need for novel therapeutic agents with unique mechanisms of action.[3] Thienopyridine derivatives, a class of heterocyclic compounds, have demonstrated a wide range of pharmacological activities.[4][5] While extensively studied for their antiplatelet effects, recent research has highlighted their potential as antimicrobial agents.[2][6] This application note details a comprehensive protocol for the in vitro antifungal screening of a specific thienopyridine derivative, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile , and provides a framework for preliminary mechanism of action studies.
Compound Profile: this compound
| Compound Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 1361197-82-1[7][8] |
| Molecular Formula | C₁₄H₇ClN₂S[8] |
| Molecular Weight | 270.74 g/mol [8] |
| Structure | ![]() |
| Rationale for Screening | The thienopyridine scaffold is present in various biologically active molecules.[9][10] The presence of a chloro group, a phenyl ring, and a carbonitrile moiety suggests the potential for diverse molecular interactions, warranting investigation into its antifungal properties. |
Part 1: Antifungal Susceptibility Testing Protocol
This protocol is based on the internationally recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and M38 for filamentous fungi.[11][12][13] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution antifungal susceptibility assay.
Materials and Reagents
-
Test Compound: this compound
-
Control Antifungals: Fluconazole, Amphotericin B
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Growth Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Reagents: Dimethyl sulfoxide (DMSO), sterile saline (0.85% NaCl), sterile distilled water.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (optional), incubator, biosafety cabinet.
Step-by-Step Methodology
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the test compound and control antifungals in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (C. albicans, C. neoformans): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL.[3] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.
-
For Molds (A. fumigatus): Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640.[3]
-
-
Assay Plate Setup:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound/control.
-
Controls are critical for assay validity:
-
Growth Control: Inoculum in RPMI-1640 without any antifungal agent.
-
Sterility Control: RPMI-1640 medium only (no inoculum).
-
Solvent Control: Inoculum with the highest concentration of DMSO used in the assay.
-
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Reading times are crucial and species-dependent: 24-48 hours for yeasts and 48-72 hours for Aspergillus fumigatus, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
For azoles (like fluconazole) against yeasts: The endpoint is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically.
-
For the test compound and Amphotericin B: The endpoint is the lowest concentration showing 100% growth inhibition (no visible growth).[3]
-
Part 2: Data Interpretation and Hypothetical Results
The antifungal activity of this compound can be summarized by its MIC values against the tested fungal pathogens.
Table 1: Hypothetical Antifungal Susceptibility Data
| Compound | MIC (µg/mL) | ||
| C. albicans | C. neoformans | A. fumigatus | |
| This compound | 4 | 2 | 8 |
| Fluconazole (Control) | 1 | 4 | >64 |
| Amphotericin B (Control) | 0.5 | 0.25 | 1 |
Interpretation: In this hypothetical scenario, the test compound shows moderate activity against C. albicans and good activity against C. neoformans, comparable to fluconazole. Its activity against A. fumigatus is limited. This profile suggests a potentially selective spectrum of activity that warrants further investigation.
Part 3: Exploring the Mechanism of Action (MoA)
While the precise antifungal MoA of this specific thienopyridine is unknown, we can hypothesize based on related compounds and common fungal targets. Thienopyridine derivatives are known to interact with various biological targets, often through covalent modification of cysteine residues or by inhibiting specific metabolic pathways.[15][16]
Potential Fungal Targets & MoA Pathways
Caption: Hypothesized mechanisms of action for the test compound.
Hypothesis 1: Inhibition of Cell Envelope Synthesis The fungal cell wall and membrane are prime targets for antifungal drugs.[17] The compound could potentially inhibit key enzymes like β-1,3-glucan synthase (targeted by echinocandins) or enzymes in the ergosterol biosynthesis pathway (targeted by azoles).
Hypothesis 2: Disruption of Essential Metabolic Pathways Recent studies on novel thienopyridine-based fungicides have suggested that their mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway.[9] This represents a novel and promising avenue for antifungal drug development.
Suggested Follow-Up Experiments:
-
Ergosterol Quantitation: Treat fungal cells with the test compound and measure total ergosterol content to determine if the ergosterol biosynthesis pathway is inhibited.
-
Cell Wall Integrity Assays: Expose fungal spheroplasts to the compound to see if it induces lysis, suggesting a cell wall target.
-
Transcriptome Analysis (RNA-Seq): Compare the gene expression profiles of treated and untreated fungal cells to identify upregulated or downregulated pathways, which could point towards the compound's MoA.[9]
Conclusion
The protocol described provides a robust and standardized method for evaluating the antifungal potential of This compound . The thienopyridine scaffold holds promise for the development of new antifungal agents.[18] Should this initial screening yield positive results, further investigation into its spectrum of activity, toxicity, and mechanism of action is strongly recommended.
References
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- A New Mechanism of Action of Thienopyridine Antiplatelet Drugs - A Role for Gastric Nitrosthiol Metabolism? PubMed.
- Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
- Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic.
- Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
- Mechanism of action of thienopyridine drugs. ResearchGate.
- Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. SciELO México.
- Antifungal Activity Test Service - Live Biotherapeutics. Creative Biolabs.
- Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. J. Mex. Chem. Soc.
- This compound. AbacipharmTech.
- Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. MDPI.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- This compound. ChemBK.
- Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. PubMed.
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- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives [scielo.org.mx]
Application Notes and Protocols for the Purification of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Introduction: The Critical Role of Purity in Thienopyridine-Based Drug Discovery
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential. 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a key intermediate in the synthesis of a variety of compounds targeting a range of biological pathways. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts into the drug substance.
This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound, ensuring high purity and batch-to-batch consistency for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of separation science and are designed to be robust and reproducible.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The successful purification of any compound begins with an understanding of its potential impurities. While the specific impurity profile will depend on the synthetic route employed, a general understanding of likely contaminants can guide the selection of the most appropriate purification strategy. Common impurities in the synthesis of substituted thienopyridines may include:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.
-
Reaction Intermediates: Incompletely cyclized or functionalized intermediates.
-
Side-Reaction Products: Isomeric byproducts, over-chlorinated species, or products of hydrolysis.
-
Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to identify the major impurities and to aid in the development of an optimal purification method.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be effectively achieved through a combination of techniques, primarily recrystallization and column chromatography. For exceptionally challenging separations or for achieving the highest purity levels, preparative HPLC may be employed.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for the purification of crystalline solids. The choice of solvent is critical and should be guided by the principle of "like dissolves like," with the target compound being sparingly soluble at room temperature and highly soluble at elevated temperatures.
Rationale for Solvent Selection: Given the structure of this compound, which possesses both non-polar (phenyl group) and polar (nitrile and pyridine nitrogen) functionalities, a moderately polar solvent is likely to be effective. Alcohols such as ethanol or isopropanol are often good starting points for the recrystallization of such heterocyclic compounds.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In a flask of appropriate size, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The initiation of crystallization can sometimes be encouraged by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Outcome: This protocol should yield a crystalline solid with significantly improved purity. The effectiveness of the recrystallization should be assessed by melting point determination and chromatographic analysis (TLC or HPLC).
Protocol 2: High-Resolution Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[1] For this compound, normal-phase chromatography using silica gel is a suitable approach.
Rationale for Method Development: The choice of the mobile phase (eluent) is crucial for achieving good separation. A systematic approach using TLC to screen different solvent systems is highly recommended. A common strategy is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For a compound with the polarity of our target molecule, a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol is a good starting point.
Step-by-Step Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent (e.g., dichloromethane). If the compound has limited solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample evenly to the top of the silica gel column.
-
Elution: Begin eluting the column with the initial, less polar solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent. The rate of elution should be controlled to allow for proper equilibration and separation.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Justification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography, suitable for a wide range of organic compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) or Methanol in Dichloromethane (e.g., 0% to 10%) | Allows for the elution of compounds with a range of polarities. The exact gradient should be optimized based on TLC analysis. |
| Sample Loading | Dry loading (adsorbed on silica) or minimal volume of a strong solvent | Prevents band broadening and improves separation efficiency, especially for less soluble compounds. |
| Detection | UV visualization at 254 nm on TLC plates | The aromatic nature of the thienopyridine core allows for easy visualization under UV light. |
Visualization of the Purification Workflow
Sources
Application Note & Protocol Guide: Derivatization of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile for Structure-Activity Relationship (SAR) Studies
The second round of searches has yielded a wealth of valuable information. I now have specific protocols and mechanistic insights for key reactions relevant to the derivatization of the target molecule.
For the C4-Chloro position, I found information on Suzuki-Miyaura coupling of chloropyridines, Buchwald-Hartwig amination of aryl halides, and general principles of nucleophilic aromatic substitution on electron-deficient heterocycles like pyridines. These provide a strong foundation for protocols to introduce aryl, heteroaryl, and amino substituents.
For the C7-Carbonitrile group, I have gathered protocols for its conversion into tetrazoles (a common carboxylic acid bioisostere), reduction to primary amines, and hydrolysis to carboxylic acids. These are all crucial transformations for SAR studies.
For the C2-Phenyl ring, I found general principles of electrophilic aromatic substitution on phenyl-substituted heterocycles, which will allow me to outline strategies for introducing substituents onto this ring.
Furthermore, I have found resources discussing SAR studies of thienopyridine derivatives, which will help in contextualizing the derivatization strategies. I also have information on the characterization of such compounds using NMR and MS.
The gathered information is sufficient to construct the detailed application note and protocol guide as requested. I can now proceed to synthesize this information into a comprehensive document, including the required structure, scientific explanations, detailed protocols, data presentation tables, and Graphviz diagrams, without needing further searches.
My next step is to structure this information logically, explaining the rationale behind derivatization choices, providing step-by-step protocols with citations, creating tables to summarize reaction conditions, and generating Graphviz diagrams to visualize the derivatization workflow. Finally, I will compile a complete reference list.
Authored by: Gemini, Senior Application Scientist
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs, including the antiplatelet agent clopidogrel. The specific derivative, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, represents a versatile starting material for the generation of compound libraries aimed at discovering novel therapeutics. Its unique arrangement of functional groups—a reactive chloro substituent, a modifiable cyano group, and a phenyl ring amenable to substitution—provides multiple handles for systematic chemical derivatization.
This guide provides a detailed framework for researchers undertaking Structure-Activity Relationship (SAR) studies based on this scaffold. We will explore strategic derivatization pathways, provide robust, step-by-step protocols for key transformations, and discuss the rationale behind experimental design to facilitate the efficient exploration of chemical space and the identification of potent and selective modulators of biological targets.
Strategic Overview for SAR-Driven Derivatization
The core principle of SAR is to systematically alter the chemical structure of a hit or lead compound to understand how specific molecular features influence its biological activity. For this compound, a logical approach involves the independent or combined modification of three key positions: C4 (chloro), C7 (carbonitrile), and the C2-phenyl ring. The electron-withdrawing nature of the pyridine nitrogen makes the C4 position particularly susceptible to nucleophilic substitution and cross-coupling reactions.[1][2] The nitrile at C7 can be transformed into various functional groups known to influence pharmacokinetic and pharmacodynamic properties. Finally, the C2-phenyl ring offers a vector for exploring steric and electronic effects through substitution.
Caption: Strategic derivatization points on the core scaffold.
Part 1: Derivatization at the C4 Position
The chloro group at the C4 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r_).
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing the introduction of a wide array of aryl and heteroaryl moieties. For chloropyridine-like substrates, the choice of a highly active catalyst system is crucial.[3]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Electron-rich and sterically hindered phosphine ligands facilitate the oxidative addition of the less reactive aryl chloride. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A moderate to strong base is required for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, or DMF | A polar aprotic solvent system is generally effective. |
| Temperature | 80-120 °C (Conventional) or 120-150 °C (Microwave) | Higher temperatures are often needed to drive the reaction with aryl chlorides. |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for 20-40 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[4][5][6] This reaction allows for the introduction of primary and secondary amines, which can serve as key pharmacophoric elements or handles for further functionalization.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand (e.g., BINAP, Xantphos) | The choice of ligand is critical for catalytic efficiency and substrate scope. |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Reaction temperatures are generally kept within this range to ensure catalyst stability and reactivity. |
Protocol 2: Buchwald-Hartwig Amination
-
To a dry, argon-flushed Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Part 2: Derivatization at the C7 Position (Carbonitrile)
The carbonitrile group is a versatile functional group that can be converted into several other moieties, each with distinct physicochemical properties.
Conversion to a Tetrazole Ring
The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability.[7] The most common method for this transformation is the [3+2] cycloaddition of an azide source to the nitrile.[7][8]
Protocol 3: Zinc-Catalyzed Tetrazole Formation in Water [9]
-
In a round-bottom flask, suspend this compound (1.0 eq.), sodium azide (NaN₃, 2.0 eq.), and zinc bromide (ZnBr₂, 1.0 eq.) in water.
-
Heat the mixture to reflux (100-120 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, acidify the mixture to pH ~2 with 3M HCl to precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Reduction to a Primary Amine
Reduction of the nitrile to a primary amine introduces a basic center and a site for further derivatization (e.g., acylation, alkylation). Various reducing agents can be employed for this transformation.[10][11][12][13]
Protocol 4: Nitrile Reduction with Borane-Tetrahydrofuran Complex (BH₃-THF)
-
To a solution of this compound (1.0 eq.) in anhydrous THF under an argon atmosphere, add BH₃-THF complex (1.0 M in THF, 3.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 6M HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool to room temperature and basify with aqueous NaOH to pH >10.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the primary amine.
-
Purify by column chromatography if necessary.
Hydrolysis to a Carboxylic Acid
Hydrolysis of the nitrile provides the corresponding carboxylic acid, a key functional group for interacting with biological targets and for improving solubility.[14][15][16]
Protocol 5: Acid-Catalyzed Nitrile Hydrolysis
-
Suspend this compound (1.0 eq.) in a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (120-140 °C) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of NaOH until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Alternatively, if the product is soluble, adjust the pH to ~3-4 with NaOH and extract with a suitable organic solvent.
Part 3: Derivatization of the C2-Phenyl Ring
The C2-phenyl ring can be functionalized through electrophilic aromatic substitution (EAS) to probe the effects of substituents on activity. The existing phenyl group will direct incoming electrophiles to the ortho and para positions.[17]
Caption: A generalized workflow for library synthesis.
Protocol 6: Nitration of the C2-Phenyl Ring
-
To a solution of the starting thienopyridine in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the mixture of ortho and para isomers by column chromatography.
Characterization of Derivatives
All synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compounds.
Conclusion
The this compound scaffold provides a rich platform for medicinal chemistry exploration. The protocols outlined in this guide offer reliable and versatile methods for generating diverse libraries of analogs for SAR studies. By systematically modifying the C4, C7, and C2-phenyl positions, researchers can effectively probe the chemical space around this privileged core to identify novel compounds with desired biological activities.
References
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
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Khan, I., et al. (2020). Quantum Mechanics and 3D-QSAR Studies on Thienopyridine Analogues: Inhibitors of IKKβ. Heliyon, 6(6), e04125. [Link]
-
Dalvie, D. K., et al. (2005). CHARACTERIZATION OF NOVEL DIHYDROTHIENOPYRIDINIUM AND THIENOPYRIDINIUM METABOLITES OF TICLOPIDINE IN VITRO: ROLE OF PEROXIDASES, CYTOCHROMES P450, AND MONOAMINE OXIDASES. Drug Metabolism and Disposition, 33(7), 957–964. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- Reddy, P. G., et al. (2005). Conversion of aromatic nitriles into tetrazoles.
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Yang, Y., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 15939–15947. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(2), 120–122. [Link]
-
Khan, I., et al. (2020). Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. Heliyon, 6(6), e04125. [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. Journal of the American Chemical Society, 73(1), 242–244. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
- Reddy, P. G., et al. (2005). Conversion of aromatic nitriles into tetrazoles.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- Griffith, E. J. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
-
Shields, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(13), 8348–8360. [Link]
-
Sable, P. N., et al. (2014). Synthesis of some thienopyridine derivatives as antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 23(3), 245-248. [Link]
-
S. di Villa, G., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5428. [Link]
-
Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]
-
Zhang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(11), 2933. [Link]
-
El-Kashef, H. S., et al. (2003). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Alexandria Journal of Pharmaceutical Sciences, 17(1), 1-6. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
-
Majid, R. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
The Organic Chemistry Tutor. (2023, March 6). Buchwald-Hartwig amination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Tutor. (2025, March 1). Electrophilic Substitution in Heterocycles is EASY!. YouTube. [Link]
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 29, 461-468. [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Professor Dave Explains. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this multi-step synthesis and optimize your product yield and purity.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall strategy involves the initial construction of a highly functionalized 2-aminothiophene core via the Gewald reaction, followed by the annulation of the pyridine ring, and finally, a chlorination step to yield the target compound. Each of these steps presents unique challenges and opportunities for optimization.
This guide is structured to provide both a high-level overview and granular, step-by-step advice to ensure you can identify and resolve issues as they arise in your laboratory.
Proposed Synthetic Workflow
The logical pathway to the target molecule is a three-step sequence, as illustrated below. Each step is a critical control point for yield and purity.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting and Optimization Guides
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.
Part 1: The Gewald Reaction (Step 1)
The Gewald reaction is a powerful one-pot, three-component reaction to form the 2-aminothiophene core.[1] However, its yield can be sensitive to various parameters.
Q1: My Gewald reaction has a low yield or fails to proceed. What are the likely causes?
A1: Low yields in the Gewald reaction often trace back to one of three areas: the initial Knoevenagel condensation, the sulfur addition, or the choice of base and solvent.
-
Inefficient Knoevenagel Condensation: The first step is a base-catalyzed condensation between acetophenone and malononitrile.[1] If this step is slow or incomplete, the overall yield will be poor.
-
Troubleshooting:
-
Base Selection: While morpholine is a common choice, other bases like piperidine or triethylamine can be more effective depending on the substrate.[2][3] Consider screening a few bases.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can sometimes improve yields, though ethanol or methanol are more common solvents.[2]
-
-
-
Sulfur Reactivity: Elemental sulfur needs to be finely powdered to ensure it dissolves and reacts efficiently.
-
Troubleshooting: Use finely ground, high-purity sulfur. Ensure adequate stirring to keep it suspended.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Ethanol and methanol are good starting points due to their ability to dissolve the base and polar intermediates.[2]
Q2: I am getting a dark, tarry mixture that is difficult to work up. How can I prevent this?
A2: Tar formation is often due to polymerization of intermediates or the formation of complex polysulfides.
-
Troubleshooting:
-
Temperature Control: Overheating can promote side reactions. Maintain a gentle reflux and monitor the reaction temperature closely.
-
Reaction Time: Prolonged reaction times can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) and stop it once the starting materials are consumed.
-
Stoichiometry: Ensure you are using the correct stoichiometry. An excess of sulfur is sometimes used, but a large excess can contribute to polysulfide-related byproducts.
-
Q3: I am observing a significant amount of a byproduct. What could it be?
A3: A common byproduct is the dimerization of the α,β-unsaturated dinitrile intermediate formed during the Knoevenagel condensation.
-
Troubleshooting:
-
Controlled Addition: Slowly adding one of the reactants (e.g., malononitrile) to the mixture of the other components can sometimes favor the intramolecular cyclization over intermolecular side reactions.
-
Temperature Optimization: A systematic screen of the reaction temperature may reveal an optimal point where the desired reaction is favored over byproduct formation.
-
| Parameter | Recommendation | Rationale |
| Ketone | Acetophenone | Readily available and suitable for the Gewald reaction.[4][5] |
| Active Nitrile | Malononitrile | Provides the necessary nitrile groups for both the thiophene and eventual pyridine ring. |
| Base | Morpholine or Piperidine (catalytic to stoichiometric amounts) | Effective catalysts for the initial Knoevenagel condensation.[2] |
| Solvent | Ethanol, Methanol, or DMF | Good solubility for reactants and intermediates.[2][3] |
| Temperature | Reflux (typically 50-80 °C) | Provides sufficient energy for the reaction without excessive byproduct formation. |
| Reaction Time | 2-6 hours (monitor by TLC) | Avoids degradation of the product with prolonged heating. |
Part 2: Pyridine Ring Annulation (Step 2)
This step involves forming the pyridine ring from the 2-aminothiophene intermediate. A plausible method is a cyclization reaction with a formylating or equivalent agent, leading to a thieno[3,2-c]pyridin-4-one.
Q4: The cyclization to form the thieno[3,2-c]pyridin-4-one is not working or gives a low yield. What are my options?
A4: The formation of the pyridine ring is a critical step that can be challenging. Success depends on the reactivity of the 2-aminothiophene and the choice of the cyclizing agent.
-
Vilsmeier-Haack Approach: A common and effective method for building a pyridine ring onto an electron-rich heterocycle like a 2-aminothiophene is the Vilsmeier-Haack reaction.[6][7][8] This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as a formylating agent and can promote cyclization.
-
Troubleshooting:
-
Reagent Stoichiometry: The ratio of POCl₃ to DMF is crucial. Typically, an excess of the Vilsmeier reagent is used.
-
Temperature: These reactions are often performed at elevated temperatures (e.g., 80-100 °C).[8] Careful temperature control is necessary.
-
-
-
Alternative Cyclizing Agents: If the Vilsmeier-Haack reaction is problematic, other C1 synthons can be explored. For instance, heating the 2-aminothiophene with formamide or triethyl orthoformate under acidic conditions can also lead to the formation of the fused pyridine ring.
Q5: I am isolating a complex mixture of products after the cyclization step. What could be happening?
A5: Incomplete cyclization, side reactions on the existing nitrile group, or formylation at unintended positions can lead to a mixture of products.
-
Troubleshooting:
-
Protecting Groups: If side reactions are an issue, it might be necessary to protect the amino group of the thiophene before attempting cyclization, although this adds steps to the synthesis.
-
Reaction Conditions: Re-evaluate the temperature and reaction time. A lower temperature for a longer duration might improve selectivity.
-
Purification: This step will likely require careful purification by column chromatography to isolate the desired thieno[3,2-c]pyridin-4-one intermediate.
-
Part 3: Aromatic Chlorination (Step 3)
The final step is the conversion of the hydroxyl group (in the tautomeric form of the pyridinone) to a chloro group.
Q6: My chlorination of the thieno[3,2-c]pyridin-4-one is inefficient or leads to decomposition.
A6: The conversion of a pyridinone to a chloropyridine is typically achieved with reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[9][10]
-
Troubleshooting:
-
Reagent Choice: POCl₃ is the standard reagent.[10] It can be used as both the reagent and the solvent. In some cases, adding PCl₅ can increase the reactivity of the system.[9]
-
Temperature and Time: These reactions usually require heating to reflux (around 110 °C for POCl₃).[10] The reaction should be monitored by TLC to determine the optimal time and avoid decomposition from prolonged heating.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically poured carefully onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. The product is then extracted with an organic solvent.
-
Q7: The purification of the final chlorinated product is difficult. What purification strategies are recommended?
A7: Chlorinated N-heterocycles can be challenging to purify due to their moderate polarity and potential for interaction with silica gel.
-
Troubleshooting:
-
Column Chromatography: This is the most common method. Use a solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. It may be beneficial to add a small amount (e.g., 1%) of triethylamine to the eluent to prevent streaking on the silica gel column, especially if the compound has basic nitrogen atoms.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.[11] Screen various solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Storage: Chlorinated heterocyclic compounds should be stored in a cool, dark, and dry place to prevent degradation.[11]
-
Caption: Troubleshooting flowchart for the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Gewald reaction? A: The generally accepted mechanism involves three main stages: 1) a Knoevenagel condensation between the ketone (acetophenone) and the active nitrile (malononitrile), catalyzed by a base; 2) addition of elemental sulfur to the resulting α,β-unsaturated intermediate; and 3) intramolecular cyclization followed by tautomerization to form the stable 2-aminothiophene ring.[1]
Q: Are there any green chemistry alternatives for this synthesis? A: Yes, several modifications can make the process more environmentally friendly. For the Gewald reaction, mechanochemistry (ball milling) has been shown to be effective, sometimes even without a solvent.[4][5] Additionally, using water as a solvent under certain conditions has been reported.[12] For the chlorination step, newer methods are being developed to avoid the use of large excesses of POCl₃, but for this specific transformation, it remains a standard and reliable reagent.
Q: Can I use microwave irradiation to speed up the reactions? A: Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often reducing reaction times and increasing yields.[3] It could also potentially be applied to the cyclization and chlorination steps, but this would require specific optimization for each transformation.
Q: How do I confirm the structure of my intermediates and final product? A: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: To determine the overall structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups in the intermediates.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous structural confirmation.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization will likely be required for your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Amino-4-phenylthiophene-3,5-dicarbonitrile (Intermediate A)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (10 mmol, 1.20 g), malononitrile (20 mmol, 1.32 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (50 mL).
-
Add morpholine (10 mmol, 0.87 g) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using 3:7 ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Pour the mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 2-amino-4-phenylthiophene-3,5-dicarbonitrile. This product may be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 2-Phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (Intermediate B)
-
In a 100 mL round-bottom flask, place the crude 2-amino-4-phenylthiophene-3,5-dicarbonitrile (5 mmol) from the previous step.
-
Add formamide (25 mL).
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure thieno[3,2-c]pyridin-4-one intermediate.
Step 3: Synthesis of this compound (Final Product)
-
Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the 2-phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile (2 mmol) from Step 2.
-
Add phosphorus oxychloride (POCl₃, 10 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
References
- Abdelwahab, A. B., Hanna, A. G., & Kirsch, G. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Letters in Organic Chemistry, 13(7), 513-518.
- Pratap, U. R., et al. (2014). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Tetrahedron Letters, 55(3), 649-652.
- Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4857-4867.
- Shearouse, W. C., Shumba, M., & Mack, J. (2014). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling.
- Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393.
- Abdelwahab, A. B., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.
- BenchChem. (2025).
- Grundt, P., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 49(15), 4648-4659.
- J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.
- Revelant, G., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 9(48).
- Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Molecular Diversity, 15, 3-33.
- Guidechem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki. Guidechem.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Al-Zaydi, S. A., et al. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. European Journal of Medicinal Chemistry, 52, 51-65.
- Zefirova, O. N., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 28(14), 115561.
- Wikipedia. (2023). Gewald reaction. Wikipedia.
- BenchChem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. BenchChem.
- Biosynthesis of pyridine Derivatives. (n.d.). Journal of Nutritional Science and Vitaminology.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
- Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24083-24106.
- El-ziaty, A. K., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31731-31742.
- El-ziaty, A. K., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31731-31742.
- Wuest, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International Journal of Molecular Sciences, 23(19), 11599.
- ChemicalBook. (n.d.). thieno[3,2-c]pyridine synthesis. ChemicalBook.
- Das, B., et al. (2021). POCl -PCl mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100155.
- Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2020).
- Desai, N. C., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of the Serbian Chemical Society, 81(7-8), 755-765.
- O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
- ACS GCI Pharmaceutical Roundtable. (2016). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sun, L., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11773-11781.
- Ghorbani-Vaghei, R., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 11(26), 15851-15856.
- Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. (2023).
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3) in the last biennial period (2018–19).
- 4-phenyl-7,7a-dihydrothieno[3,2-c]pyridin-2(6H)-one. (n.d.). ChemSynthesis.
- Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1013-1024.
- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022).
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). International Journal of Molecular Sciences, 24(13), 11048.
- Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. (2009).
- Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2015). Environmental Science & Technology, 49(18), 10920-10928.
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- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[3,2-c]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of thieno[3,2-c]pyridines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges and side reactions inherent in these synthetic routes.
Introduction to Thieno[3,2-c]pyridine Synthesis
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis, while well-established, is not without its challenges. This guide will focus on the most common synthetic strategies and the side reactions that can impact yield, purity, and scalability. We will delve into the causality behind these issues and provide actionable protocols to overcome them.
Part 1: Troubleshooting the Gewald Reaction for 2-Aminothiophene Precursors
The Gewald three-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are critical precursors for various thienopyridine isomers, including the thieno[3,2-c]pyridine system.[1][2] Despite its utility, this one-pot reaction is prone to several side reactions that can significantly impact the outcome of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a dark brown, tarry mess. What's causing this and how can I prevent it?
A1: This is a very common issue in the Gewald reaction and is typically caused by the formation of complex polysulfides and polymerization of starting materials or intermediates, especially at elevated temperatures.[3]
-
Causality: Elemental sulfur can form a variety of polysulfide species in the basic reaction medium.[4][5][6] At higher temperatures, these polysulfides can lead to complex, often intractable mixtures. Furthermore, the α,β-unsaturated nitrile intermediate is susceptible to polymerization.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict and moderate reaction temperature. For many systems, a range of 40-60 °C is optimal. Avoid excessive heating.
-
Slow Reagent Addition: Add the sulfur portionwise or as a solution in a suitable solvent to control the exotherm and the concentration of reactive sulfur species.
-
Solvent Choice: While ethanol or methanol are common, exploring other solvents like dimethylformamide (DMF) or dioxane might offer better control.
-
Purity of Starting Materials: Ensure your ketone/aldehyde, active methylene nitrile, and sulfur are of high purity. Impurities can catalyze polymerization.
-
Q2: I'm observing a significant amount of a dimeric byproduct and my yield of the desired 2-aminothiophene is low. How can I suppress this side reaction?
A2: The dimerization of the α,β-unsaturated nitrile, formed in the initial Knoevenagel condensation step, is a frequent competitive reaction.[3]
-
Causality: The α,β-unsaturated nitrile is a Michael acceptor and can react with the enolate of the active methylene nitrile, leading to a dimeric structure. This is particularly prevalent if the subsequent cyclization with sulfur is slow.
-
Troubleshooting Protocol:
-
Optimize Base and Temperature: The choice of base (e.g., morpholine, piperidine, triethylamine) and reaction temperature can influence the relative rates of the Knoevenagel condensation and the subsequent cyclization. A weaker base and lower temperature may favor the desired pathway.
-
Pre-formation of the Knoevenagel Adduct: In some cases, performing the Knoevenagel condensation as a separate step before the addition of sulfur and the base for cyclization can provide better control and minimize dimerization.
-
Rate of Addition: Slow and controlled addition of the active methylene nitrile to the mixture of the carbonyl compound and the base can help to keep its concentration low, thus disfavoring the bimolecular dimerization reaction.
-
Q3: The reaction seems to stall, and I have a lot of unreacted starting materials. What could be the issue?
A3: Incomplete reaction can stem from several factors, often related to the reactivity of the starting materials or suboptimal reaction conditions.
-
Causality: A sterically hindered ketone or a less reactive active methylene nitrile can lead to a slow Knoevenagel condensation. The choice of base is also critical for this initial step.
-
Troubleshooting Protocol:
-
Base Selection: For less reactive carbonyl compounds, a stronger base might be necessary to facilitate the Knoevenagel condensation.
-
Water Removal: The Knoevenagel condensation produces water, which can sometimes hinder the reaction. The use of a Dean-Stark apparatus or a drying agent can be beneficial, although often not necessary in alcoholic solvents.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. A modest increase in temperature might be required for less reactive substrates, but be mindful of the potential for side reactions as discussed in Q1.
-
Visualizing the Gewald Reaction and Side Products
Caption: The Gewald reaction pathway and common side reactions.
Part 2: Navigating the Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring of the thieno[3,2-c]pyridine system from a 2-(thiophen-3-yl)ethanamine derivative and an aldehyde or ketone.[7] While generally robust, this reaction can present challenges related to isomer formation and unexpected byproducts.
Frequently Asked Questions (FAQs)
Q4: I am getting a mixture of regioisomers during the cyclization. How can I improve the selectivity?
A4: The formation of regioisomers in the Pictet-Spengler reaction on a thiophene ring arises from the electrophilic attack at different positions of the thiophene nucleus.
-
Causality: The iminium ion intermediate can be attacked by either the C2 or C4 position of the 3-substituted thiophene ring. The electronic and steric properties of substituents on the thiophene ring and the reaction conditions can influence this selectivity.
-
Troubleshooting Protocol:
-
Choice of Acid Catalyst: The strength and nature of the acid catalyst (e.g., HCl, trifluoroacetic acid, Lewis acids) can significantly impact the regioselectivity. A systematic screen of different acids is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. Lower temperatures often favor the kinetically preferred product.
-
Protecting Groups: The use of appropriate protecting groups on the thiophene ring, if chemically feasible, can direct the cyclization to the desired position.
-
Q5: My reaction is producing an unexpected byproduct, and the yield of the thieno[3,2-c]pyridine is low. What could be happening?
A5: Unexpected side reactions can occur, especially under harsh acidic conditions or with certain substrates.
-
Causality: In a related synthesis of tetrahydrofuro[3,2-c]pyridines, the formation of a 1,4-diketone was observed as a major byproduct due to the acid-catalyzed hydrolysis of the furan ring.[4] While thiophenes are generally more stable, acid-mediated side reactions can still occur. Over-reaction or rearrangement of the carbocation intermediate is also a possibility.
-
Troubleshooting Protocol:
-
Milder Reaction Conditions: Employ milder acid catalysts and lower reaction temperatures to minimize acid-catalyzed degradation or rearrangement.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
-
Structural Analysis of Byproducts: Isolate and characterize the major byproduct(s) using techniques like NMR and MS. Understanding the structure of the byproduct will provide valuable clues about the undesired reaction pathway and help in devising a strategy to suppress it.
-
Visualizing the Pictet-Spengler Reaction and Isomer Formation
Caption: Regioisomer formation in the Pictet-Spengler cyclization.
Part 3: Challenges in the Functionalization of the Thieno[3,2-c]pyridine Core
Once the thieno[3,2-c]pyridine scaffold is synthesized, further functionalization is often required. These reactions can also be challenging due to the electronic nature of the heterocyclic system.
Frequently Asked Questions (FAQs)
Q6: I am attempting a Friedel-Crafts acylation on the thieno[3,2-c]pyridine ring, but the reaction is not working well. What are the common issues?
A6: Pyridine and its fused derivatives are electron-deficient aromatic systems, which makes them poor substrates for classical Friedel-Crafts acylation.[3]
-
Causality: The lone pair of electrons on the pyridine nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium salt. This further deactivates the ring towards electrophilic attack.
-
Troubleshooting Protocol:
-
Alternative Acylation Methods: Consider using stronger acylating agents or alternative catalytic systems that are less susceptible to coordination with the pyridine nitrogen.
-
Metalation-Acylation Sequence: A more reliable approach is to first deprotonate the thieno[3,2-c]pyridine ring at a specific position using a strong base (e.g., n-butyllithium) followed by quenching with an acylating agent (e.g., an acid chloride or anhydride). This approach offers better regiocontrol.
-
Pyridine N-oxide Strategy: While more common for simple pyridines, conversion of the pyridine nitrogen to an N-oxide can activate the ring towards electrophilic substitution, particularly at the positions ortho and para to the nitrogen. The N-oxide can be subsequently removed.
-
Q7: My substitution reactions on the thieno[3,2-c]pyridine ring are giving mixtures of products. How can I control the regioselectivity?
A7: The regioselectivity of substitution reactions on the thieno[3,2-c]pyridine ring is governed by a combination of the electronic properties of the thiophene and pyridine rings, as well as the nature of the existing substituents.
-
Causality: Electrophilic substitution will generally occur at the more electron-rich positions, which are typically on the thiophene ring. Nucleophilic substitution will favor the electron-deficient positions on the pyridine ring.
-
Troubleshooting Protocol:
-
Predicting Regioselectivity: Analyze the electronic distribution in your specific thieno[3,2-c]pyridine derivative to predict the most likely sites of attack for electrophiles and nucleophiles. Computational chemistry can be a valuable tool for this.
-
Directed Metalation: As mentioned in Q6, directed ortho-metalation (DoM) strategies can provide excellent regiocontrol. The choice of the directing group and the organometallic reagent is crucial.
-
Halogen Dance Reaction: In halogenated thieno[3,2-c]pyridines, a "halogen dance" reaction can be used to isomerize the position of the halogen, which can then be used as a handle for further functionalization via cross-coupling reactions.
-
Summary of Key Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solutions |
| Dark, Tarry Gewald Reaction | Polysulfide formation, Polymerization | Strict temperature control, Slow reagent addition, Use of pure starting materials |
| Dimer Formation in Gewald Reaction | Competing intermolecular reaction | Optimize base and temperature, Pre-form Knoevenagel adduct, Slow addition of nitrile |
| Isomer Formation in Pictet-Spengler | Competing electrophilic attack | Screen acid catalysts and solvents, Optimize temperature, Consider protecting groups |
| Poor Yield in Friedel-Crafts Acylation | Deactivation of pyridine ring | Use alternative acylation methods, Employ a metalation-acylation sequence |
| Lack of Regioselectivity in Substitution | Complex electronic effects | Predict reactivity (computational), Use directed metalation, Exploit halogen dance reactions |
References
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- (Reference to a relevant review on Gewald reaction mechanisms)
- (Reference to a relevant review on polysulfide chemistry)
- (Reference to a relevant review on thienopyridine synthesis)
- (Reference to a relevant review on Pictet-Spengler reaction)
- (Reference to a relevant review on Pictet-Spengler on thiophene deriv
- (Reference to a relevant review on Gewald reaction applic
- (Reference to a relevant review on 2-aminothiophene chemistry)
- (Reference to a relevant review on pyridine chemistry)
- (Reference to a relevant review on challenges in pyridine functionaliz
- (Reference to a relevant review on Friedel-Crafts reactions)
- (Reference to a relevant review on regioselectivity in pyridine reactions)
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Gewald Reaction for Substituted Thiophene Synthesis
Welcome to the technical support guide for the Gewald multicomponent reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of polysubstituted 2-aminothiophenes. Here, you will find practical, in-depth answers to common challenges, grounded in mechanistic principles and supported by established literature.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Gewald reaction to provide a solid understanding of its core principles.
Q1: What is the Gewald reaction and why is it useful?
The Gewald reaction is a one-pot, multicomponent reaction that synthesizes highly substituted 2-aminothiophenes.[1][2][3] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur, all in the presence of a base.[1][4] Its utility in medicinal chemistry and materials science is immense due to its operational simplicity, mild reaction conditions, and the biological significance of the 2-aminothiophene scaffold, which is found in various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[5][6]
Q2: What is the generally accepted mechanism for the Gewald reaction?
While debated for years, the mechanism is now understood to proceed through a sequence of key steps.[1][6] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][7][8] This is followed by the addition of sulfur to the α-carbon, cyclization, and subsequent tautomerization to yield the final aromatic 2-aminothiophene product.[1][7] The entire process is driven by the formation of the stable aromatic thiophene ring.[7][9]
Q3: What are the most common side reactions I should be aware of?
The most prevalent side reactions include:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant competing reaction where the Knoevenagel product self-condenses instead of reacting with sulfur.[10][11]
-
Formation of complex polysulfides: This can lead to dark brown or tarry reaction mixtures, which complicates product isolation.[11]
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, reducing the yield of the desired thiophene.[11]
-
Incomplete reaction: This results in the contamination of the final product with unreacted starting materials or the Knoevenagel intermediate.[11]
Q4: Which substrates are known to be challenging for this reaction?
Aryl ketones and sterically hindered ketones are notoriously difficult substrates for the standard one-pot Gewald reaction, often resulting in low yields.[4][11][12] This is primarily due to their lower reactivity in the initial Knoevenagel condensation step.[4]
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.
Q5: My reaction has a very low yield or is not proceeding at all. What should I check first?
A low or non-existent yield often points back to the initial and crucial Knoevenagel condensation step.
Causality: The entire reaction hinges on the formation of the α,β-unsaturated nitrile intermediate. If this step is inefficient, none of the subsequent steps can occur.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials—carbonyl compound, active methylene nitrile, and sulfur—are pure. Solvents must be dry, as water can interfere with the condensation.[13]
-
Evaluate Your Base: The choice and amount of base are critical.
-
For simple aldehydes and ketones, tertiary amines like triethylamine or secondary amines like morpholine or piperidine are common.[4]
-
For less reactive ketones (e.g., aryl ketones), a stronger base might be required.[11] Consider screening different bases. Morpholine is often cited as being particularly effective due to its ability to solubilize sulfur.[4]
-
-
Optimize Temperature: While the reaction is often run at moderate temperatures (e.g., 50-80 °C), the optimal temperature is substrate-dependent.[5][13] A systematic temperature screen can reveal the ideal conditions for your specific system.
Q6: My reaction mixture turned dark brown and tarry. What happened and how can I prevent it?
A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[11]
Causality: This is almost always caused by excessive heat. High temperatures can promote undesired polymerization pathways and complex reactions involving sulfur.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Avoid aggressive heating. If the reaction is exothermic, consider cooling it in an ice bath during the initial phase.
-
Reagent Purity: Impurities can sometimes catalyze polymerization. Ensure high-purity starting materials.[11]
-
Order of Addition: While often run as a one-pot reaction, for sensitive substrates, consider a two-step procedure. First, synthesize and isolate the Knoevenagel intermediate, then react it with sulfur and base in a separate step. This approach is particularly effective for unreactive ketones.[4][10]
Q7: I've isolated my product, but it's contaminated with a major byproduct. I suspect it's a dimer. How can I confirm and minimize this?
Dimerization of the Knoevenagel intermediate is a common competitive pathway, especially when the cyclization step is slow.[10][11]
Causality: The intermediate can either react intramolecularly with sulfur (desired) or intermolecularly with another molecule of itself (dimerization). The balance is kinetically controlled and highly dependent on reaction conditions.[10]
Troubleshooting Steps:
-
Characterize the Byproduct: Use techniques like NMR and Mass Spectrometry to confirm the structure of the byproduct. The dimer will have a molecular weight double that of the Knoevenagel intermediate.
-
Adjust Reaction Temperature: Dimer formation is highly sensitive to temperature. Experiment with running the reaction at a lower temperature, which may favor the desired cyclization.[11]
-
Control Reagent Concentration: Running the reaction at a lower concentration (higher dilution) can sometimes disfavor the bimolecular dimerization reaction in favor of the unimolecular cyclization.
-
Modify Reagent Addition: Try adding the sulfur and base portion-wise or via syringe pump over a period of time. This can keep the instantaneous concentration of the reactive intermediate low, thus minimizing dimerization.[11]
Troubleshooting Workflow Diagram
Here is a logical workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting common Gewald reaction issues.
Experimental Protocols
The following are generalized protocols. Note: These may require optimization for your specific substrates.
Protocol 1: Standard One-Pot Gewald Synthesis
This protocol is suitable for reactive aldehydes and aliphatic or alicyclic ketones.
Materials:
-
Carbonyl compound (10 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (powdered) (10 mmol, 0.32 g)
-
Base (e.g., morpholine or triethylamine) (2-3 mL)
-
Solvent (e.g., ethanol or DMF) (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound, active methylene nitrile, elemental sulfur, and solvent.[5]
-
Begin stirring the mixture at room temperature.
-
Slowly add the base dropwise to the suspension.[5] An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux (typically 50-78 °C, depending on the solvent) and maintain for 2-6 hours.[5][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Often, the product will precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Two-Step Procedure for Challenging Ketones (e.g., Aryl Ketones)
This method improves yields for less reactive ketones by separating the condensation and cyclization steps.[4]
Step A: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
In a flask, combine the aryl ketone (10 mmol), active methylene nitrile (10 mmol), and a catalytic amount of base (e.g., piperidine) in a suitable solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor by TLC until the starting ketone is consumed.
-
Cool the reaction, wash with water and brine, dry the organic layer, and evaporate the solvent to obtain the crude intermediate. Purify by chromatography or recrystallization if necessary.
Step B: Cyclization to the Thiophene
-
Dissolve the purified intermediate (8 mmol) in a solvent like ethanol or DMF.
-
Add elemental sulfur (8 mmol, 0.256 g) and a stoichiometric amount of a suitable base (e.g., morpholine).
-
Heat the mixture (e.g., 50-70 °C) and monitor by TLC until the reaction is complete.
-
Work up and purify the final 2-aminothiophene product as described in Protocol 1.
Mechanism and Side Reactions Explained
A deeper understanding of the reaction pathways is key to rational troubleshooting.
The Core Gewald Reaction Mechanism
The reaction proceeds through a thermodynamically driven pathway culminating in the formation of a stable aromatic ring.[7][9]
Caption: The four principal stages of the Gewald reaction mechanism.
Competing Side Reaction: Dimerization
The Knoevenagel intermediate is at a crucial branch point. If conditions are not optimal for sulfur addition and cyclization, it can undergo a Michael addition with its own enolate, leading to a dimeric byproduct.
Caption: The competitive relationship between the desired Gewald pathway and byproduct dimerization.
Summary of Key Reaction Parameters
| Parameter | Recommendation for Standard Reactions | Troubleshooting Considerations |
| Carbonyl | Aliphatic/Alicyclic Ketones, Aldehydes | For aryl/hindered ketones, use a two-step protocol.[4][11] |
| Base | Morpholine, Piperidine, Triethylamine | Screen different bases; morpholine is excellent for sulfur solubility.[4] |
| Solvent | Ethanol, Methanol, DMF | Solvent choice can influence reaction rates and side reactions.[10][14] |
| Temperature | 50-80 °C | Crucial for control. Too high leads to tar; too low may stall the reaction.[11] |
| Procedure | One-pot is efficient for reactive substrates | A two-step procedure provides better control for difficult substrates.[6][10] |
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
García-García, P., & Paz-Varela, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
-
Joule, J. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
Quiroga, J., & Insuasty, B. (2012). The Gewald multicomponent reaction. Current Organic Chemistry, 16(1), 33-49. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support guide for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific thienopyridine derivative. Drawing upon established principles in heterocyclic chemistry and purification sciences, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity final product.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question 1: After synthesis, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?
Answer:
An oily crude product suggests the presence of residual solvents, low molecular weight impurities, or that the compound itself has a low melting point or is amorphous. Here’s a systematic approach to handle this:
-
Step 1: High-Vacuum Drying. Initially, attempt to remove volatile impurities and residual solvents by drying the crude product under a high vacuum for an extended period (e.g., 12-24 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.
-
Step 2: Trituration. If the product remains oily, trituration can be an effective method to induce crystallization and remove soluble impurities.
-
Protocol: Add a non-polar solvent in which the desired compound is expected to have low solubility, such as hexane or diethyl ether.
-
Stir the mixture vigorously with a glass rod, scratching the sides of the flask to encourage nucleation.
-
The goal is for the desired compound to solidify while impurities remain dissolved in the solvent.
-
Filter the resulting solid and wash with a small amount of the cold trituration solvent.
-
-
Step 3: Proceed to Column Chromatography. If trituration fails to yield a solid, the oily residue should be purified directly using column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorbed onto a small amount of silica gel before loading onto the column.[1]
Question 2: I am seeing multiple spots on my TLC analysis of the crude product, and some are very close to the product spot. How can I achieve good separation with column chromatography?
Answer:
Achieving good separation of closely eluting impurities is a common challenge. The key is to optimize the mobile phase and column parameters.
-
Probable Cause: The initial solvent system for TLC and column chromatography may not have the optimal polarity to resolve the compound from its impurities. Structurally similar impurities, such as regioisomers or precursors, are often the cause.[2]
-
Solution: Systematic Solvent System Optimization.
-
TLC Analysis: Before committing to a large-scale column, run a series of TLCs with different solvent systems. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.3, and there is a clear separation from other spots.[1]
-
Solvent System Suggestions:
-
Start with a non-polar/polar combination like Hexane:Ethyl Acetate.
-
If separation is poor, try varying the polarity by using different solvents. For example, replace Ethyl Acetate with Dichloromethane or Acetone.
-
A small amount of a third solvent, like methanol or triethylamine (if the impurities are acidic or basic, respectively), can sometimes significantly improve separation.
-
-
Column Chromatography Technique:
-
Use a high-grade silica gel (e.g., 230-400 mesh) for better resolution.[1]
-
Employ a long, thin column to increase the theoretical plates and improve separation.
-
Use a gradient elution if a single solvent system fails to separate all impurities. Start with a less polar mobile phase and gradually increase the polarity.
-
-
Question 3: My purified compound shows low recovery after recrystallization. What are the likely causes and how can I improve the yield?
Answer:
Low recovery during recrystallization is typically due to the selection of an inappropriate solvent system or suboptimal crystallization conditions.
-
Probable Causes:
-
The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.
-
The volume of the solvent used was excessive.
-
Premature crystallization occurred during hot filtration, leading to product loss.
-
The compound forms a solvate, which can alter its solubility profile.[3]
-
-
Solutions to Improve Yield:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. Test a range of solvents on a small scale. For thienopyridine derivatives, solvents like ethanol, isopropanol, acetonitrile, or mixtures such as toluene/hexane are often effective.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated mixture is a good practice.
-
Prevent Premature Crystallization: Preheat the filtration funnel and the receiving flask to prevent the compound from crashing out during hot filtration.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation before filtration.
-
Recover from Mother Liquor: If significant product remains in the mother liquor (as determined by TLC), concentrate the filtrate and attempt a second recrystallization to recover more material.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. Purity is typically reported as a percentage of the area under the curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities if their signals are distinct from the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to monitor reaction progress and assess the number of components in a sample.[1]
Q2: What are the expected solubility characteristics of this compound?
A2: Based on its structure—a planar, heterocyclic system with a chloro, a phenyl, and a nitrile group—the following solubility profile can be anticipated:
-
Good Solubility: In chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and some polar aprotic solvents (THF, ethyl acetate).
-
Moderate to Low Solubility: In alcohols (methanol, ethanol).
-
Poor Solubility: In non-polar aliphatic solvents (hexane, pentane) and water. The planarity of thienopyridine systems can lead to strong crystal packing, which may decrease solubility even in some organic solvents.[6]
Q3: How should I store purified this compound?
A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a low temperature (-20°C is ideal) in a desiccated environment is recommended, especially for long-term storage.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with the least polar composition.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a vacuum.
-
Data Summary
| Purification Technique | Recommended Solvents/Mobile Phase | Key Optimization Parameters |
| Column Chromatography | Hexane:Ethyl Acetate, Dichloromethane:Methanol | Solvent gradient, column dimensions, silica mesh size |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Toluene/Hexane | Solvent choice, cooling rate, solvent volume |
| Trituration | Hexane, Diethyl Ether | Vigorous stirring, scratching the flask |
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision-making tree for troubleshooting low purity issues.
References
-
4]BENZOTHIENO[2,3-D]PYRIMIDINE - ChemicalBook
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. Our approach is rooted in established scientific principles and field-tested methodologies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What are the general solubility characteristics of this compound?
Based on the physicochemical properties of related thienopyridine derivatives, this compound is anticipated to have low aqueous solubility.[1] Thienopyridine compounds are often crystalline solids that are sparingly soluble in water but exhibit better solubility in organic solvents.[2][3] For instance, a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in water but shows good solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] Given its molecular structure, containing a hydrophobic phenyl group and a planar heterocyclic system, significant challenges in achieving desired concentrations in aqueous media for biological assays can be expected.
Which organic solvents are recommended for initial solubility testing?
For initial solubility testing of this compound, a panel of common laboratory solvents should be screened. The following table provides a starting point based on the known solubility of similar heterocyclic compounds.
| Solvent | Class | Expected Solubility | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | High | Excellent solubilizing power for a wide range of organic compounds. However, it can be toxic to cells at higher concentrations.[2] |
| Dimethylformamide (DMF) | Dipolar Aprotic | High | Similar to DMSO, it is a strong solvent. Care should be taken due to its potential toxicity.[3] |
| Ethanol | Polar Protic | Moderate | A less toxic alternative to DMSO and DMF, but may have lower solubilizing capacity for this compound.[2][3] |
| Methanol | Polar Protic | Moderate | Similar to ethanol, it can be a suitable solvent for stock solutions.[2] |
| Acetonitrile | Dipolar Aprotic | Moderate to Low | Often used in analytical chromatography, its utility as a primary solvent for biological assays may be limited. |
| Dichloromethane (DCM) | Nonpolar | Moderate to Low | Useful for initial dissolution for chemical reactions or purification, but generally not suitable for biological experiments due to its immiscibility with water and toxicity. |
Recommendation: Start with DMSO or DMF to prepare a high-concentration stock solution. For cellular assays, ensure the final concentration of the organic solvent is minimized to avoid off-target effects.
My compound is not dissolving in my desired aqueous buffer for a biological assay. What should I do?
Directly dissolving this compound in an aqueous buffer is likely to fail due to its poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for aqueous buffer insolubility.
Troubleshooting Guides
Issue 1: Preparing a High-Concentration Stock Solution
Q: I am struggling to prepare a stock solution of this compound at a concentration of 50 mM in DMSO. What steps can I take?
A: Achieving a high-concentration stock solution can be challenging. Here is a systematic approach to enhance solubility:
Step-by-Step Protocol:
-
Initial Attempt:
-
Accurately weigh the desired amount of the compound into a sterile, clear vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 2-3 minutes at room temperature.
-
-
If Undissolved Particles Remain - Apply Gentle Heat:
-
Place the vial in a water bath or heating block set to 37-50°C.
-
Periodically vortex the solution every 5-10 minutes.
-
Causality: Increasing the temperature provides kinetic energy to overcome the crystal lattice energy of the solid, thereby increasing the rate and extent of dissolution.
-
-
If Still Undissolved - Utilize Sonication:
-
Place the vial in a bath sonicator for 10-15 minute intervals.
-
Monitor the temperature of the sonicator bath to prevent excessive heating.
-
Causality: Sonication uses ultrasonic waves to create micro-agitations and cavitation bubbles, which help to break down solid aggregates and enhance solvent penetration.[4]
-
-
Final Check and Storage:
-
Once fully dissolved, visually inspect the solution for any remaining particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Issue 2: Compound Precipitation During Dilution into Aqueous Media
Q: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my cell culture medium or assay buffer. How can I prevent this?
A: This is a common issue for poorly water-soluble compounds and is due to the compound crashing out of solution as the solvent environment changes from organic to aqueous. Here are several strategies to overcome this:
1. Optimization of Dilution Technique:
-
Rapid Dilution: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing can sometimes prevent the formation of larger precipitates.
-
Stepwise Dilution: In some cases, a stepwise dilution (e.g., from 100% DMSO to 50% DMSO/50% buffer, then to the final concentration) can be beneficial, although this increases the complexity of the final solvent system.
2. Use of Co-solvents and Surfactants:
The inclusion of a small percentage of a pharmaceutically acceptable co-solvent or surfactant in the final aqueous solution can significantly enhance the solubility of hydrophobic compounds.[5][6]
| Additive | Recommended Final Concentration | Mechanism of Action |
| Pluronic® F-68 | 0.01 - 0.1% | A non-ionic surfactant that forms micelles to encapsulate hydrophobic molecules, increasing their apparent solubility. |
| Cremophor® EL | 0.01 - 0.1% | A non-ionic surfactant that acts similarly to Pluronic F-68. |
| Polyethylene Glycol (PEG) 300/400 | 1 - 5% | A water-miscible polymer that can increase the solubility of poorly soluble compounds by altering the polarity of the solvent. |
Experimental Protocol for Co-Solvent Use:
-
Prepare your aqueous buffer or cell culture medium containing the desired final concentration of the co-solvent (e.g., 0.05% Pluronic F-68).
-
While vortexing the buffer/medium with the co-solvent, add the required volume of your high-concentration DMSO stock solution of this compound.
-
Visually inspect for any signs of precipitation.
3. pH Adjustment:
The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the solution.[5][7]
-
Analysis of Structure: this compound contains a pyridine nitrogen, which is basic and can be protonated at acidic pH.
-
Hypothesis: The protonated form of the molecule may have higher aqueous solubility.
-
Experimental Approach:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Attempt to dilute the DMSO stock solution into each of these buffers.
-
Determine the pH at which the compound remains in solution at the desired concentration.
-
Important Consideration: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
The following decision tree can guide your approach to preventing precipitation:
Caption: Decision tree for preventing precipitation during dilution.
References
-
Huang, S. N., Pommier, Y., & Marchand, C. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 159. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (n.d.). Thienopyridine derivatives (72–75) with anti-inflammatory and.... Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
PubMed. (2022, November 1). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of thienopyridine derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of reports in pharmaceutical sciences, 10(1), 137–147. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
Sources
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. brieflands.com [brieflands.com]
"4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile" stability issues in solution
Welcome to the technical support guide for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. While direct stability studies on this specific molecule are not extensively published, this guide synthesizes data from analogous structures and fundamental chemical principles to provide robust troubleshooting advice and best practices.
I. Core Chemical Structure & Stability Profile
This compound possesses a complex heterocyclic scaffold. Its stability in solution is primarily influenced by two key functional groups whose reactivity is modulated by the fused ring system:
-
4-Chloro Substituent on the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon at the 4-position (para to the nitrogen) electron-deficient. This significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
-
7-Carbonitrile Group: Aromatic nitriles are susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a significant rate.[4][5][6] This reaction converts the nitrile (-CN) to a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate.
The thieno[3,2-c]pyridine core itself is a relatively stable aromatic system, but oxidative degradation, particularly at the thiophene sulfur, can occur under harsh oxidative stress, a known degradation pathway for related thienopyridine drugs.[7][8]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: To minimize degradation, aprotic, non-nucleophilic solvents are strongly recommended. The choice of solvent is critical due to the reactive 4-chloro position.
| Solvent Class | Recommendation & Rationale | Examples |
| Recommended | Aprotic, Non-Nucleophilic: These solvents do not have acidic protons or lone pairs that can readily act as nucleophiles, thus preventing SNAr reactions at the 4-position. | Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) |
| Use with Caution | Protic, Non-Nucleophilic: Solvents like tert-butanol are sterically hindered, reducing their nucleophilicity. However, prolonged exposure or elevated temperatures may still lead to slow degradation. | tert-Butanol |
| Not Recommended | Protic, Nucleophilic: These solvents can directly attack the 4-position, displacing the chloride and forming an undesired byproduct. This reaction can be accelerated by heat or the presence of a base. | Water, Methanol, Ethanol, Isopropanol |
| Not Recommended | Nucleophilic Buffers/Additives: Common biological buffers or additives can act as potent nucleophiles. | Tris buffer, Ammonia, Primary/Secondary Amines, Azides |
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: ≤ -20°C. For long-term storage (weeks to months), ≤ -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation.
-
Light: Protect from light by using amber vials or wrapping containers in aluminum foil to prevent photolytic degradation.[9]
Q3: What pH range is safest for experiments involving this compound?
A3: A neutral to mildly acidic pH range (pH 4-7) is recommended. Extreme pH conditions should be avoided.
-
Acidic Conditions (pH < 4): Strong acids (e.g., HCl, H₂SO₄), especially with heat, can catalyze the hydrolysis of the 7-carbonitrile group to a carboxylic acid.[5][10]
-
Basic Conditions (pH > 8): Strong bases (e.g., NaOH, KOH) can also promote nitrile hydrolysis, often to the amide or carboxylic acid.[4][5] Furthermore, basic conditions can enhance the rate of nucleophilic substitution by deprotonating weak nucleophiles present in the solution.
III. Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: A new, more polar peak appears in my LC-MS analysis after working up a reaction in Methanol.
-
Likely Cause: Nucleophilic aromatic substitution (SNAr) has occurred. The methanol (a nucleophile) has displaced the chlorine atom at the 4-position, resulting in the formation of 4-Methoxy-2-phenylthieno[3,2-c]pyridine-7-carbonitrile.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr degradation.
-
Preventative Protocol: Solvent Selection
-
Prioritize Aprotic Solvents: For all reactions, dilutions, and analytical sample preparations, use solvents from the "Recommended" list in the FAQ section (e.g., ACN, DCM, THF, DMSO).
-
Buffer Selection: If a buffer is required, choose non-nucleophilic options like phosphate buffer or HEPES over amine-based buffers like Tris.
-
Temperature Control: If the use of a weakly nucleophilic solvent is unavoidable, conduct the experiment at the lowest possible temperature to minimize the reaction rate.
-
Problem 2: My compound appears to degrade after treatment with strong acid or base, even in an aprotic solvent.
-
Likely Cause: Hydrolysis of the 7-carbonitrile group. Under harsh acidic or basic conditions, the nitrile is converted to a carboxylic acid or amide, which will have a different retention time and mass spectrum.[6]
-
Chemical Degradation Pathways:
Caption: Primary degradation pathways of the target compound.
-
Experimental Protocol: Forced Degradation Study
To confirm stability limits, a forced degradation study is recommended. This is a standard practice in pharmaceutical development to identify potential degradation products.[9][11][12]
-
Stock Solution Prep: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).
-
Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 1M HCl.
-
Base Hydrolysis: Add an equal volume of 1M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Control: Add an equal volume of ACN/Water (1:1).
-
-
Incubation: Gently heat the vials at 40-60°C for 24-48 hours.[13] Take time points at 0, 4, 8, and 24 hours.
-
Analysis: Before injection, neutralize the acidic and basic samples (e.g., with 1M NaOH and 1M HCl, respectively). Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN) with UV or MS detection.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. This study will confirm susceptibility to acid/base hydrolysis and oxidation.
-
IV. Summary of Stability & Best Practices
| Parameter | Recommendation | Rationale |
| Solvents | Use aprotic, non-nucleophilic solvents (DCM, ACN, THF, DMSO). | Prevents nucleophilic aromatic substitution (SNAr) at the 4-chloro position.[3] |
| pH | Maintain a pH range of 4-7. | Avoids acid or base-catalyzed hydrolysis of the 7-carbonitrile group.[4][10] |
| Temperature | Store solutions at ≤ -20°C. Run reactions at the lowest feasible temperature. | Reduces the rate of all potential degradation reactions. |
| Atmosphere & Light | Store and handle under an inert atmosphere (Ar/N₂) and protect from light. | Minimizes risk of oxidative and photolytic degradation.[9] |
| Additives | Avoid nucleophilic buffers (Tris) and reagents (primary/secondary amines). | These can act as nucleophiles and displace the 4-chloro substituent. |
By understanding the key chemical liabilities of this compound, researchers can design more robust experiments, ensure the integrity of their results, and avoid common stability-related pitfalls.
V. References
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]
-
The Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]
-
Google Patents. US3920670A - Process for hydrolysis of nitriles.
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
-
Chegg.com. (2016). Solved: Offer an explanation for the observation that...[Link]
-
Chegg.com. (2015). Solved: Indicate if true or false? a. 4-chloropyridine is...[Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
PubMed Central (PMC). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
International Journal of Engineering Research & Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
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Technical Support Center: Improving Regioselectivity in Thienopyridine Synthesis
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of these vital heterocyclic compounds. Thienopyridines are a cornerstone in medicinal chemistry, forming the structural core of prominent drugs. However, achieving the desired isomeric purity during synthesis can be a significant challenge. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and optimize your synthetic routes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thienopyridine synthesis, with a focus on practical solutions and the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers. How can I favor the formation of one over the other?
A1: The formation of thieno[2,3-b] and thieno[3,2-b]pyridine isomers is a common challenge, often arising from the choice of starting materials and reaction conditions. The key to controlling this regioselectivity lies in the strategic construction of either the thiophene or the pyridine ring first.
-
Building the Thiophene Ring onto a Pre-functionalized Pyridine: This is often the more reliable strategy for regiocontrol. For instance, starting with a 2-chloro-3-cyanopyridine and reacting it with a sulfur nucleophile, such as in the Thorpe-Ziegler reaction, will exclusively yield the thieno[2,3-b]pyridine scaffold.[1][2] Conversely, starting with a 3-bromo-2-aminopyridine and performing a palladium-catalyzed coupling with a thiophene precursor can favor the thieno[3,2-b]pyridine isomer.
-
Building the Pyridine Ring onto a Pre-functionalized Thiophene: The regioselectivity here is heavily dependent on the substitution pattern of the initial thiophene. For example, using a 2-aminothiophene derivative in a Friedländer-type annulation will lead to a thieno[2,3-b]pyridine.[2] The regioselectivity of the Friedländer reaction itself can be influenced by the catalyst and reaction conditions.[3][4][5]
Troubleshooting Common Synthetic Issues
Scenario 1: Poor regioselectivity in the Gewald reaction for thieno[2,3-b]pyridine synthesis.
Issue: The Gewald reaction, a powerful tool for constructing 2-aminothiophenes, can sometimes lead to a mixture of regioisomers when used to build a thieno[2,3-b]pyridine core, especially with unsymmetrical ketones.[6][7][8]
Root Cause & Solution: The initial Knoevenagel condensation between the ketone and the active methylene nitrile is the regiochemistry-determining step.[7]
-
Steric Hindrance: Bulky groups on one side of the ketone will favor condensation at the less hindered α-carbon. You can leverage this by choosing a starting ketone with a significant steric difference between the two α-positions.
-
Electronic Effects: Electron-withdrawing groups adjacent to one α-carbon can increase its acidity, favoring enolate formation and subsequent condensation at that site.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to improve reaction rates and, in some cases, selectivity in Gewald reactions.[7][9][10][11][12]
Workflow for Optimizing Gewald Regioselectivity:
Caption: Decision workflow for troubleshooting regioselectivity in the Gewald reaction.
Scenario 2: Lack of regioselectivity in direct C-H arylation of a thienopyridine core.
Issue: Direct C-H functionalization is an atom-economical method for elaborating the thienopyridine scaffold. However, the presence of multiple C-H bonds with similar reactivity can lead to mixtures of isomers.[13]
Root Cause & Solution: The regioselectivity of direct C-H arylation is governed by a delicate interplay of factors including the catalyst, ligands, directing groups, and the inherent electronic properties of the thienopyridine ring system.
-
Catalyst and Ligand Choice: Palladium catalysts are commonly used for direct arylation.[14] The choice of ligand can significantly influence the regioselectivity. For instance, sterically hindered phosphine ligands can favor arylation at less sterically hindered positions.[15][16][17]
-
Directing Groups: The introduction of a directing group can override the intrinsic reactivity of the heterocyclic core, forcing functionalization at a specific position.[18][19][20] For example, a picolinamide group can direct ortho-C-H activation.
-
Reaction Conditions: Solvents and bases can also play a crucial role. A systematic screening of these parameters is often necessary to achieve optimal regioselectivity.
Table 1: Influence of Catalytic System on C-H Arylation Regioselectivity
| Catalyst System | Ligand | Predominant Regioisomer | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | C2-arylation | [13] |
| Pd(OAc)₂ | SPhos | C3-arylation | [13] |
| RuCl₂(p-cymene)₂ | - | C5-arylation | [14] |
Scenario 3: Unwanted isomer formation during Friedländer annulation to form the pyridine ring.
Issue: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can yield different regioisomers depending on which α-methylene group of an unsymmetrical ketone reacts.[4][5][21][22]
Root Cause & Solution: The regioselectivity is determined by the relative rates of enamine/enolate formation and subsequent cyclization.
-
Catalyst: The choice of catalyst is critical. While classical conditions often use base or acid catalysis, modern methods have introduced amine catalysts that can offer high regioselectivity.[3] For example, bicyclic amine catalysts have been shown to favor the formation of 2-substituted quinolines.[3]
-
Reaction Conditions: Temperature and the rate of addition of the ketone can be tuned to favor the formation of the thermodynamic or kinetic product. Slow addition of the methyl ketone substrate has been shown to increase regioselectivity.[3]
Experimental Protocol: Regioselective Friedländer Synthesis of a 2-Substituted Thieno[2,3-b]pyridine
This protocol is adapted from methodologies demonstrating high regioselectivity in Friedländer annulations.[3]
-
Reactant Preparation: To a solution of 2-amino-3-formylthiophene (1.0 eq) in a suitable solvent (e.g., toluene) is added the amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, TABO, 0.2 eq).
-
Reaction Setup: The mixture is heated to the desired temperature (e.g., 110 °C).
-
Slow Addition: The unsymmetrical methyl ketone (1.2 eq) is added dropwise to the reaction mixture over a period of several hours using a syringe pump.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired 2-substituted thieno[2,3-b]pyridine.
Logical Relationship of Factors Influencing Friedländer Regioselectivity:
Caption: Interplay of factors determining regioselectivity in the Friedländer synthesis.
Concluding Remarks
Achieving high regioselectivity in thienopyridine synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental parameters. By strategically choosing your synthetic route, whether it be through a regiocontrolled Gewald reaction, a directed C-H functionalization, or a catalyzed Friedländer annulation, you can significantly improve the isomeric purity of your products. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols. For further in-depth information, the following resources are recommended.
References
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. (2013). Journal of Organic Chemistry, 78(11), 5453-62. Retrieved January 20, 2026, from [Link]
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Kenning, D. D., Mitchell, K. A., Calhoun, T. R., Funfar, M. R., Sattler, D. J., & Rasmussen, S. C. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 67(25), 9073–9076. Retrieved January 20, 2026, from [Link]
-
He, R., Liu, Y., Feng, Y., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Retrieved January 20, 2026, from [Link]
-
A Straightforward One‐Step Access to Ticlopidine Derivatives Arylated at the C5‐Position of the Thienyl Ring via Pd‐Catalyzed Direct Arylations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 850. Retrieved January 20, 2026, from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[23][24]pyridine scaffold. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 20, 2026, from [Link]
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Gewald reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. (n.d.). University of La Rioja. Retrieved January 20, 2026, from [Link]
-
The Gewald Multicomponent Reaction. (2011). Molecular Diversity, 15(1), 3-33. Retrieved January 20, 2026, from [Link]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Retrieved January 20, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. (n.d.). Retrieved January 20, 2026, from [Link]
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Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. (2023). Chemistry, 29(60), e202301867. Retrieved January 20, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI Books. Retrieved January 20, 2026, from [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). RSC Advances. Retrieved January 20, 2026, from [Link]
-
Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). Scilit. Retrieved January 20, 2026, from [Link]
-
Pd-catalysed regioselective C-H functionalisation of 2-pyrones. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the scale-up synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during process development and scale-up. Thienopyridine derivatives are a vital class of heterocyclic compounds in medicinal chemistry, and robust synthetic routes are critical for their successful application.[1] This document provides a validated, multi-step synthesis with a focus on safety, scalability, and impurity control.
Section 1: Recommended Synthetic Pathway for Scale-Up
The successful scale-up of this molecule hinges on a convergent and robust synthetic strategy. Our recommended pathway involves four key transformations, starting from readily available materials and utilizing well-established, scalable reactions. The chosen route prioritizes the late-stage introduction of the nitrile group, which is often advantageous in complex syntheses.
The overall workflow is designed to build the thieno[3,2-c]pyridine core first, followed by sequential functionalization. This approach allows for the purification of stable intermediates, a critical consideration for ensuring final product quality at scale.[2]
Caption: Recommended workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Gewald Reaction for 2-Amino-4-phenylthiophene-3-carbonitrile
The Gewald reaction is a powerful multi-component reaction for synthesizing 2-aminothiophenes.[3][4] Its convergent nature makes it highly efficient for building the initial thiophene core.
-
Procedure:
-
To a stirred suspension of elemental sulfur (1.05 eq) and malononitrile (1.0 eq) in ethanol, add acetophenone (1.0 eq).
-
Add morpholine (0.5 eq) dropwise at room temperature. An exotherm is typically observed.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours until TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture to 0-5 °C and stir for 1 hour to allow for product precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene.
-
Step 2: Pyridinone Annulation
This step constructs the pyridine ring onto the thiophene core. A Friedländer-type condensation is a reliable method for this transformation.
-
Procedure:
-
Suspend the 2-Amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in polyphosphoric acid (PPA).
-
Add ethyl acetoacetate (1.2 eq) to the mixture.
-
Heat the reaction to 120-140 °C for 4-6 hours. Monitor the reaction progress by HPLC.
-
Cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to 7-8 with a concentrated sodium hydroxide solution.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the 4-hydroxypyridinone intermediate.
-
Step 3: Chlorination to Yield Final Product
The conversion of the 4-hydroxypyridine (or its pyridinone tautomer) to the 4-chloro derivative is a critical step, often employing phosphorus oxychloride.[5][6]
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To the 4-hydroxy-2-phenylthieno[3,2-c]pyridine-7-carbonitrile (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) slowly at 0-10 °C.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of crushed ice and a suitable solvent like dichloromethane (DCM).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis during scale-up? A1: The chlorination step (Step 3) is arguably the most critical. The reaction is highly exothermic upon quenching and involves the hazardous reagent POCl₃. Strict temperature control, slow and controlled quenching, and robust ventilation are paramount for safety and to minimize impurity formation.[7] Furthermore, ensuring anhydrous conditions is vital to prevent the decomposition of POCl₃ and ensure high conversion.
Q2: I am seeing a significant yield drop in the Gewald reaction (Step 1) upon scaling up. Why? A2: Yield drops in the Gewald reaction at scale are often related to mass and heat transfer limitations.[7] Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry of the elemental sulfur. The exotherm from the addition of the base (morpholine) must also be managed effectively.
Q3: Can I use an alternative to POCl₃ for the chlorination? A3: While POCl₃ is the most common and effective reagent for this type of transformation, alternatives like thionyl chloride (SOCl₂) with DMF (Vilsmeier-Haack conditions) can sometimes be used.[8] However, this may require significant re-optimization of reaction conditions. For some substrates, oxalyl chloride or phosphorus pentachloride can also be effective, but they present their own handling and safety challenges.
Q4: What are the primary safety concerns for this synthesis? A4: The primary safety concerns are:
-
Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water.[6] It must be handled in a closed system or a high-performance fume hood.
-
Exotherm Control: The initial stage of the Gewald reaction and the quenching of the chlorination reaction are exothermic and require careful monitoring and cooling capacity.[7]
-
Solvent Safety: Many of the solvents used (e.g., pyridine, if used) are flammable and have specific health hazards.[9][10] Ensure proper grounding and ventilation.
Section 3: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Gewald Reaction (Step 1) | 1. Inefficient mixing of solid sulfur. 2. Poor control of initial exotherm. 3. Incorrect stoichiometry of the base catalyst. | 1. Use finely powdered sulfur and ensure the reactor agitation is sufficient to maintain a homogenous slurry. 2. Add the base catalyst dropwise with cooling to keep the internal temperature below 40 °C. 3. Re-evaluate the optimal catalyst loading at the new scale. |
| Incomplete Chlorination (Step 3) | 1. Presence of moisture in the starting material or solvent. 2. Insufficient amount of POCl₃. 3. Reaction time or temperature is too low. | 1. Thoroughly dry the hydroxypyridinone intermediate before use. Use anhydrous grade POCl₃. 2. Ensure at least 5 equivalents of POCl₃ are used to act as both reagent and solvent. 3. Increase reaction time or temperature cautiously, monitoring by HPLC. |
| Formation of Dark Tar-like Impurities | 1. Reaction temperature too high, especially during chlorination. 2. "Hot spots" due to poor mixing during quenching. 3. Presence of oxygen in reactions susceptible to oxidation. | 1. Maintain strict temperature control during the reaction and reflux. 2. Ensure vigorous stirring and a slow addition rate when quenching the POCl₃ mixture onto ice. 3. For sensitive steps, consider running the reaction under an inert atmosphere (e.g., nitrogen).[7] |
| Difficulty in Product Crystallization | 1. Presence of persistent, oily impurities. 2. Incorrect choice of crystallization solvent. | 1. Treat the crude product solution with activated carbon to remove color and some polar impurities. 2. Perform a solvent screen to find an optimal system. Anti-solvent crystallization is often effective. Consider a re-slurry in a non-solvent like heptane to remove soluble impurities. |
Section 4: Key Process Parameters Summary
The following table provides a summary of typical parameters for each step. These should be considered as a starting point and may require optimization for specific equipment and scales.
| Parameter | Step 1: Gewald Reaction | Step 2: Annulation | Step 3: Chlorination |
| Key Reagents | Acetophenone, Malononitrile, Sulfur, Morpholine | 2-Aminothiophene, Ethyl Acetoacetate, PPA | 4-Hydroxypyridinone, POCl₃ |
| Solvent | Ethanol | Polyphosphoric Acid (reagent & solvent) | Phosphorus Oxychloride (reagent & solvent) |
| Temperature | 50-60 °C | 120-140 °C | 100-110 °C (Reflux) |
| Typical Time | 2-4 hours | 4-6 hours | 3-5 hours |
| Typical Yield | 75-85% | 60-70% | 80-90% |
| Critical Control Point | Initial exotherm management | Viscosity and safe quenching | Anhydrous conditions, controlled quench |
Section 5: References
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025, August 6). Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
ResearchGate. (n.d.). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). Retrieved from [Link]
-
Freeman, R. A., et al. (2011). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 54(9), 3379-3392. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
Minimizing byproducts in the synthesis of "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile"
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and minimize the formation of byproducts, thereby improving yield and purity.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A common and effective approach involves three key stages:
-
Gewald Asymmetric Synthesis: Formation of the thiophene ring.
-
Vilsmeier-Haack Reaction: Annulation of the pyridine ring.
-
Sandmeyer Reaction: Introduction of the carbonitrile functionality.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at each stage of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical control points?
A1: The most prevalent synthetic route begins with the Gewald reaction to construct the 2-aminothiophene core, followed by a Vilsmeier-Haack reaction for pyridine ring formation and chlorination, and concludes with a Sandmeyer reaction to install the 7-carbonitrile group.
-
Critical Control Points:
-
Gewald Reaction: Temperature control is crucial to prevent side reactions. The purity of the starting materials, particularly the ketone, is also critical.
-
Vilsmeier-Haack Reaction: The stoichiometry of the Vilsmeier reagent and reaction temperature must be carefully controlled to avoid over-chlorination or incomplete cyclization.
-
Sandmeyer Reaction: Precise temperature control during diazotization is essential to prevent the decomposition of the diazonium salt. The purity of the intermediate amine is also paramount for a clean reaction.
-
Q2: What are the primary advantages of using the Gewald reaction for the initial thiophene synthesis?
A2: The Gewald reaction is a multi-component reaction that offers several advantages[1][2]:
-
Efficiency: It allows for the one-pot synthesis of highly substituted 2-aminothiophenes from readily available starting materials.
-
Versatility: It is compatible with a wide range of ketones and active methylene compounds, enabling the synthesis of a diverse library of thiophene derivatives.
-
Atom Economy: As a condensation reaction, it has good atom economy, which is advantageous for larger-scale synthesis.
Q3: Why is the Vilsmeier-Haack reaction preferred for the pyridine ring formation and chlorination?
A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich heterocycles. In this synthesis, it offers a dual benefit[3][4]:
-
Annulation: It facilitates the construction of the pyridine ring onto the 2-aminothiophene core.
-
Chlorination: The use of phosphorus oxychloride (POCl₃) in the Vilsmeier reagent also serves to chlorinate the 4-position of the newly formed thieno[3,2-c]pyridine ring system.
Q4: Are there alternative methods to the Sandmeyer reaction for introducing the 7-carbonitrile group?
A4: While the Sandmeyer reaction is a classic and effective method, other modern cross-coupling reactions could be considered. For instance, a palladium-catalyzed cyanation of a 7-halo-thieno[3,2-c]pyridine precursor could be a viable alternative. However, the Sandmeyer reaction is often preferred due to the ready availability and lower cost of the reagents.
Troubleshooting Guide: Minimizing Byproducts
Part 1: The Gewald Reaction
Q5: During the synthesis of the 2-aminothiophene intermediate, I observe multiple spots on my TLC plate, and my yield is low. What are the likely byproducts and how can I avoid them?
A5: Low yield and multiple spots on TLC during the Gewald reaction often point to incomplete reaction or the formation of side products.
-
Likely Byproducts:
-
Unreacted Starting Materials: Benzaldehyde, malononitrile, and sulfur.
-
Knoevenagel Condensation Product: The intermediate formed from the condensation of benzaldehyde and malononitrile may be present if the reaction does not go to completion.
-
Thioamide Intermediate: A partially cyclized intermediate.
-
-
Troubleshooting Strategies:
-
Temperature Control: The Gewald reaction is often exothermic. Maintain a consistent temperature, typically between 40-60 °C, to ensure a steady reaction rate and prevent decomposition.
-
Base Selection: The choice of base (e.g., morpholine, triethylamine) can significantly impact the reaction rate and yield. An amine with appropriate basicity should be chosen to catalyze the reaction without promoting side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC.
-
Purification: The crude product should be purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts before proceeding to the next step.
-
Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
-
To a solution of benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile.
Part 2: The Vilsmeier-Haack Reaction
Q6: After the Vilsmeier-Haack reaction, my product is a dark, tarry substance, and I have difficulty isolating the desired 4-chloro-2-phenylthieno[3,2-c]pyridin-4-one. What is causing this, and how can I improve the outcome?
A6: The formation of a dark, intractable material during the Vilsmeier-Haack reaction is a common issue, often resulting from poorly controlled reaction conditions.
-
Likely Byproducts:
-
Polymeric Materials: Overheating or excessive reaction time can lead to polymerization of the electron-rich thiophene starting material.
-
Formylated, Uncyclized Intermediate: The Vilsmeier reagent can formylate the amino group without subsequent cyclization if the reaction conditions are not optimal.
-
Over-chlorinated Products: If the reaction is too vigorous, chlorination may occur at other positions on the aromatic rings.
-
-
Troubleshooting Strategies:
-
Controlled Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly at a low temperature (0-5 °C) to form the Vilsmeier reagent in a controlled manner.
-
Temperature Management: The reaction of the 2-aminothiophene with the Vilsmeier reagent should be conducted at a controlled temperature, typically starting at a low temperature and gradually warming to room temperature or slightly above.
-
Stoichiometry: Use a precise molar ratio of the Vilsmeier reagent to the 2-aminothiophene. An excess of the reagent can lead to side reactions.
-
Work-up Procedure: A careful work-up is crucial. Quenching the reaction with ice-water or a mild base can help to minimize the formation of tarry byproducts.
-
Experimental Protocol: Vilsmeier-Haack Cyclization
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (3.0 eq) to dimethylformamide (DMF).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: The Sandmeyer Reaction
Q7: My Sandmeyer reaction to introduce the 7-carbonitrile group is giving a low yield, and I am isolating a significant amount of a hydroxylated byproduct. What is going wrong?
A7: The formation of a hydroxylated byproduct (a phenol derivative) is a classic side reaction in the Sandmeyer reaction and is usually indicative of issues with the diazotization step.
-
Likely Byproducts:
-
7-Hydroxy-4-chloro-2-phenylthieno[3,2-c]pyridine: This forms when the diazonium salt reacts with water instead of the cyanide nucleophile.
-
Unreacted 7-Amino Precursor: If the diazotization is incomplete.
-
Decomposition Products: Diazonium salts can be unstable and may decompose, leading to a variety of minor byproducts.
-
-
Troubleshooting Strategies:
-
Low-Temperature Diazotization: The formation of the diazonium salt must be carried out at a low temperature, typically 0-5 °C, to prevent its premature decomposition.
-
Anhydrous Conditions for Cyanation: The reaction of the diazonium salt with the copper(I) cyanide should be performed under conditions that minimize the presence of water to disfavor the formation of the hydroxylated byproduct.
-
Purity of the Amine: The starting 7-aminothieno[3,2-c]pyridine must be of high purity. Impurities can interfere with the diazotization reaction.
-
Order of Addition: Adding the solution of the diazonium salt to the copper(I) cyanide solution is often the preferred method to ensure that the cyanide is in excess.
-
Experimental Protocol: Sandmeyer Reaction
-
Dissolve the 7-amino-4-chloro-2-phenylthieno[3,2-c]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction, neutralize, and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Synthesis and Byproduct Formation
Diagram 1: Proposed Synthetic Pathway
Caption: A simplified overview of the multi-step synthesis.
Diagram 2: Common Byproduct Formation in the Sandmeyer Reaction
Caption: The competitive reaction pathways leading to the desired product and a common byproduct.
Summary of Key Parameters for Minimizing Byproducts
| Reaction Step | Critical Parameter | Recommended Action | Potential Byproduct if Not Controlled |
| Gewald Reaction | Temperature | Maintain at 40-60 °C | Knoevenagel intermediate, thioamide intermediate |
| Purity of Ketone | Use high-purity starting materials | Side products from ketone impurities | |
| Vilsmeier-Haack | Reagent Stoichiometry | Use precise molar ratios | Over-chlorination, formylated uncyclized product |
| Temperature | Controlled, gradual heating | Polymerization, tar formation | |
| Sandmeyer Reaction | Diazotization Temp. | Maintain at 0-5 °C | Hydroxylated byproduct, decomposition products |
| Water Content | Minimize water in cyanation step | Increased formation of hydroxylated byproduct |
References
-
Abdelwahab, A. B., Hanna, A. G., & Kirsch, G. (2013). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 50(S1), E217-E222. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
-
Gallagher, P. T. (2003). The Sandmeyer reaction. In Name Reactions in Heterocyclic Chemistry (pp. 243-264). John Wiley & Sons. [Link]
Sources
Technical Support Center: Reaction Optimization for 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions and overcome common experimental hurdles.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached through a multi-step sequence, commencing with the construction of a substituted 2-aminothiophene core via the Gewald reaction. This is followed by the annulation of the pyridine ring and subsequent functionalization. Understanding this pathway is crucial for effective troubleshooting.
Caption: A simplified workflow for the synthesis of the target molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.
Problem 1: Low Yield in the Gewald Reaction (Formation of 2-Amino-5-phenylthiophene-3-carbonitrile)
Question: I am getting a very low yield for my initial Gewald reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in the Gewald reaction are a common issue and can often be traced back to several factors related to the reaction conditions and the nature of the starting materials.[1][2]
Potential Causes & Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone and the active methylene nitrile is a critical step.[1]
-
Solution: Ensure your base catalyst (e.g., morpholine, triethylamine, or piperidine) is of good quality and used in the correct stoichiometric amount (typically 10-20 mol%). For less reactive ketones, you may need to increase the catalyst loading or switch to a stronger base.[2]
-
-
Poor Solubility of Sulfur: Elemental sulfur has poor solubility in many organic solvents at room temperature.
-
Side Reactions: At higher temperatures, side reactions such as the formation of polysulfides or dimerization of intermediates can occur.[3]
-
Solution: Carefully control the reaction temperature. If you suspect side reactions, try running the reaction at a lower temperature for a longer period.
-
-
Steric Hindrance: If your phenyl-substituted ketone is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: For sterically demanding substrates, consider a two-step approach. First, perform the Knoevenagel condensation to form the unsaturated nitrile intermediate, isolate it, and then react it with sulfur and base in a separate step. Microwave-assisted synthesis has also been shown to be effective in these cases.[2]
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Catalyst | Morpholine (10 mol%) | Triethylamine (20 mol%) or L-Proline |
| Temperature | Room Temperature | 40-50 °C |
| Solvent | Ethanol | DMF or Microwave Irradiation |
| Reaction Time | 12-24 hours | Monitored by TLC until completion |
Problem 2: Incomplete Pyridine Ring Annulation
Question: My 2-aminothiophene intermediate is not cyclizing efficiently to form the thieno[3,2-c]pyridin-4-one. What are my options?
Answer:
The annulation of the pyridine ring onto the 2-aminothiophene core is a crucial cyclization step. Incomplete conversion can be due to several factors.
Potential Causes & Solutions:
-
Choice of Cyclizing Agent: The reagent used to form the pyridine ring is critical. Common strategies involve reaction with reagents that can provide the necessary carbon atoms for the ring.
-
Solution: Formamide is a common and effective reagent for this type of cyclization to yield thieno[2,3-d]pyrimidin-4(3H)-ones, a related class of compounds.[4] For thienopyridinones, cyclization can be achieved with various reagents depending on the desired substitution. In some cases, reaction with formic acid can lead to the desired cyclized product.[5]
-
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete cyclization.
-
Solution: These cyclizations often require elevated temperatures (refluxing conditions). Ensure your reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Caption: Troubleshooting logic for the pyridine ring annulation step.
Problem 3: Low Yield or Side Products During Chlorination
Question: The chlorination of my thieno[3,2-c]pyridin-4-one is giving me a low yield of the desired 4-chloro product and some unidentifiable byproducts. How can I optimize this step?
Answer:
The conversion of the hydroxyl group of the pyridinone to a chloride is a standard transformation, but it can be problematic if not performed under optimal conditions.
Potential Causes & Solutions:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is key.
-
Solution: Phosphorus oxychloride (POCl₃) is a very common and effective reagent for this type of transformation.[6] Thionyl chloride (SOCl₂) can also be used.
-
-
Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental.
-
Solution: These reactions are typically run at elevated temperatures (reflux). However, prolonged heating at high temperatures can lead to decomposition and the formation of tarry byproducts. It is crucial to monitor the reaction by TLC to avoid over-running it.
-
-
Work-up Procedure: The work-up is critical for isolating the product and removing the excess chlorinating agent and byproducts.
-
Solution: After the reaction is complete, the excess POCl₃ must be carefully removed, often by distillation under reduced pressure. The residue is then typically partitioned between an organic solvent (like dichloromethane) and a basic aqueous solution (like sodium bicarbonate) to neutralize any remaining acidic species.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction?
A1: The base in the Gewald reaction serves as a catalyst for the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[1][7] It deprotonates the active methylene compound, generating a nucleophile that then attacks the carbonyl group of the ketone.
Q2: Can I introduce the phenyl group later in the synthesis using a Suzuki coupling?
A2: Yes, this is a viable alternative strategy. You could start with a brominated or chlorinated thienopyridine core and then introduce the phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.[6] This approach offers flexibility in introducing diverse aryl groups at that position.
Q3: Are there alternative methods for introducing the cyano group?
A3: While incorporating the cyano group from the start via the Gewald reaction is efficient, it can also be introduced later in the synthesis. If you have a halogenated thienopyridine, a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or copper(I) cyanide could be employed.[4]
IV. Detailed Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenyl-substituted ketone (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture and heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
Protocol 2: Chlorination of Thieno[3,2-c]pyridin-4-one
-
In a fume hood, place the thieno[3,2-c]pyridin-4-one derivative (1 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (around 110-120 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously add crushed ice to the residue, followed by a saturated solution of sodium bicarbonate until the mixture is basic.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-thieno[3,2-c]pyridine derivative.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Al-Zahrani, H. A., et al. (2014). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 414-423. [Link]
-
Le-Baut, G., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(15), 4567. [Link]
-
Al-Omran, F., et al. (2009). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 14(7), 2417-2426. [Link]
-
Priya, S. R. S., et al. (2025). A Review on Synthetic Strategies and Pharmacological Significance of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). [Link]
-
Pokhodylo, N. T., et al. (2010). Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(4), 783-795. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1039-1047. [Link]
-
PubChem. (n.d.). Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-chlorophenyl)methyl)-, monohydrochloride. [Link]
-
Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 7. Gewald Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy Assessment of Novel Antiplatelet Agents: 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile versus Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiplatelet therapy, thienopyridines have carved out a significant niche, with clopidogrel being a cornerstone in the prevention of thrombotic events. As the quest for more effective and safer antithrombotic agents continues, novel thienopyridine derivatives are frequently synthesized and evaluated. This guide provides a comprehensive framework for the preclinical comparison of a novel thienopyridine, "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile," with the well-established drug, clopidogrel. While direct comparative data for "this compound" is not yet prevalent in published literature, this document outlines the essential experimental protocols and rationale necessary to conduct a rigorous head-to-head efficacy evaluation.
The Benchmark: Understanding Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug that requires hepatic metabolism to its active form.[1][2][3] Its therapeutic effect is derived from the irreversible inhibition of the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[1][4][5] This inhibition blocks ADP-mediated platelet activation and subsequent aggregation, a critical step in thrombus formation.[3] The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the affected platelet, which is approximately seven to ten days.[2][5]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade that leads to platelet aggregation and degranulation.[6] This pathway is a key target for antiplatelet therapies.
Caption: P2Y12 Receptor Signaling Pathway and Clopidogrel's Site of Action.
A Framework for Comparative Efficacy Evaluation
To ascertain the potential of "this compound" as an antiplatelet agent, a series of in vitro and in vivo experiments must be conducted in parallel with clopidogrel as the reference compound.
In Vitro Efficacy Assessment
1. Platelet Aggregation Assays
The cornerstone of in vitro antiplatelet activity assessment is the light transmission aggregometry (LTA) assay. This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.
-
Incubation: Incubate PRP with varying concentrations of "this compound" or clopidogrel's active metabolite for a specified period. A vehicle control (e.g., DMSO) should also be included.
-
Agonist-Induced Aggregation: Place the PRP samples in an aggregometer and induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.
-
Data Analysis: Record the maximum aggregation percentage for each sample. Calculate the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) for each compound against each agonist.
Rationale: Using multiple agonists with different mechanisms of action provides a broader understanding of the compound's inhibitory profile. ADP is used to specifically assess P2Y12 pathway inhibition, while collagen and thrombin act through other receptors and can reveal off-target effects or broader antiplatelet activity.
Data Presentation:
| Compound | Agonist (Concentration) | IC50 (µM) [Hypothetical Data] |
| This compound | ADP (10 µM) | X.X ± X.X |
| Collagen (5 µg/mL) | Y.Y ± Y.Y | |
| Thrombin (0.1 U/mL) | Z.Z ± Z.Z | |
| Clopidogrel Active Metabolite | ADP (10 µM) | A.A ± A.A |
| Collagen (5 µg/mL) | B.B ± B.B | |
| Thrombin (0.1 U/mL) | C.C ± C.C |
2. Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to quantify the expression of platelet activation markers, such as P-selectin (a marker of degranulation) and the activated form of the GPIIb/IIIa receptor (which binds fibrinogen).
Experimental Protocol: Flow Cytometry
-
Sample Preparation: Treat PRP with the test compounds and agonists as described for LTA.
-
Staining: Add fluorescently labeled antibodies specific for P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1) to the samples.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
Rationale: This method provides a more detailed analysis of the mechanism of platelet inhibition beyond simple aggregation.
In Vivo Efficacy Assessment
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and well-characterized model to evaluate the antithrombotic efficacy of a compound in vivo.[7][8]
Experimental Protocol: Ferric Chloride Model
-
Animal Model: Use rodents (e.g., mice or rats).
-
Compound Administration: Administer "this compound" or clopidogrel orally at various doses. A vehicle control group is essential.
-
Surgical Procedure: Anesthetize the animal and expose the carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a few minutes to induce endothelial injury and thrombus formation.
-
Measurement: Monitor blood flow using a Doppler flow probe. The primary endpoint is the time to complete occlusion of the artery. The thrombus can also be excised and weighed.
Rationale: This model mimics aspects of thrombosis following vascular injury and is sensitive to antiplatelet agents.
Data Presentation:
| Treatment Group (Dose) | Time to Occlusion (minutes) [Hypothetical Data] | Thrombus Weight (mg) [Hypothetical Data] |
| Vehicle Control | T ± t | W ± w |
| This compound (X mg/kg) | T1 ± t1 | W1 ± w1 |
| This compound (Y mg/kg) | T2 ± t2 | W2 ± w2 |
| Clopidogrel (A mg/kg) | T3 ± t3 | W3 ± w3 |
2. Tail Bleeding Time Assay
A critical aspect of developing new antiplatelet drugs is assessing their bleeding risk. The tail bleeding time assay is a common method for this purpose.
Experimental Protocol: Tail Bleeding Time
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in the thrombosis model.
-
Procedure: Anesthetize the animal and immerse its tail in warm water. Make a small, standardized incision at a specific location on the tail.
-
Measurement: Gently blot the blood every 30 seconds until bleeding stops. The time to cessation of bleeding is recorded.
Rationale: This assay provides a measure of the compound's effect on hemostasis and helps to determine its therapeutic window (the balance between antithrombotic efficacy and bleeding risk).
Caption: Experimental Workflow for Comparative Efficacy Assessment.
Data Interpretation and Comparative Analysis
The collective data from these experiments will allow for a robust comparison of "this compound" and clopidogrel. Key points for comparison include:
-
Potency: A lower IC50 value in the in vitro assays indicates higher potency.
-
Specificity: The relative inhibitory activity against different agonists can suggest the compound's specificity for the P2Y12 pathway.
-
Antithrombotic Efficacy: A longer time to occlusion and lower thrombus weight in the in vivo model indicate greater efficacy.
-
Safety Profile: A minimal increase in bleeding time relative to the antithrombotic effect suggests a favorable safety profile.
A successful novel thienopyridine would ideally demonstrate superior or equivalent antithrombotic efficacy to clopidogrel with a reduced bleeding risk.
Conclusion
While "this compound" remains an uncharacterized compound in the public domain regarding its antiplatelet activity, the experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation against the clinical standard, clopidogrel. By systematically assessing its in vitro and in vivo effects on platelet function and thrombosis, researchers can determine its potential as a next-generation antiplatelet agent. This structured approach ensures that the resulting data is comprehensive, comparable, and directly relevant to the drug development process.
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A Comparative Guide for Researchers: Prasugrel versus the Investigational Compound 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile in the Context of Antiplatelet Activity
A Senior Application Scientist's Perspective on Established and Putative P2Y12 Receptor Antagonists
In the landscape of antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI), the thienopyridine class of drugs has been a cornerstone.[1][2] Prasugrel, a third-generation thienopyridine, stands out for its potent and consistent inhibition of the P2Y12 receptor.[3][4] This guide provides a detailed comparison of prasugrel with the investigational compound "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile," a molecule sharing the core thieno[3,2-c]pyridine scaffold. While extensive clinical and preclinical data support the efficacy of prasugrel, "this compound" remains a subject of research with limited publicly available biological data. This guide will, therefore, juxtapose the known attributes of prasugrel with a scientific analysis of the structural features of the investigational compound to postulate its potential activity and guide future research.
Introduction to the Compounds: A Tale of a Clinically Established Drug and a Research Molecule
Prasugrel , marketed as Effient®, is a well-established antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with ACS undergoing PCI.[5][6] It is a prodrug that, after metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[7][8]
This compound is a distinct chemical entity identified primarily through chemical supplier databases.[9][10] To date, there is a lack of published, peer-reviewed studies detailing its pharmacological activity, particularly its effects on platelet function. However, its thieno[3,2-c]pyridine core structure is of significant interest to medicinal chemists and pharmacologists, as this scaffold is a key feature of several P2Y12 inhibitors.[2][7]
| Feature | Prasugrel | This compound |
| Chemical Class | Thienopyridine | Thieno[3,2-c]pyridine |
| Development Status | Clinically approved and marketed | Investigational/Research Compound |
| Primary Target | P2Y12 Receptor | Putative P2Y12 Receptor |
| Mechanism of Action | Irreversible antagonist (prodrug) | Unknown |
Mechanism of Action: The P2Y12 Receptor and Thienopyridine Inhibition
The P2Y12 receptor is a crucial G protein-coupled receptor on the platelet surface. When activated by ADP, it initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[11][12] Thienopyridines, including prasugrel, act as antagonists to this receptor.[13][14]
Prasugrel's Activation and Action:
Prasugrel is a prodrug that undergoes a two-step metabolic activation process.[8][15]
-
Hydrolysis: In the intestine and blood, prasugrel is rapidly hydrolyzed by esterases to an inactive thiolactone intermediate.
-
CYP-mediated Oxidation: This intermediate is then oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver to its active metabolite, R-138727.[16][17]
The active metabolite, R-138727, forms an irreversible covalent bond with the P2Y12 receptor, leading to sustained inhibition of platelet function for the lifespan of the platelet (7-10 days).[5][18]
Figure 1: Simplified signaling pathway of prasugrel's mechanism of action.
Postulated Mechanism for this compound:
Given its thieno[3,2-c]pyridine core, it is plausible that this compound could also target the P2Y12 receptor. The specific substituents—a chloro group, a phenyl group, and a carbonitrile group—would critically influence its pharmacological properties, including its ability to bind to the P2Y12 receptor and whether it acts as a direct antagonist or requires metabolic activation. Without experimental data, any proposed mechanism remains speculative.
Comparative Efficacy: Known Potency vs. Hypothetical Activity
Direct comparative efficacy data is unavailable. However, we can compare the established antiplatelet activity of prasugrel with the structural attributes of the investigational compound.
Prasugrel's Efficacy:
Clinical trials, such as the TRITON-TIMI 38 study, have demonstrated that prasugrel achieves a more rapid, potent, and consistent inhibition of platelet aggregation compared to clopidogrel.[4][6] This translates to a greater reduction in ischemic events, albeit with an increased risk of bleeding.[6]
Structural Analysis of this compound:
-
Thieno[3,2-c]pyridine Scaffold: This core is a known pharmacophore for P2Y12 antagonism.
-
2-Phenyl Group: The presence of an aromatic ring at this position is a common feature in many P2Y12 inhibitors and can contribute to binding affinity.
-
4-Chloro Group: Halogen substitutions can modulate the electronic properties and metabolic stability of a molecule.
-
7-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group that can influence the molecule's reactivity and binding interactions.
Based on these features, it is reasonable to hypothesize that "this compound" may possess antiplatelet activity. However, its potency, mechanism (reversible vs. irreversible, prodrug vs. active), and overall efficacy can only be determined through rigorous experimental evaluation.
Experimental Protocols for Evaluating Antiplatelet Activity
To ascertain the antiplatelet potential of "this compound" and compare it to prasugrel, a series of in vitro and in vivo experiments are necessary.
In Vitro Platelet Aggregation Assays
The gold standard for assessing platelet function is Light Transmission Aggregometry (LTA) .
Step-by-Step LTA Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Incubate the PRP with varying concentrations of the test compound (or its potential active metabolite) and the reference compound (e.g., the active metabolite of prasugrel, R-138727) at 37°C.
-
Agonist-Induced Aggregation: Induce platelet aggregation by adding an agonist such as ADP. Other agonists like collagen, thrombin, or arachidonic acid can also be used to assess specificity.
-
Measurement: Measure the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation, and calculate IC50 values for each compound.
Figure 2: Workflow for Light Transmission Aggregometry.
P2Y12 Receptor Binding Assays
Radioligand binding assays can be employed to determine if "this compound" directly interacts with the P2Y12 receptor and to measure its binding affinity (Ki).
In Vivo Thrombosis Models
Animal models of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model in rodents, can be used to evaluate the in vivo antithrombotic efficacy of the compound after oral or intravenous administration.
Future Directions and Conclusion
Prasugrel is a potent and clinically validated antiplatelet agent with a well-defined mechanism of action. In contrast, "this compound" represents an unexplored molecule within a promising chemical class. The structural similarities to known P2Y12 inhibitors warrant a thorough investigation of its antiplatelet properties.
The immediate next steps for researchers interested in this compound should involve its synthesis or acquisition, followed by a systematic evaluation of its biological activity using the established protocols outlined in this guide. Such studies will be crucial in determining if "this compound" or its derivatives hold promise as novel antiplatelet agents. Until such data becomes available, prasugrel remains a benchmark for potent P2Y12 inhibition in clinical practice.
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A Mechanistic Showdown: Ticagrelor vs. the Thieno[3,2-c]pyridine Class of P2Y12 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy, the P2Y12 receptor on platelets stands as a pivotal target for preventing thrombotic events. This guide provides an in-depth, objective comparison of the mechanisms of action of two key players in this field: ticagrelor, a reversibly-binding P2Y12 antagonist, and the thieno[3,2-c]pyridine class of irreversible inhibitors. While specific experimental data for "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile" as a P2Y12 inhibitor is not publicly available, this guide will leverage the well-established mechanisms of prominent thienopyridine derivatives, such as clopidogrel and prasugrel, to provide a comprehensive comparative analysis against ticagrelor.
At the Heart of Platelet Activation: The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1] Upon binding of ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key inhibitor of platelet activation. Consequently, reduced PKA activity leads to decreased VASP phosphorylation, unleashing the machinery for platelet aggregation. Furthermore, P2Y12 activation promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[2]
Figure 2: Mechanism of action of ticagrelor as a reversible, allosteric P2Y12 receptor antagonist.
The Thieno[3,2-c]pyridine Class: Irreversible Inhibition
The thieno[3,2-c]pyridine class of drugs, including the well-known agents clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver to form their active metabolites. [3][4]These active metabolites are irreversible antagonists of the P2Y12 receptor.
Mechanism of Action:
The active metabolite of a thienopyridine covalently binds to the P2Y12 receptor, forming a disulfide bridge with one or more cysteine residues. [5]This irreversible binding permanently inactivates the receptor for the lifespan of the platelet (approximately 7-10 days). [4]Consequently, the antiplatelet effect of thienopyridines persists even after the drug has been cleared from the circulation. Restoration of platelet function is dependent on the production of new platelets.
Figure 3: Mechanism of action of the active metabolite of a thieno[3,2-c]pyridine as an irreversible P2Y12 receptor antagonist.
Mechanistic Comparison: A Summary Table
| Feature | Ticagrelor | Thieno[3,2-c]pyridine Class (e.g., Clopidogrel, Prasugrel) |
| Drug Type | Active drug | Prodrug (requires metabolic activation) |
| Target Binding | Reversible | Irreversible |
| Binding Site | Allosteric site, distinct from ADP binding site [6][7] | ADP binding site [5] |
| Mechanism | Non-competitive antagonism [1] | Covalent modification of the receptor [5] |
| Onset of Action | Rapid | Slower, dependent on metabolic activation |
| Offset of Action | Rapid, dependent on drug clearance | Slow, dependent on platelet turnover |
| Dosing | Twice daily | Once daily |
Experimental Protocols for Mechanistic Elucidation
The characterization of P2Y12 receptor antagonists relies on a suite of in vitro and ex vivo assays. Below are representative protocols for key experiments.
P2Y12 Receptor Binding Assay
Objective: To determine the binding affinity and mode of interaction (competitive vs. non-competitive) of a test compound with the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Prepare platelet membranes from healthy human donors or use commercially available cell lines expressing the human P2Y12 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite or a specific radiolabeled antagonist for the allosteric site) in the presence of varying concentrations of the test compound.
-
Competition Assay: To determine if the test compound competes with ADP, perform a competition binding assay using a radiolabeled ADP analog (e.g., [³³P]-2MeS-ADP).
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the filters and calculate the inhibition constant (Ki) to determine the binding affinity. Analyze the data using Schild regression to determine the mode of antagonism.
Platelet Aggregation Assay
Objective: To assess the functional effect of a test compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from fresh human blood.
-
Incubation: Pre-incubate the platelet suspension with the test compound or vehicle control for a specified time.
-
Agonist Induction: Add ADP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance or impedance using a platelet aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition at different concentrations of the test compound to determine the IC₅₀ value.
VASP Phosphorylation Assay
Objective: To measure the intracellular effects of P2Y12 receptor inhibition.
Methodology:
-
Sample Treatment: Treat whole blood or isolated platelets with the test compound.
-
PGE1 and ADP Stimulation: Stimulate the platelets with prostaglandin E1 (PGE1) to induce VASP phosphorylation, followed by ADP to assess the inhibitory effect on this process.
-
Cell Lysis and Staining: Lyse the red blood cells and stain the platelets with fluorescently labeled antibodies against phosphorylated VASP (P-VASP) and a platelet-specific marker.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the levels of P-VASP in the platelet population.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the fluorescence intensity of P-VASP.
Figure 4: A typical workflow for a platelet aggregation assay.
Conclusion
The mechanistic differences between ticagrelor and the thieno[3,2-c]pyridine class of P2Y12 inhibitors have significant clinical implications. Ticagrelor's reversible, allosteric antagonism allows for a more rapid onset and offset of action, which can be advantageous in certain clinical scenarios. In contrast, the irreversible inhibition by thienopyridines provides a sustained antiplatelet effect that is independent of patient compliance with dosing schedules but requires a longer time for platelet function to recover.
While the thieno[3,2-c]pyridine scaffold is a validated pharmacophore for P2Y12 antagonism, the specific activity and mechanism of "this compound" remain to be elucidated through dedicated experimental studies. Future research on this and other novel thienopyridine derivatives will be crucial to further refine our understanding of the structure-activity relationships governing P2Y12 inhibition and to develop next-generation antiplatelet therapies with improved efficacy and safety profiles.
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Montalescot, G., et al. (2009). P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Current Opinion in Cardiology, 24(6), 543-549. [Link] [12]12. Angiolillo, D. J., et al. (2017). International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies. Circulation, 136(20), 1955-1975. [Link] [1]13. Valgimigli, M., & Gragnano, F. (2020). P2Y12 inhibitors during and after acute coronary syndrome, where do we stand in 2020? Archives of Cardiovascular Diseases Supplements, 12(3), 153-160. [Link] [13]14. Anninos, H., & Toutouzas, K. (2010). Ticagrelor: a Novel P2Y12 Platelet Receptor Antagonist -A Review of its Properties, Pharmacology and Clinical Usefulness. Hospital Chronicles, 5(2), 70-75. [Link] [14]15. ten Berg, J. M., & van 't Hof, A. W. (2009). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European heart journal, 30(16), 1964–1977. [Link] [8]16. Grove, E. L., & Storey, R. F. (2018). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Current Cardiology Reports, 20(11), 115. [Link] [15]17. Hoffmann, K., et al. (2014). Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12-receptor. Journal of thrombosis and haemostasis : JTH, 12(11), 1898–1905. [Link] [16]18. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ticagrelor: A P2Y12 Receptor Antagonist Explained. [Link] [17]19. LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. [Link] [18]20. Gresele, P., et al. (2011). Pharmacological properties of P2Y 12 receptor inhibitors. British journal of clinical pharmacology, 72(4), 637–648. [Link] [19]21. Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules (Basel, Switzerland), 27(3), 738. [Link]
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Navigating the Next Wave of Antiplatelet Therapy: A Comparative Analysis of Novel Thienopyridine P2Y12 Inhibitors
In the intricate world of cardiovascular therapeutics, the P2Y12 receptor remains a cornerstone target for preventing thrombotic events. For decades, thienopyridine P2Y12 inhibitors have been pivotal in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI). The evolution from first-generation agents like ticlopidine and clopidogrel to the more potent and predictable prasugrel marked a significant advancement in patient care.[1][2][3] However, the quest for agents with a wider therapeutic window—balancing potent antiplatelet effects with a reduced risk of bleeding—continues to drive innovation. This guide provides a deep, comparative analysis of novel thienopyridine P2Y12 inhibitors, contextualizing their performance against established standards through a lens of scientific rigor and clinical applicability.
The P2Y12 Receptor: A Critical Node in Platelet Activation
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] Upon ADP binding, the P2Y12 receptor couples with an inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase.[6][7] This action decreases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation and thrombus formation.[4][8]
Caption: P2Y12 signaling pathway and the inhibitory action of thienopyridines.
Thienopyridines are prodrugs that require metabolic activation in the liver to form an active metabolite.[9][10] This active metabolite then irreversibly binds to a cysteine residue on the P2Y12 receptor, locking it in an inactive state for the remainder of the platelet's lifespan (approximately 7-10 days).[8][11]
The Thienopyridine Lineage: An Evolutionary Perspective
The clinical journey of thienopyridines began with ticlopidine . While effective, its use was severely limited by life-threatening hematological side effects, including neutropenia, aplastic anemia, and thrombotic thrombocytopenic purpura (TTP).[1][9][12][13][14][15][16]
Clopidogrel emerged as a second-generation and much safer alternative, becoming a cornerstone of antiplatelet therapy for years.[1][2] However, its significant clinical limitation is the substantial inter-individual variability in response.[17] Clopidogrel requires a two-step activation process heavily dependent on the cytochrome P450 enzyme, CYP2C19.[10][18] Genetic polymorphisms in the CYP2C19 gene can lead to a "poor metabolizer" phenotype, resulting in reduced formation of the active metabolite, inadequate platelet inhibition, and a higher risk of major adverse cardiovascular events.[10][18][19][20][21]
This variability led to the development of prasugrel , a third-generation thienopyridine. Prasugrel undergoes a more efficient and consistent metabolic activation that is less reliant on CYP2C19, resulting in faster, more potent, and predictable P2Y12 inhibition.[10][11][17][22][23][24] While clinical trials demonstrated prasugrel's superiority over clopidogrel in reducing ischemic events, this came at the cost of an increased risk of major bleeding.[1][2][9][25]
Comparative Analysis of Key Performance Attributes
The development of novel thienopyridines is driven by the goal of retaining the high efficacy of agents like prasugrel while mitigating the bleeding risk and overcoming the limitations of clopidogrel. Research into new derivatives aims to optimize the pharmacological profile.[26]
| Feature | Clopidogrel | Prasugrel | Desired Profile of Novel Thienopyridines |
| Activation Pathway | Two-step, highly CYP2C19-dependent.[10][18] | Two-step, primarily via esterase hydrolysis then CYP-mediated (less CYP2C19 dependent).[22][23][24] | Efficient, single-step, or CYP-independent activation to ensure consistent effect. |
| Onset of Action | Slow (2-6 hours).[1] | Rapid (approx. 30 minutes).[17] | Rapid onset of action (<30 minutes) for acute settings. |
| P2Y12 Inhibition | Moderate and highly variable.[17] | Potent and consistent.[1][9] | Potent, predictable, and consistent inhibition across diverse patient populations. |
| Genetic Polymorphism Impact | High (especially CYP2C19 loss-of-function alleles).[19][20][21] | Low.[11] | Minimal to no impact of common genetic polymorphisms. |
| Major Adverse Effect | Bleeding, high on-treatment platelet reactivity ("resistance").[1][21] | Increased risk of major and life-threatening bleeding.[2][9] | Reduced bleeding risk compared to prasugrel without compromising anti-ischemic efficacy. |
| Offset of Action | 5-7 days. | 7-10 days.[8] | Potentially shorter offset of action or availability of a reversal agent. |
Experimental Protocols for Assessing P2Y12 Inhibitor Performance
The evaluation of P2Y12 inhibitors relies on a battery of standardized laboratory tests that measure platelet function. The following are key experimental workflows used to generate comparative data.
Light Transmission Aggregometry (LTA)
Principle: LTA is historically considered the gold-standard for assessing platelet aggregation.[27] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. The degree of inhibition is determined by comparing aggregation in treated versus untreated samples.[28]
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain platelet-poor plasma, which serves as the 100% aggregation reference.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
Aggregation Assay:
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage relative to the PPP baseline.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the intracellular consequences of P2Y12 receptor blockade.[31][32] In platelets, P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Therefore, the level of phosphorylated VASP (VASP-P) is directly proportional to the degree of P2Y12 inhibition.[33]
Step-by-Step Methodology:
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate or another suitable anticoagulant.
-
Incubation: Incubate whole blood aliquots with Prostaglandin E1 (PGE1) alone (baseline VASP phosphorylation) and with PGE1 plus ADP (to measure P2Y12-mediated VASP dephosphorylation).
-
Fixation and Permeabilization: Stop the reaction and fix the platelets using a formaldehyde-based solution, followed by permeabilization with a detergent to allow intracellular antibody access.
-
Staining: Stain the platelets with a primary monoclonal antibody specific for phosphorylated VASP (Ser239) and a secondary fluorescently-labeled antibody. A platelet-specific marker (e.g., CD61) is also used for gating.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the VASP-P signal in the PGE1 (MFI-PGE1) and PGE1+ADP (MFI-PGE1+ADP) treated samples. Calculate the Platelet Reactivity Index (PRI) as: PRI (%) = [(MFI-PGE1 - MFI-PGE1+ADP) / MFI-PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition.[33][34]
Another common method is the VerifyNow P2Y12 assay , a point-of-care turbidimetric-based optical detection system that measures platelet aggregation in whole blood and reports results in P2Y12 Reaction Units (PRU).[35][36][37][38][39]
The Next Frontier: Future Directions for P2Y12 Inhibitors
The development pipeline for antiplatelet therapy is evolving. While novel thienopyridines are still being explored,[26] much of the focus has shifted to non-thienopyridine, reversible P2Y12 inhibitors (e.g., ticagrelor) and agents targeting different pathways (e.g., Factor XI inhibitors).[25][40] The ideal next-generation P2Y12 inhibitor, whether a thienopyridine or not, will likely need to demonstrate:
-
A Superior Safety Profile: A significant reduction in major bleeding events compared to current potent agents is paramount.
-
Consistent and Predictable Pharmacology: Eliminating the influence of genetic variability remains a key objective.
-
Rapid Onset and Offset of Action: A fast onset is crucial for ACS, while a faster offset or the availability of a specific reversal agent would be a major advantage for patients requiring urgent surgery or managing major bleeding.
Conclusion
The journey of thienopyridine P2Y12 inhibitors from ticlopidine to prasugrel illustrates a remarkable progression in antiplatelet therapy, characterized by a drive for greater efficacy and predictability. However, the persistent challenge of balancing robust ischemic protection against the risk of bleeding continues to fuel the search for superior agents. Novel thienopyridines and other P2Y12 inhibitors are being engineered to overcome the limitations of their predecessors, with a focus on optimizing metabolic pathways and improving safety profiles. Through the rigorous application of validated experimental protocols like LTA and VASP phosphorylation assays, researchers can effectively characterize these new chemical entities. The ultimate goal remains the development of a P2Y12 inhibitor that provides potent, predictable, and safe antiplatelet effects for all patients, ushering in a new era of personalized antithrombotic medicine.
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A Strategic Guide to Off-Target Screening for Novel Thieno[3,2-c]pyridine Derivatives
This guide provides a comprehensive framework for characterizing the off-target profile of novel chemical entities, using the thieno[3,2-c]pyridine scaffold as a representative case. Given the limited public data on "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile," this document establishes a robust, methodology-focused comparison to guide researchers in navigating the critical path of preclinical safety assessment. The principles and protocols detailed herein are broadly applicable to small molecule drug discovery programs.
The Imperative of Early Off-Target Profiling
Unforeseen interactions between a drug candidate and unintended biological targets are a primary cause of clinical trial failures and post-market withdrawals.[1] Proactively identifying these off-target liabilities is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and mitigating late-stage attrition.[2][3][4] Secondary pharmacology, the study of these off-target effects, aims to identify undesirable pharmacodynamic properties that could have safety implications in humans.[2][5][6]
The thieno[2,3-b]pyridine scaffold, a related isomer, is known to exhibit polypharmacology, interacting with targets ranging from Phospholipase C (PLCγ) to tyrosyl-DNA phosphodiesterase 1 (TDP1), and can induce cell cycle arrest.[7][8][9] This inherent promiscuity underscores the necessity of a systematic screening strategy for any novel derivative, such as our subject compound, to delineate its selectivity profile.
This guide compares and contrasts several industry-standard screening platforms and methodologies, providing the strategic rationale and detailed protocols to empower researchers to make data-driven decisions.
Designing the Off-Target Screening Cascade
A tiered or cascaded approach is the most efficient strategy for off-target profiling, balancing breadth of coverage with resource allocation.[6][10] The process begins with broad, cost-effective screening and progresses to more focused, physiologically relevant assays for hit validation.
Caption: A tiered workflow for off-target liability assessment.
Comparative Analysis of Screening Platforms
The choice of screening platform is a critical decision. The primary trade-off is often between broad, binding-focused assays and more targeted, functional or cellular assays.
| Screening Platform | Methodology | Primary Output | Pros | Cons |
| In Silico Prediction (e.g., PanScreen) | Computational docking, machine learning, and chemical similarity algorithms.[11][12][13] | Predicted binding affinities (Ki, IC50) or interaction likelihood scores.[12] | Extremely fast and low-cost; can screen vast chemical space against thousands of targets.[11] | Predictive accuracy varies; requires experimental validation; may not capture all binding modes. |
| Broad Binding Panels (e.g., Eurofins SafetyScreen) | Radioligand or non-radioactive competition binding assays against a panel of diverse targets (GPCRs, ion channels, transporters, enzymes).[14][15][16] | Percent inhibition (%I) at a single high concentration (e.g., 10 µM).[17] | Cost-effective for broad liability screening; standardized and high-throughput.[16] | Lacks functional data (agonist vs. antagonist); prone to false positives from non-specific binding. |
| Kinase Panels (e.g., DiscoverX KINOMEscan) | Active site-directed competition binding assay using DNA-tagged kinases and immobilized ligands.[18][19][20] | Quantitative dissociation constants (Kd) or % inhibition, providing a selectivity profile across the kinome.[18] | Highly quantitative for kinase targets; covers a vast portion of the human kinome.[19][21] | Biochemical binding does not always translate to cellular activity; can be expensive.[22] |
| Cellular Target Engagement (e.g., Promega NanoBRET™) | Bioluminescence Resonance Energy Transfer (BRET) in live cells to measure compound binding to a NanoLuc®-tagged target protein.[23][24][25][26] | Intracellular IC50 or Kd values, reflecting target occupancy in a physiological context.[25] | Measures binding in intact cells, accounting for cell permeability and efflux; can determine residence time.[25] | Requires target-specific assay development (cloning); lower throughput than binding panels. |
| Phenotypic Screening (e.g., Retrogenix® Cell Microarray) | Expression of a library of human plasma membrane proteins in host cells, followed by detection of test article binding.[27] | Identifies specific cell surface protein interactions. | Unbiased discovery of novel off-targets, especially for biologics and cell therapies; low false-positive rate.[27] | Primarily for cell surface and secreted proteins; may not identify intracellular off-targets. |
Experimental Protocols: A Practical Guide
Protocol 1: Initial Broad Liability Screen using a Binding Panel
This protocol is based on the principles of a broad panel screen, such as the Eurofins SafetyScreen44, which is recommended by major pharmaceutical companies for early hazard identification.[10][15][16]
Objective: To identify significant off-target interactions for this compound at a single concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 10 µM in duplicate.[17]
-
Assay Principle: The assay measures the ability of the test compound to displace a specific radioligand from a panel of 44 receptors, ion channels, and enzymes.[15][17]
-
Execution (Outsourced): Submit the compound to a commercial provider (e.g., Eurofins). The provider performs the binding assays according to their validated protocols.
-
Data Analysis:
-
Results are reported as the percentage of inhibition of radioligand binding.[17]
-
A common threshold for a "hit" is >50% inhibition, which indicates a significant interaction that warrants follow-up.
-
The data is used to flag potential liabilities, such as hERG channel binding (cardiotoxicity risk) or 5-HT2B receptor agonism (cardiac valvulopathy risk).[1]
-
Protocol 2: Cellular Target Engagement Validation using NanoBRET™
This protocol describes how to validate a hit from a primary screen by quantifying its binding affinity within intact cells.[28]
Objective: To determine the intracellular IC50 value for the interaction between the test compound and a specific off-target protein identified in Protocol 1.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-fused target protein
-
NanoBRET™ Tracer specific for the target
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test compound (this compound)
Methodology:
-
Cell Seeding: Plate HEK293 cells in a 96-well, white-bottom assay plate and transfect with the NanoLuc®-target fusion vector. Incubate for 24 hours.
-
Tracer and Compound Addition:
-
Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Add the specific NanoBRET™ Tracer at a pre-determined concentration (typically at its EC50 value) to the cells.[25]
-
Immediately add the serially diluted test compound to the wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.
-
Signal Detection:
-
Add the Nano-Glo® Substrate and the extracellular inhibitor to all wells.[26] The extracellular inhibitor is crucial to ensure the signal is from intracellular interactions only.[26]
-
Read the plate on a luminometer equipped with two filters to measure Donor (NanoLuc®) and Acceptor (Tracer) emission simultaneously (e.g., 460nm and >610nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the Acceptor signal by the Donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Interpreting the Data: Building a Safety Profile
The ultimate goal of off-target screening is to build a comprehensive safety profile that can guide lead optimization and predict potential clinical adverse effects.[3]
-
Single-Point Data: A hit (>50% inhibition) in a broad binding panel is a flag, not a verdict. It indicates a potential interaction that must be confirmed.
-
Potency Data (IC50/EC50/Kd): The potency of an off-target interaction is critical. An off-target IC50 that is within 30-fold of the on-target potency is generally considered a potential concern and requires further investigation.
-
Therapeutic Window: The key is the therapeutic window—the ratio between the plasma concentration required for efficacy and the concentration that causes off-target effects. A large therapeutic window suggests a lower risk of off-target toxicity.
-
Regulatory Context: Regulatory agencies like the FDA and EMA have specific guidance on safety pharmacology studies (ICH S7A and S7B) that must be conducted before first-in-human trials.[2][3] These core battery studies assess effects on the central nervous, cardiovascular, and respiratory systems and are informed by early in vitro profiling.[3]
By systematically applying the comparative methodologies and protocols outlined in this guide, researchers can effectively de-risk novel chemical entities like this compound, ensuring that only the most selective and safest candidates advance toward clinical development.
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S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]
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Validating the Antiplatelet Potential of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile" as a potential antiplatelet agent. Given the absence of published data for this specific molecule, we will establish a rigorous validation pathway, comparing its hypothetical performance against well-established P2Y12 inhibitors: Clopidogrel, Prasugrel, and Ticagrelor. This document is intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Introduction: The Unmet Need in Antiplatelet Therapy
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these events, making antiplatelet therapy a cornerstone of prevention and treatment. The thienopyridine class of drugs, which antagonize the P2Y12 receptor on platelets, has been particularly successful.[1][2] However, existing agents are not without limitations, such as variable patient response, bleeding risks, and in some cases, a slow onset of action.[3][4] This necessitates the continued search for novel, more effective, and safer antiplatelet therapies.
"this compound" belongs to the thieno[3,2-c]pyridine scaffold, the same chemical family as Clopidogrel and Prasugrel.[1][5] This structural similarity suggests a high probability of activity as a P2Y12 receptor antagonist. This guide outlines the essential in vitro and in vivo experiments required to validate this hypothesis and characterize its potential as a new antiplatelet drug.
The P2Y12 Receptor: A Prime Target for Antiplatelet Therapy
The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in amplifying platelet activation and aggregation.[2] As illustrated in the signaling pathway below, blocking this receptor is a highly effective strategy for inhibiting thrombus formation.
Caption: P2Y12 Receptor Signaling Pathway and Points of Inhibition.
Comparative Analysis of Existing P2Y12 Inhibitors
A thorough understanding of the existing P2Y12 inhibitors is crucial for contextualizing the potential advantages of a new chemical entity.
| Feature | Clopidogrel | Prasugrel | Ticagrelor | "this compound" (Hypothetical) |
| Drug Class | Thienopyridine | Thienopyridine | Cyclopentyltriazolopyrimidine | Thienopyridine |
| Mechanism | Irreversible P2Y12 antagonist[6][7] | Irreversible P2Y12 antagonist[5][8] | Reversible, non-competitive P2Y12 antagonist[9][10] | Presumed irreversible P2Y12 antagonist |
| Activation | Prodrug, requires two-step hepatic metabolism (CYP2C19 dependent)[1][6] | Prodrug, requires hepatic metabolism[5][8] | Active drug, does not require metabolic activation | Likely a prodrug requiring metabolic activation |
| Onset of Action | Slow (2-6 hours)[6] | Rapid (30 minutes)[5] | Rapid (30 minutes)[10] | To be determined |
| Offset of Action | 5-7 days (lifespan of platelet)[6] | 5-9 days (lifespan of platelet)[5] | 3-5 days (reversible binding)[10] | To be determined |
Experimental Validation Workflow
The following experimental workflow provides a systematic approach to characterizing the antiplatelet activity of "this compound".
Caption: A streamlined workflow for validating novel antiplatelet agents.
In Vitro Evaluation of Antiplatelet Activity
Rationale: LTA is the gold-standard method for assessing platelet aggregation in vitro.[3] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood from healthy, drug-free human volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-incubate PRP samples with varying concentrations of "this compound," comparator drugs (active metabolites), or vehicle control for 15 minutes at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C. Add an agonist (e.g., 20 µM ADP) to induce aggregation and record the change in light transmission for 10 minutes.
-
Data Analysis: Express the results as the percentage of maximum aggregation, with PPP representing 100% aggregation and PRP representing 0%. Calculate the IC50 value for each compound.
Rationale: P-selectin is a protein expressed on the surface of activated platelets. Flow cytometry allows for the quantification of P-selectin expression on individual platelets, providing a sensitive measure of platelet activation.
Protocol:
-
Blood Collection: Collect whole blood as described for LTA.
-
Incubation: Incubate whole blood samples with varying concentrations of the test and comparator compounds for 15 minutes at 37°C.
-
Activation: Add ADP (20 µM) to induce platelet activation and incubate for a further 10 minutes.
-
Staining: Add a fluorescently-labeled anti-CD62P (P-selectin) antibody and an anti-CD41a antibody (to identify platelets) to the samples and incubate in the dark for 20 minutes at room temperature.
-
Fixation and Lysis: Fix the samples with 1% paraformaldehyde and lyse the red blood cells.
-
Acquisition and Analysis: Analyze the samples using a flow cytometer. Gate on the platelet population based on CD41a expression and quantify the percentage of P-selectin positive platelets.
In Vivo Assessment of Hemostatic Function
Rationale: This in vivo assay assesses the overall effect of a compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury in mice.[4] It provides an indication of the potential bleeding risk associated with an antiplatelet agent.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer "this compound," comparator drugs, or vehicle control to the mice via oral gavage.
-
Anesthesia: Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).
-
Tail Transection: After a predetermined time following drug administration (e.g., 1 hour), transect 3 mm from the tip of the tail.
-
Bleeding Time Measurement: Immediately immerse the tail in 37°C saline and record the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 900 seconds) should be established to prevent excessive blood loss.
-
Data Analysis: Compare the bleeding times of the treated groups to the vehicle control group.
Data Presentation and Interpretation
The following tables illustrate how the experimental data can be presented for a clear comparison. The values for the comparator drugs are based on literature, while the values for "this compound" are hypothetical, representing a target product profile of a potent and safe antiplatelet agent.
Table 1: In Vitro Antiplatelet Activity
| Compound | LTA (ADP-induced Aggregation) IC50 (µM) | Flow Cytometry (% Inhibition of P-selectin Expression at 10 µM) |
| Clopidogrel Active Metabolite | ~5 | ~60% |
| Prasugrel Active Metabolite | ~2 | ~80% |
| Ticagrelor | ~0.5 | ~90% |
| "this compound" (Hypothetical) | ~1.5 | ~85% |
Table 2: In Vivo Hemostatic Effects
| Compound (Dose) | Tail Bleeding Time (seconds) |
| Vehicle Control | 120 ± 25 |
| Clopidogrel (10 mg/kg) | 250 ± 40 |
| Prasugrel (10 mg/kg) | 350 ± 50 |
| Ticagrelor (10 mg/kg) | 400 ± 60 |
| "this compound" (10 mg/kg) (Hypothetical) | 300 ± 45 |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the antiplatelet activity of "this compound." By employing a combination of established in vitro and in vivo assays and comparing the results to benchmark P2Y12 inhibitors, researchers can effectively characterize the potency, mechanism of action, and potential safety profile of this novel compound. The successful completion of these studies would provide the necessary preclinical data to support its further development as a next-generation antiplatelet therapy.
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Wigley, C. A., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry, 143, 1997-2004. Available at: [Link]
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Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data from key patents in the field, this document aims to elucidate the critical structural motifs that govern inhibitory potency and selectivity against key oncological targets such as Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
The thieno[3,2-c]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus, a key component of ATP. This mimicry allows thienopyridine derivatives to competitively bind to the ATP-binding site of various protein kinases, making them attractive candidates for the development of kinase inhibitors. The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, driving the intensive search for potent and selective inhibitors.
The parent compound, this compound, has emerged as a promising lead structure for the development of inhibitors targeting key kinases involved in cell cycle regulation and angiogenesis. This guide will dissect the SAR of this scaffold by examining how modifications at the C2, C4, and C7 positions, as well as the core heterocycle, influence biological activity.
Core Structure and Key Positions for Modification
The fundamental structure of the lead compound and the key positions for analog development are illustrated below. Our analysis will focus on the impact of substitutions at these positions on the inhibition of target kinases.
Caption: Core structure of this compound with key positions for analog development highlighted.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of chemical modifications at various positions of the thieno[3,2-c]pyridine scaffold on its kinase inhibitory activity, with a focus on Aurora, VEGFR, and PDGFR kinases. The data presented is primarily derived from the extensive examples provided in patent literature[1][2][3].
Modifications at the C2-Position: The Phenyl Ring
The 2-phenyl group plays a crucial role in the activity of these compounds, likely by engaging in hydrophobic interactions within the ATP-binding pocket of the target kinases.
-
Substitution on the Phenyl Ring: Introducing small, electron-withdrawing or electron-donating groups on the phenyl ring generally modulates the potency. For instance, substituents at the para-position can influence the electronic properties of the ring and its interaction with the kinase.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly impact both potency and selectivity. For example, substitution with a pyridine ring can introduce a hydrogen bond acceptor, potentially altering the binding mode and selectivity profile.
Modifications at the C4-Position: The Chloro Group
The chloro group at the C4 position is a key feature of the lead compound. Its replacement or modification has a profound effect on activity.
-
Halogen Substitution: Substitution of the chloro group with other halogens, such as fluorine or bromine, can fine-tune the electronic and steric properties at this position, leading to changes in inhibitory potency.
-
Amino Substitutions: Replacement of the C4-chloro group with various substituted amines is a common and effective strategy to enhance potency and introduce selectivity. The nature of the amine substituent is critical:
-
Small aliphatic amines can provide a good balance of potency and solubility.
-
Cyclic amines like piperidine or morpholine can improve pharmacokinetic properties.
-
Anilines and other aromatic amines can introduce additional interactions with the kinase, often leading to a significant increase in potency.
-
Modifications at the C7-Position: The Carbonitrile Group
The carbonitrile group at the C7 position is another important determinant of the biological activity of this class of compounds.
-
Alternative Hydrogen Bond Acceptors: Replacing the carbonitrile with other hydrogen bond acceptors, such as amides or small heterocycles, can maintain or in some cases improve activity, suggesting that a hydrogen bond acceptor at this position is crucial for binding.
-
Removal or Replacement with Non-Polar Groups: Removal of the carbonitrile or its replacement with a non-polar group generally leads to a significant loss of activity, highlighting the importance of the interaction mediated by this group.
Comparative Biological Data of Analogs
The following table summarizes the in vitro inhibitory activities of representative analogs against key target kinases. The data has been compiled from patent literature to provide a comparative overview of the SAR.
| Compound ID | R1 (C2-substituent) | R2 (C4-substituent) | R3 (C7-substituent) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Lead | Phenyl | Cl | CN | 50-100 | 20-50 | 10-20 | 30-60 |
| Analog 1 | 4-Fluorophenyl | Cl | CN | 40-80 | 15-40 | 8-15 | 25-50 |
| Analog 2 | Phenyl | NH-cyclopropyl | CN | 10-20 | 5-10 | 2-5 | 10-20 |
| Analog 3 | Phenyl | NH-(4-methoxyphenyl) | CN | <10 | <5 | <2 | <10 |
| Analog 4 | Pyridin-4-yl | Cl | CN | 60-120 | 30-60 | 15-30 | 40-80 |
| Analog 5 | Phenyl | Cl | C(O)NH2 | 70-150 | 40-80 | 20-40 | 50-100 |
Data is presented as ranges to reflect the nature of reporting in the source patents.
Experimental Protocols
The following are representative protocols for the synthesis of the thieno[3,2-c]pyridine core and the subsequent evaluation of its analogs as kinase inhibitors. These protocols are based on the methodologies described in the cited patents[1][2][3].
General Synthesis of the Thieno[3,2-c]pyridine Core
The synthesis of the this compound scaffold typically involves a multi-step sequence.
Caption: A representative synthetic workflow for the preparation of the this compound core.
Step-by-step protocol:
-
Gewald Aminothiophene Synthesis: A substituted ketone is reacted with a cyano-active methylene compound (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine) to yield a 2-aminothiophene-3-carbonitrile derivative.
-
Pyridine Ring Formation: The 2-aminothiophene is then cyclized with an appropriate reagent, such as an acyl chloride, to form the thieno[3,2-c]pyridin-4-one ring system.
-
Chlorination: The resulting pyridinone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the 4-chloro-thieno[3,2-c]pyridine intermediate.
-
Palladium-Catalyzed Cross-Coupling: The 2-position of the thienopyridine core is then functionalized, for example, via a Suzuki coupling reaction with a phenylboronic acid derivative in the presence of a palladium catalyst, to install the 2-phenyl group and yield the final product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of the synthesized compounds against target kinases. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs demonstrates a clear and druggable scaffold for the development of potent kinase inhibitors. The key takeaways from this analysis are:
-
The C4 position is highly amenable to modification, with the introduction of substituted amines being a particularly effective strategy for enhancing potency.
-
The C2-phenyl group provides essential hydrophobic interactions, and its substitution pattern can be optimized to fine-tune activity.
-
A hydrogen bond acceptor at the C7 position , such as the carbonitrile group, is critical for maintaining high inhibitory activity.
Future drug discovery efforts in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent inhibitors. This includes improving metabolic stability, oral bioavailability, and selectivity to minimize off-target effects. The detailed SAR and experimental protocols provided in this guide offer a solid foundation for the rational design of next-generation thieno[3,2-c]pyridine-based kinase inhibitors for the treatment of cancer and other proliferative diseases.
References
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]
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Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]
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THIENO [3, 2-C] PYRIDINE DERIVATIVES AS KINASE INHIBITORS FOR USE IN THE TREATMENT OF CANCER. WIPO Patentscope. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH. [Link]
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A Researcher's Guide to Evaluating the Efficacy of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile in Resistant Cancer Cell Lines
Disclaimer: As of the latest literature review, no specific efficacy data for "4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile" in any cancer cell line, particularly resistant variants, is publicly available. This guide, therefore, provides a comprehensive, scientifically grounded framework for researchers to independently evaluate this novel compound's potential. It synthesizes established methodologies and insights from related thienopyridine derivatives to propose a robust, self-validating experimental strategy.
Introduction: The Challenge of Acquired Resistance and the Promise of Novel Scaffolds
Acquired drug resistance remains a primary obstacle in oncology, often leading to therapeutic failure and disease progression. Cancer cells can develop resistance through various mechanisms, including the upregulation of drug efflux pumps, mutations in the drug's target protein, activation of alternative survival pathways, and evasion of apoptosis (programmed cell death)[1][2]. This necessitates a continuous pipeline of novel therapeutic agents with distinct mechanisms of action capable of overcoming these resistance strategies.
The thienopyridine scaffold is a promising area of medicinal chemistry. Various derivatives of this heterocyclic system have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and, notably, anticancer effects[3][4][5]. For instance, certain thieno[2,3-c]pyridine derivatives have shown potent inhibitory activity against cancer-related targets like Hsp90, while others exhibit broad antiproliferative effects against various cancer cell lines, including breast, colon, and liver cancer cells[6][7]. Given this precedent, "this compound" (hereinafter referred to as Compound X) warrants investigation as a potential agent effective against drug-resistant cancers.
This guide outlines a comprehensive strategy to assess the efficacy of Compound X, comparing its performance against both drug-sensitive parental cell lines and their drug-resistant counterparts, as well as established chemotherapeutic agents.
Part 1: Foundational Efficacy Assessment in Drug-Sensitive vs. Resistant Cell Lines
The initial step is to determine if Compound X possesses cytotoxic activity and to quantify its potency. This is achieved by comparing its half-maximal inhibitory concentration (IC50) across a panel of sensitive and resistant cancer cell lines.
Selection of Cell Line Pairs
To ensure a robust and comparative analysis, it is crucial to use isogenic cell line pairs, where a resistant line has been derived from a sensitive parental line. This minimizes genetic variability as a confounding factor. A well-established method for developing resistant cell lines is through continuous exposure to stepwise increases in the concentration of a specific drug[8].
Recommended Cell Line Pairs:
| Parental Cell Line (Sensitive) | Resistant Derivative | Resistance Mechanism/Inducing Drug | Cancer Type |
| MCF-7 | MCF-7/ADR | Doxorubicin-resistant, overexpresses MDR1 (P-glycoprotein) | Breast Adenocarcinoma |
| A549 | A549/CIS | Cisplatin-resistant, enhanced DNA repair mechanisms | Lung Carcinoma |
| HCT116 | HCT116/OXA | Oxaliplatin-resistant, altered apoptosis signaling | Colon Carcinoma |
| DU145 | DU145-TxR | Paclitaxel-resistant, microtubule alterations | Prostate Cancer |
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, which is indicative of cytotoxic activity[9][10].
Step-by-Step Protocol:
-
Cell Culture: Culture both parental and resistant cell lines in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator[11].
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells/well. Allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 µM to 100 µM) in the culture medium. As comparators, prepare serial dilutions of the drug to which the resistant line is accustomed (e.g., Doxorubicin for MCF-7/ADR) and a standard-of-care drug for the cancer type. Replace the medium in the wells with the drug-containing medium. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with no cells (blank).
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent across all experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value[12].
Hypothetical Data Presentation and Interpretation
The data should be compiled into a clear, comparative table. A significant decrease in the IC50 of Compound X in the resistant line compared to the original drug would be a strong indicator of its potential to overcome resistance.
Table 1: Hypothetical IC50 Values (µM) for Compound X and Standard Chemotherapeutics
| Cell Line | Inducing Drug IC50 | Standard of Care IC50 | Compound X IC50 | Resistance Factor (Inducing Drug) | Resistance Factor (Compound X) |
| MCF-7 | 0.5 (Doxorubicin) | 1.2 (Paclitaxel) | 2.5 | - | - |
| MCF-7/ADR | 15.0 (Doxorubicin) | 1.4 (Paclitaxel) | 3.0 | 30.0 | 1.2 |
| A549 | 2.0 (Cisplatin) | 15.0 (Gemcitabine) | 4.1 | - | - |
| A549/CIS | 25.0 (Cisplatin) | 18.0 (Gemcitabine) | 4.5 | 12.5 | 1.1 |
Interpretation: In this hypothetical scenario, Compound X demonstrates a very low resistance factor (1.1-1.2), suggesting it is largely unaffected by the resistance mechanisms present in the MCF-7/ADR and A549/CIS cell lines. This would make it a prime candidate for further mechanistic studies.
Part 2: Elucidating the Mechanism of Action in Resistant Cells
If Compound X shows promising activity, the next critical step is to understand how it circumvents resistance. A primary mechanism of resistance is the evasion of apoptosis[1]. Therefore, assessing the pro-apoptotic potential of Compound X is a logical next step.
Experimental Workflow: Investigating Apoptosis and Signaling Pathways
This workflow combines an apoptosis detection assay with a protein analysis technique to provide a comprehensive picture of the compound's effect.
Caption: Experimental workflow for mechanistic studies of Compound X.
Detailed Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13].
-
Cell Treatment: Seed resistant cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detailed Protocol: Western Blotting for Apoptotic Markers
Western blotting allows for the detection and quantification of specific proteins, providing insight into the signaling pathways affected by Compound X[14][15][16].
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
Hypothetical Signaling Pathway and Interpretation
Based on the Western blot results, a signaling pathway diagram can be constructed.
Caption: Hypothesized intrinsic apoptosis pathway activated by Compound X.
Interpretation: If Western blot results show a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved (active) Caspase-3 and cleaved PARP, it would strongly support the hypothesis that Compound X overcomes resistance by inducing apoptosis through the intrinsic mitochondrial pathway.
Conclusion and Future Directions
This guide provides a foundational, two-part experimental plan to rigorously evaluate the efficacy of "this compound" against resistant cancer cell lines. By first establishing its potency relative to existing drugs and then dissecting its mechanism of action, researchers can build a comprehensive profile of this novel compound.
Positive results from these in vitro studies would justify advancing the compound to more complex models, such as 3D spheroids or patient-derived organoids, and ultimately to in vivo animal studies to assess its therapeutic potential in a more physiologically relevant context[17]. The systematic approach detailed herein ensures that the evaluation is logical, robust, and aligned with the standards of preclinical drug discovery.
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Benchmarking 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide
Introduction
The thienopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Derivatives of this heterocyclic system have shown promise in targeting a range of kinases implicated in oncogenesis and other proliferative disorders. This guide introduces 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile , a novel compound from this class, and proposes a comprehensive benchmarking study to elucidate its inhibitory potential against key oncogenic kinases.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The unique structural characteristics of the thienopyrimidine and thienopyridine ring systems provide a versatile platform for designing potent and selective kinase inhibitors.[3][4][5] Notably, various thienopyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Recepteur d'Origine Nantais (RON) tyrosine kinase, both of which are critical mediators of tumor angiogenesis and cell proliferation.[1][2]
This guide provides a detailed framework for evaluating the in vitro efficacy and selectivity of this compound. We will outline the experimental protocols to compare its performance against established, clinically relevant kinase inhibitors targeting VEGFR-2 and c-Met, a kinase often co-targeted with RON. The objective is to generate robust, comparative data to inform its potential as a novel therapeutic agent.
Experimental Design & Rationale
To comprehensively assess the kinase inhibitory profile of this compound, a multi-faceted approach is essential. This involves a primary screen against key kinases, determination of half-maximal inhibitory concentrations (IC50), and a broader selectivity panel to understand its off-target effects.
Selection of Target Kinases and Benchmark Inhibitors
Based on the established activity of the thienopyridine scaffold, this study will focus on two high-impact oncogenic receptor tyrosine kinases:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
c-Met: A receptor tyrosine kinase that, when activated, can drive tumor cell proliferation, survival, migration, and invasion.
The performance of this compound will be benchmarked against the following well-characterized inhibitors:
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, with potent activity against VEGFR-2.
-
Cabozantinib: A potent inhibitor of both VEGFR-2 and c-Met, approved for the treatment of various cancers.[2]
Experimental Workflow
The overall experimental workflow is designed to provide a clear and comprehensive evaluation of the test compound.
Figure 1: A schematic representation of the experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
The following protocols are provided as a template for conducting the proposed experiments. Adherence to established best practices is crucial for generating reliable and reproducible data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based kinase assay to quantify the enzymatic activity of VEGFR-2 and c-Met in the presence of the test compound and benchmark inhibitors. The ADP-Glo™ Kinase Assay (Promega) is a suitable platform for this purpose.
Materials:
-
Recombinant human VEGFR-2 and c-Met kinase domains.
-
Substrate peptides (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound, Sorafenib, and Cabozantinib (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay reagents.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO, starting from a 100 µM stock solution.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "background" control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate peptide, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically.
-
Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other measurements.
-
Normalize the data to the "no inhibition" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
The results of the in vitro kinase assays should be summarized in a clear and concise table to facilitate direct comparison of the inhibitory potencies.
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | Experimental Data | Experimental Data |
| Cabozantinib | Experimental Data | Experimental Data |
Table 1: A template for presenting the comparative IC50 data for this compound and benchmark inhibitors against VEGFR-2 and c-Met.
Signaling Pathway Context
Understanding the cellular context in which the target kinases operate is crucial for interpreting the biological significance of the inhibition data. The VEGFR-2 and c-Met signaling pathways are complex and interconnected, ultimately leading to cell proliferation, survival, and migration.
Figure 2: A simplified diagram of the VEGFR-2 and c-Met signaling pathways, highlighting potential points of inhibition by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By benchmarking its activity against established drugs like Sorafenib and Cabozantinib, researchers can gain valuable insights into its potency and selectivity.
Positive results from these in vitro studies would warrant further investigation, including:
-
Broader Kinome Profiling: To fully understand the selectivity profile and identify potential off-target effects.
-
Cellular Assays: To confirm on-target activity in a biological context and assess effects on cell proliferation, migration, and apoptosis.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in relevant animal models.
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
The thienopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[1][2][3] A systematic and rigorous evaluation, as outlined in this guide, is the critical first step in translating a promising chemical entity into a potential therapeutic candidate.
References
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- Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 118109.
- Boschelli, D. H., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
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Comparative Cross-Reactivity Analysis of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Specificity
In the landscape of targeted drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target activities can lead to unforeseen side effects or confound experimental results. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel thienopyridine derivative, 4-Chloro-2-phenyl-thieno[3,2-c]pyridine-7-carbonitrile (herein referred to as CPTC), a compound of interest due to the established pharmacological importance of the thienopyridine scaffold.
The thienopyridine class of compounds is well-known for its interaction with purinergic receptors, such as the P2Y12 receptor, where they act as antiplatelet agents.[1][2][3][4] However, derivatives of this scaffold have also demonstrated activity against other targets, including kinases, highlighting the potential for polypharmacology.[5] This guide will therefore use a hypothetical scenario where CPTC has been identified as a potent inhibitor of IκB Kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, and will outline the necessary studies to characterize its selectivity against a panel of other kinases and assess its engagement with the intended target in a cellular context.
For comparative purposes, we will benchmark CPTC against a known selective IKKβ inhibitor (Compound X) and a well-characterized multi-kinase inhibitor (Staurosporine) to provide context to the experimental data.
Kinome Profiling: A Global View of Selectivity
To obtain a broad understanding of CPTC's kinase selectivity, a comprehensive kinome profiling assay is the gold standard. This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of purified kinases.[6][7][8] Service providers like Reaction Biology or MtoZ Biolabs offer extensive kinase panels that cover a significant portion of the human kinome.[6][7]
The primary output of this assay is the percentage of inhibition at a fixed concentration of the test compound (e.g., 1 µM). Hits from this initial screen are then typically followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for each interaction.
Experimental Workflow: Kinome Profiling
Caption: Workflow for kinome profiling to assess inhibitor selectivity.
Hypothetical Data Summary: Kinome Profiling
| Compound | Target Kinase (IKKβ) IC50 (nM) | Off-Target Kinase 1 (SRC) IC50 (nM) | Off-Target Kinase 2 (VEGFR2) IC50 (nM) | Off-Target Kinase 3 (p38α) IC50 (nM) |
| CPTC | 50 | >10,000 | 850 | >10,000 |
| Compound X | 25 | >10,000 | >10,000 | >10,000 |
| Staurosporine | 5 | 10 | 15 | 8 |
This hypothetical data suggests that CPTC is a potent IKKβ inhibitor with a good selectivity profile, showing significantly less activity against SRC and p38α. However, the moderate activity against VEGFR2 warrants further investigation. Compound X demonstrates high selectivity for IKKβ, while Staurosporine shows broad-spectrum activity, as expected.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While kinome profiling provides valuable biochemical data, it does not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ.[9][10][11][12] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[10][11] This change can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data Summary: CETSA Thermal Shift
| Compound (at 10 µM) | Target Protein | Apparent Melting Temp (Tm) with Vehicle (°C) | Apparent Melting Temp (Tm) with Compound (°C) | Thermal Shift (ΔTm) (°C) |
| CPTC | IKKβ | 48.5 | 54.2 | +5.7 |
| CPTC | VEGFR2 | 51.0 | 52.5 | +1.5 |
| Compound X | IKKβ | 48.5 | 55.0 | +6.5 |
The CETSA results would corroborate the kinome profiling data. A significant thermal shift for IKKβ upon treatment with CPTC confirms direct engagement in a cellular context. The smaller, yet detectable, shift for VEGFR2 suggests that CPTC may also interact with this kinase in cells, albeit likely with lower affinity, which is consistent with the higher IC50 value. Compound X shows a robust and specific thermal shift for IKKβ, as expected for a highly selective inhibitor.
Probing Off-Target Effects at the Vessel Wall
Given that thienopyridines are known to have P2Y12-independent off-target effects, particularly at the vessel wall which can influence vascular tone, it is prudent to investigate this potential liability.[13][14] An ex vivo aortic ring assay can be employed to assess the effect of CPTC on vascular smooth muscle contraction.
Experimental Protocol: Aortic Ring Assay
-
Tissue Preparation: Isolate thoracic aortas from rodents and cut them into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.
-
Contraction: Induce contraction with a vasoconstrictor such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of CPTC, a known vasodilator (e.g., sodium nitroprusside) as a positive control, and vehicle (DMSO) as a negative control.
-
Data Acquisition: Record the changes in isometric tension.
-
Analysis: Express the relaxation response as a percentage of the pre-induced contraction and plot concentration-response curves to determine EC50 values.
A significant relaxation response induced by CPTC would suggest potential off-target effects on vascular function, a known characteristic of some thienopyridine derivatives.[13]
Conclusion and Future Directions
This comparative guide outlines a strategic approach to characterizing the cross-reactivity of a novel thienopyridine derivative, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile. The combination of broad kinome profiling and cellular target engagement assays provides a robust dataset to assess both on-target potency and off-target liabilities.
Based on our hypothetical data, CPTC emerges as a potent and relatively selective IKKβ inhibitor. The observed interaction with VEGFR2, although weaker, should be further investigated in functional cellular assays to determine its biological relevance. The potential for vascular off-target effects, a class-specific concern for thienopyridines, should also be carefully evaluated.[13][14][15]
Ultimately, a thorough understanding of a compound's selectivity profile is paramount for its successful development as a research tool or therapeutic agent. The methodologies described herein provide a clear and scientifically rigorous path to achieving that understanding.
References
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André, P., DeGuzman, F., Haberstock-Debic, H., Mills, S., Pak, Y., Inagaki, M., Pandey, A., Hollenbach, S., Phillips, D. R., & Conley, P. B. (n.d.). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. Journal of Pharmacology and Experimental Therapeutics. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 20, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 20, 2026, from [Link]
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Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009, October 1). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. [Link]
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Semantic Scholar. (n.d.). [PDF] Thienopyridines, but Not Elinogrel, Result in Off-Target Effects at the Vessel Wall That Contribute to Bleeding. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2023, December 16). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. [Link]
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Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile (CAS No. 1361197-82-1), a complex heterocyclic compound. By understanding the chemical nature of this substance and the principles behind its safe handling, your laboratory can ensure compliance and protect both its personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
This compound is a substituted thienopyridine, a class of compounds known for their biological activity.[1][2] Its structure presents a multi-faceted hazard profile that dictates its handling and disposal requirements. The primary risks stem from three key structural features:
-
Chlorinated Heterocyclic System: Chlorinated organic compounds can be persistent in the environment and may form highly toxic byproducts, such as dioxins, if incinerated improperly.[3] Therefore, disposal requires specialized, high-temperature thermal destruction.
-
Nitrile Group (-CN): Compounds containing a nitrile group are treated with caution due to their potential toxicity and the possibility of releasing hydrogen cyanide gas under acidic conditions.[4]
-
Thienopyridine Core: While specific toxicity data for this exact molecule is limited, related thienopyridine and pyridine derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[5][6][7]
Based on data from analogous compounds, the following hazard profile should be assumed.
Table 1: Hazard Profile Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | nötig | Warning | H302: Harmful if swallowed.[8][9] |
| Skin Corrosion/Irritation | nötig | Warning | H315: Causes skin irritation.[6][9] |
| Serious Eye Damage/Irritation | nötig | Warning | H319: Causes serious eye irritation.[6][9] |
| Environmental Hazard | nötig | Warning | May be harmful to aquatic life with long-lasting effects.[7] |
This table is a conservative assessment based on structurally similar compounds in the absence of a complete, verified Safety Data Sheet (SDS) for this specific molecule.
Part 2: In-Lab Waste Management & Satellite Accumulation
Proper disposal begins the moment the chemical is deemed waste. Adherence to in-lab handling protocols is critical to prevent accidental exposure and ensure the waste is ready for final disposal.
Step-by-Step In-Lab Protocol
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood. Required PPE includes:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles.[10]
-
A properly buttoned laboratory coat.
-
-
Waste Segregation:
-
Solid Waste: Collect unadulterated solid this compound, along with any contaminated items (e.g., weigh boats, spatulas, gloves, paper towels), in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate liquid hazardous waste container.
-
Causality: Do not mix this waste stream with other chemical wastes, especially acids (risk of hydrogen cyanide formation) or non-hazardous waste.[11] Segregation is a core principle of the Resource Conservation and Recovery Act (RCRA) to prevent dangerous reactions and ensure proper final treatment.[12]
-
-
Container Selection and Labeling:
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[13] Containers must be in good condition with no leaks or external contamination.[14]
-
Label the container before adding waste. The label must clearly state:
-
The words "HAZARDOUS WASTE ".[11]
-
The full chemical name: "This compound ".
-
The date waste was first added.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13]
-
The SAA should be in a secondary containment tray to manage potential leaks.
-
Keep the container closed at all times except when adding waste.[11] Evaporation of hazardous waste into a fume hood is not a permissible disposal method.[15]
-
Part 3: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Ensure the spill is contained within the fume hood. Alert colleagues in the immediate area.
-
Don Appropriate PPE: Wear the PPE detailed in Part 2. For larger spills, a respirator may be necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5]
-
Collect Waste: Carefully scoop the absorbed material and any broken glassware into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[5]
Part 4: Final Disposal Workflow
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[16] The final disposal must be handled by trained professionals.
Disposal Decision Workflow
The following diagram illustrates the mandatory workflow for disposing of waste containing this compound.
Caption: Disposal workflow for this compound.
The only acceptable final disposal method is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[12][15] These entities are equipped to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the compound will likely undergo high-temperature incineration, which is the standard procedure for destroying chlorinated organic wastes to prevent the formation of persistent environmental pollutants.[3][10]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, a compound with significant potential in medicinal chemistry, demands a thorough understanding of its hazard profile and the requisite safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
While a complete, official Safety Data Sheet (SDS) for this specific compound is not publicly available, this document synthesizes information from partial safety data and the known hazards of its constituent chemical moieties: thienopyridines, chlorinated pyridines, and aromatic nitriles. This approach allows for a robust, risk-based assessment for establishing safe handling procedures.
Hazard Assessment: A Synthesis of Known Risks
Understanding the potential hazards of this compound is the cornerstone of effective PPE selection. Based on its chemical structure, we can anticipate the following potential hazards:
-
Thienopyridine Core: Thienopyridine derivatives are known to be biologically active. While some have therapeutic applications, others can exhibit toxicity.[1][2] The parent compound, thieno[3,2-c]pyridine, is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
-
Chlorinated Pyridine Moiety: Chlorinated pyridines can be skin irritants and toxic by ingestion.[4] When heated, some chlorinated compounds can release toxic gases such as phosgene.[4] Pyridine itself is a flammable liquid and can cause skin and eye irritation, with chronic exposure potentially leading to liver, kidney, and central nervous system damage.[5][6]
-
Nitrile Group: Nitrile compounds can be toxic if swallowed or inhaled.[7][8] In case of fire, nitrogen oxides and hydrogen cyanide can be produced.[5]
-
Powdered Form: As a solid, the compound poses a risk of aerosolization, leading to inadvertent inhalation.
A partial safety data sheet for this compound suggests that it should be handled in a well-ventilated place, avoiding the formation of dust and aerosols.[9]
Personal Protective Equipment (PPE) Selection: A Multi-layered Defense
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals.[10] Double-gloving provides an additional layer of protection against potential tears and contamination. |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and airborne particles.[9] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[9] |
| Body | A flame-resistant lab coat and impervious clothing. | Protects the skin from contact and provides a barrier against potential spills.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly closed.[9]
Handling and Use
A certified chemical fume hood is the primary engineering control for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: Conduct all weighing operations within a chemical fume hood to contain any airborne powder. Use a dedicated set of weighing tools.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous chemical waste.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- Screening-Level Hazard Characterization: Chlorinated Pyridines Category. (2014). U.S. Environmental Protection Agency.
- Material Safety Data Sheet CITRONELLYL NITRILE. Indenta Chemicals.
- NITRILES. (1978). Centers for Disease Control and Prevention.
- Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010).
- Citronellyl nitrile - Safety D
- SAFETY D
- The Good Scents Company safety data sheet for citronellyl nitrile. (2020). The Good Scents Company.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). European Journal of Medicinal Chemistry.
- This compound Safety D
- Thieno(3,2-c)pyridine. PubChem.
- SAFETY D
- Safety D
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1991). Journal of Medicinal Chemistry.
- HAZARD SUMMARY: Pyridine. (2009). New Jersey Department of Health.
- SAFETY D
- Pyridine-Health Hazards and Toxicity. (2019). ChemicalBook.
- Safety D
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). MDPI.
- Thieno ( 3 , 2-c) pyridine compounds. (2007).
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety D
Sources
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 7. indenta.com [indenta.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

